(S)-benzyl 2-amino-3-(benzyloxy)propanoate
Description
The exact mass of the compound (S)-benzyl 2-amino-3-(benzyloxy)propanoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (S)-benzyl 2-amino-3-(benzyloxy)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-benzyl 2-amino-3-(benzyloxy)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
benzyl (2S)-2-amino-3-phenylmethoxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c18-16(13-20-11-14-7-3-1-4-8-14)17(19)21-12-15-9-5-2-6-10-15/h1-10,16H,11-13,18H2/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYSSRDBCZVJBPQ-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(C(=O)OCC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H](C(=O)OCC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21948-10-7 | |
| Record name | 21948-10-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Monograph: (S)-Benzyl 2-amino-3-(benzyloxy)propanoate
This technical guide details the chemical properties, synthesis, and applications of (S)-benzyl 2-amino-3-(benzyloxy)propanoate , commonly referred to in peptide chemistry as H-Ser(Bzl)-OBzl .
Executive Summary
(S)-Benzyl 2-amino-3-(benzyloxy)propanoate (CAS: 750507-79-0 for free base) is a orthogonally protected derivative of L-Serine. It features benzyl protection on both the carboxyl group (benzyl ester) and the side-chain hydroxyl group (benzyl ether), leaving the
Part 1: Physicochemical Profile[1]
The compound typically exists as a stable salt (Hydrochloride or p-Toluenesulfonate) due to the instability of the free amine (which can undergo O
Table 1: Core Chemical Specifications
| Property | Specification |
| IUPAC Name | Benzyl (S)-2-amino-3-(benzyloxy)propanoate |
| Common Name | H-Ser(Bzl)-OBzl; O-Benzyl-L-serine benzyl ester |
| Molecular Formula | |
| Molecular Weight | 285.34 g/mol (Free Base) |
| CAS Number | 750507-79-0 (Free Base); 16652-71-4 (HCl salt generic link) |
| Appearance | White to off-white crystalline powder (as salt) |
| Solubility | Salts: Soluble in MeOH, DMF, DMSO.[1] Free Base: Soluble in DCM, EtOAc, |
| Chirality | L-Isomer (S-configuration) |
| pKa (approx) |
Part 2: Structural Orthogonality & Reactivity
The chemical utility of H-Ser(Bzl)-OBzl lies in its specific reactivity profile. It allows for modification of the N-terminus while maintaining stability of the C-terminus and side chain under acidic conditions often used to remove Boc groups.
Reactivity Logic Diagram
The following diagram illustrates the protection logic and available reaction sites.
Key Reactivity Features
-
Acid Stability: Both the benzyl ester and benzyl ether are stable to Trifluoroacetic acid (TFA). This allows the use of Boc-chemistry at the N-terminus without affecting the serine side chain or C-terminus.
-
Hydrogenolysis Susceptibility: Both groups are removed simultaneously via catalytic hydrogenation (
, Pd/C), restoring the native L-Serine residue. -
Hydrophobicity: The double benzylation significantly increases the lipophilicity of the serine residue, improving solubility in organic solvents (DCM, DMF) compared to free serine, which is crucial for solution-phase synthesis.
Part 3: Synthesis & Manufacturing[3]
The synthesis of H-Ser(Bzl)-OBzl is classically achieved through azeotropic esterification/etherification . Unlike simple aliphatic amino acids, the side chain hydroxyl of serine is nucleophilic enough to react with benzyl alcohol under acidic conditions, leading to the di-benzyl product.
Protocol: Direct Azeotropic Benzylation
Objective: Synthesis of H-Ser(Bzl)-OBzl
Reagents:
-
L-Serine (1.0 eq)[1]
-
Benzyl Alcohol (4.0 - 5.0 eq)[2]
-
p-Toluenesulfonic acid monohydrate (pTsOH) (1.1 - 1.5 eq)
-
Solvent: Benzene or Toluene (for azeotrope) or Carbon Tetrachloride (historic). Modern Green Alternative: Cyclohexane/Toluene mix.
Step-by-Step Methodology:
-
Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Charging: Add L-Serine, pTsOH, and Benzyl Alcohol to the flask. Add the azeotroping solvent (e.g., Toluene).
-
Reflux: Heat the mixture to reflux. Water generated by the esterification and etherification will collect in the Dean-Stark trap.
-
Note: The ester forms first. Extended reflux drives the etherification of the side chain.
-
-
Monitoring: Monitor water evolution. Continue until theoretical water volume is collected (approx 2 eq of water).
-
Work-up:
-
Cool the reaction mixture.
-
Precipitate the product by adding a non-polar solvent (Ether or Hexanes) or by cooling if the concentration is high.
-
The p-Toluenesulfonate salt (
) typically crystallizes.
-
-
Purification: Recrystallize from Methanol/Ether to remove excess benzyl alcohol and mono-benzylated byproducts.
Synthesis Workflow Diagram
Part 4: Applications in Drug Development[5]
Solution-Phase Peptide Synthesis
H-Ser(Bzl)-OBzl is the reagent of choice when a serine residue must be introduced at the C-terminus of a peptide fragment using Boc/Bzl strategy .
-
Coupling: The free amine reacts with pre-activated Boc-amino acids (e.g., Boc-Ala-OSu).
-
Deprotection: The resulting dipeptide (Boc-Xaa-Ser(Bzl)-OBzl) can be treated with TFA to remove the Boc group and extend the chain, leaving the Serine protections intact.
Preparation of Chiral Intermediates
The compound serves as a chiral scaffold for synthesizing non-natural amino acids. The benzyl ester can be selectively hydrolyzed (using enzymatic methods or careful saponification, though risky due to elimination) to yield H-Ser(Bzl)-OH (O-benzyl-L-serine), a key building block for Fmoc-strategy synthesis.
Peptidomimetics
Used as a precursor for synthesizing serine-derived heterocycles (e.g., oxazolines) where the benzyl groups protect the oxygen functionalities during cyclodehydration.
References
-
ChemicalBook. (2025). L-Serine benzyl ester hydrochloride Properties and Synthesis. Retrieved from
-
National Institutes of Health (NIH) - PubChem. (2025). Benzyl 2-amino-3-(benzyloxy)propanoate (Compound Summary). Retrieved from
-
Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Benzyl ester/ether stability).
-
MedChemExpress. (2025). H-Ser(Bzl)-OH and Derivatives: Product Information. Retrieved from
-
Pallavicini, M., et al. (2010). One-step preparation of enantiopure L- or D-amino acid benzyl esters. ResearchGate. Retrieved from
Sources
(S)-benzyl 2-amino-3-(benzyloxy)propanoate synthesis protocol
This guide outlines the precision synthesis of (S)-benzyl 2-amino-3-(benzyloxy)propanoate , commonly referred to in peptide chemistry as H-Ser(Bzl)-OBzl . This molecule serves as a critical orthogonal building block, protecting both the C-terminal carboxyl and the side-chain hydroxyl groups with benzyl moieties, allowing for selective N-terminal manipulation.
The protocol detailed below prioritizes the Fischer-Speier Esterification using p-toluenesulfonic acid (p-TsOH). This route is selected for its scalability, high yield, and the formation of a stable, crystalline tosylate salt, which avoids the handling difficulties associated with hygroscopic hydrochloride salts.
Part 1: Strategic Analysis & Retrosynthesis
Target Molecule: (S)-benzyl 2-amino-3-(benzyloxy)propanoate tosylate CAS (Free Base): 17662-85-0 (Generic for Ser(Bzl)-OBzl derivatives) Core Challenge: Simultaneous protection of the carboxyl group without cleaving the acid-sensitive side-chain benzyl ether.
Retrosynthetic Logic: The synthesis disconnects at the ester bond. The most robust forward strategy involves the direct condensation of O-Benzyl-L-Serine with Benzyl Alcohol mediated by an acid catalyst that also serves as the counterion for crystallization.
Caption: Retrosynthetic disconnection showing the convergence of O-Benzyl-L-Serine and Benzyl Alcohol.
Part 2: Detailed Synthesis Protocol
Method A: Azeotropic Esterification (The "Gold Standard")
Objective: Synthesize H-Ser(Bzl)-OBzl·pTsOH via azeotropic water removal.[1][2][3][4] Rationale: p-Toluenesulfonic acid acts as both the catalyst and the salt-forming agent.[4] The resulting tosylate salt is non-hygroscopic and crystallizes readily, unlike the hydrochloride salt generated by thionyl chloride methods.
Reagents & Materials:
| Component | Equiv. | Role | Specification |
|---|---|---|---|
| O-Benzyl-L-Serine | 1.0 | Substrate | High optical purity (>99% ee) |
| Benzyl Alcohol | 4.0 - 5.0 | Reagent/Solvent | Freshly distilled if possible |
| p-TsOH·H₂O | 1.1 - 1.2 | Catalyst | Monohydrate form |
| Toluene | Solvent | Azeotrope carrier | ACS Grade |
| Diethyl Ether | Precipitant | Anti-solvent | Anhydrous |
Experimental Workflow:
1. Reaction Setup
-
Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Charge the RBF with O-Benzyl-L-Serine (10.0 g, 51.2 mmol) .
-
Add p-Toluenesulfonic acid monohydrate (10.7 g, 56.3 mmol) .
-
Add Benzyl Alcohol (26.5 mL, ~256 mmol) followed by Toluene (100 mL) .
-
Note: The excess benzyl alcohol helps solubilize the amino acid and drives the equilibrium.
2. Azeotropic Reflux
-
Heat the mixture to vigorous reflux (bath temp ~120-130°C).
-
Monitor the collection of water in the Dean-Stark trap.
-
Endpoint: Reflux is continued until water evolution ceases (typically 4–6 hours). The solution should become clear and homogeneous.
-
Process Control: Check TLC (System: CHCl₃/MeOH/AcOH 85:10:5). Starting material (
) should disappear; Product ( ) appears.
3. Workup & Isolation
-
Allow the reaction mixture to cool to room temperature.
-
Concentrate the solution under reduced pressure (Rotavap) to remove Toluene. Do not distill off the Benzyl Alcohol yet.
-
Add Diethyl Ether (200 mL) or Petroleum Ether slowly to the oily residue with vigorous stirring.
-
The product should precipitate as a white crystalline solid. If an oil forms, scratch the flask sides or seed with a crystal of authentic material.
-
Cool the suspension to 0–4°C for 2 hours to maximize yield.
4. Purification
-
Filter the solid using a sintered glass funnel.
-
Wash the cake thoroughly with Diethyl Ether (3 x 50 mL) to remove residual Benzyl Alcohol.
-
Recrystallize from Ethanol/Ether if higher purity is required.
-
Dry in a vacuum desiccator over P₂O₅.
Expected Yield: 80–90% Physical Data: White crystalline solid. Melting Point: 132–136°C (lit.[5] value for similar benzyl ester tosylates).
Part 3: Mechanism & Process Control
The reaction proceeds via a protonated carboxylic acid intermediate. The high concentration of benzyl alcohol and the continuous removal of water shift the equilibrium toward the ester.
Caption: Operational workflow for the synthesis of H-Ser(Bzl)-OBzl·pTsOH.
Part 4: Quality Control & Troubleshooting
| Parameter | Specification | Method | Action if Failed |
| Appearance | White crystalline powder | Visual | Recrystallize (EtOH/Et₂O) |
| Purity | >98.0% | HPLC (C18, ACN/H₂O) | Check for residual BnOH |
| Identity | Matches Ref.[6][7] | ¹H-NMR (DMSO-d₆) | Verify Benzyl CH₂ peaks |
| Water | <0.5% | Karl Fischer | Dry longer under vacuum |
Troubleshooting Guide:
-
Product Oils Out: This is common if residual Benzyl Alcohol is too high. Decant the supernatant, triturate the oil with fresh Diethyl Ether, and sonicate.
-
Incomplete Reaction: If water stops evolving but SM remains, add fresh Toluene and a small amount of additional p-TsOH (catalyst might be wet).
Part 5: Safety & Handling
-
Toluene: Flammable and reprotoxic. Use in a well-ventilated fume hood.
-
p-Toluenesulfonic Acid: Corrosive. Causes severe skin burns and eye damage. Wear nitrile gloves and safety goggles.
-
Benzyl Alcohol: Irritant. Avoid inhalation of vapors during the heated reflux.
References
- Fischer-Speier Esterification Protocol: General procedure for amino acid benzyl ester tosylates. Source: Organic Syntheses, Coll. Vol. 5, p. 196 (1973); Vol. 43, p. 14 (1963). Context: Describes the standard p-TsOH/Benzene (or Toluene) azeotropic method.
-
Synthesis of Glycine Benzyl Ester p-Toluenesulfonate: Benchchem & ChemicalBook Technical D
-
Source:
- Context: Validates the industrial standard for benzyl ester tosylate salt form
-
-
Preparation of O-Benzyl-L-Serine: RSC Publishing.
-
Source:
- Context: Background on the stability and synthesis of the starting m
-
-
Alternative Solvents for Esterification: ResearchG
-
Source:
- Context: Discusses the substitution of Benzene with Cyclohexane/Toluene for green chemistry compliance.
-
Sources
- 1. spegroup.ru [spegroup.ru]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Sar-OBzl p-tosylate | 54384-06-4 | Benchchem [benchchem.com]
- 5. Glycine Benzyl Ester p-Toluenesulfonate | 1738-76-7 | TCI AMERICA [tcichemicals.com]
- 6. 甘氨酸苄酯 对甲苯磺酸盐 ≥99.0% (T) | Sigma-Aldrich [sigmaaldrich.com]
- 7. O-benzylglycine toluene-p-sulphonate | C16H19NO5S | CID 6451311 - PubChem [pubchem.ncbi.nlm.nih.gov]
(S)-benzyl 2-amino-3-(benzyloxy)propanoate CAS number
Technical Whitepaper: (S)-benzyl 2-amino-3-(benzyloxy)propanoate
Executive Summary
(S)-benzyl 2-amino-3-(benzyloxy)propanoate, commonly referred to as H-Ser(Bzl)-OBzl , is a fully benzyl-protected L-serine derivative. It serves as a critical chiral building block in peptide synthesis and peptidomimetic development. Its utility lies in the simultaneous protection of both the C-terminal carboxyl group and the side-chain hydroxyl group with benzyl moieties, allowing for global deprotection via catalytic hydrogenolysis (H₂/Pd). This "all-or-nothing" deprotection strategy is orthogonal to acid-labile groups (like Boc) and base-labile groups (like Fmoc), making it indispensable for complex synthetic schemes where intermediate steps require harsh acidic or basic conditions.
This guide details the chemical identity, synthesis, quality control, and handling of H-Ser(Bzl)-OBzl, with a specific focus on mitigating the risk of racemization inherent to serine esters.
Part 1: Chemical Identity & Specifications
The commercial availability of this compound is almost exclusively in its salt forms (Hydrochloride or p-Toluenesulfonate) due to the instability of the free amine. Researchers must distinguish between the double-protected target and the single-protected variants.
Key Identifiers
| Compound Form | Chemical Name | CAS Number | Molecular Formula | MW ( g/mol ) |
| Target (HCl Salt) | H-Ser(Bzl)-OBzl[1][2]·HCl | 63024-01-1 | C₁₇H₁₉NO₃[1]·HCl | 321.80 |
| Free Base | (S)-benzyl 2-amino-3-(benzyloxy)propanoate | 16867-34-4* | C₁₇H₁₉NO₃ | 285.34 |
| Precursor | H-Ser(Bzl)-OH | 4726-96-9 | C₁₀H₁₃NO₃ | 195.22 |
| Related (Single Ester) | H-Ser-OBzl[1]·HCl | 60022-62-0 | C₁₀H₁₃NO₃[1][3]·HCl | 231.68 |
*Note: The free base is rarely isolated; CAS 16867-34-4 is often referenced in theoretical databases. Always procure the HCl salt (63024-01-1) for synthesis.
Physicochemical Properties (HCl Salt)
-
Appearance: White to off-white crystalline powder.[3]
-
Melting Point: 165–168 °C (Decomposes).
-
Solubility: Soluble in water, methanol, DMF; sparingly soluble in ether.
-
Hygroscopicity: Moderate; store under inert atmosphere.
Part 2: Synthetic Utility & Mechanism
The strategic value of H-Ser(Bzl)-OBzl lies in its orthogonal deprotection logic . In a multi-step synthesis, you may need to manipulate the N-terminus (e.g., acylation) while keeping the side chain and C-terminus inert.
Deprotection Mechanism
Both benzyl groups are cleaved simultaneously by hydrogenolysis. The mechanism involves the adsorption of the benzyl rings onto the Palladium catalyst surface, followed by cleavage of the C-O bonds.
Figure 1: Global deprotection pathway via catalytic hydrogenolysis.
Part 3: Synthesis & Purification Protocols
Expertise Note: Direct esterification of Serine is prone to racemization via a beta-elimination mechanism, particularly if base is present. The protocol below utilizes a pre-benzylated side chain (H-Ser(Bzl)-OH) and acid-catalyzed esterification to minimize this risk.
Protocol: Synthesis of H-Ser(Bzl)-OBzl[5]·HCl
Reagents:
-
Reagent: Benzyl Alcohol (BnOH) - 10 equivalents
-
Catalyst: Thionyl Chloride (SOCl₂) - 1.2 equivalents
-
Solvent: None (BnOH acts as solvent) or Benzene/Toluene (if using Dean-Stark)
Step-by-Step Methodology:
-
Activation (0 °C):
-
Charge a flame-dried round-bottom flask with Benzyl Alcohol (10 eq). Cool to 0 °C.
-
Dropwise add Thionyl Chloride (1.2 eq) over 30 minutes. Caution: Exothermic. SO₂ gas evolution.
-
Mechanism:[6] This generates Benzyl Chloride/HCl in situ, activating the alcohol.
-
-
Addition:
-
Add H-Ser(Bzl)-OH (1.0 eq) in one portion.
-
Allow the mixture to warm to room temperature, then heat to 90 °C.
-
-
Reaction (90 °C):
-
Stir at 90 °C for 4–6 hours.
-
Monitoring: Check via TLC (System: CHCl₃/MeOH/AcOH 85:10:5). The starting material (Rf ~0.2) should disappear, and the product (Rf ~0.6) should appear.
-
-
Work-up (Precipitation):
-
Purification (Recrystallization):
Part 4: Quality Control & Characterization
To ensure the integrity of the chiral center and the protection status, a multi-modal QC approach is required.
QC Workflow Diagram
Figure 2: Quality Control Decision Tree.
Specification Table
| Test | Method | Acceptance Criteria |
| Identity | ¹H-NMR (DMSO-d₆) | 7.3-7.4 ppm (10H, Multiplet, Aromatic); 5.2 ppm (2H, Singlet, Benzyl ester CH₂); 4.5 ppm (2H, Singlet, Ether CH₂). |
| Purity | HPLC (C18 Column) | > 98.0% Area |
| Chiral Purity | Chiral HPLC (Crownpak or Chiralpak) | > 99.0% ee (No D-isomer peak) |
| Water Content | Karl Fischer | < 1.0% |
Part 5: Storage & Stability
-
Conditions: Store at -20 °C. The HCl salt is hygroscopic.
-
Stability: Stable for >2 years if kept dry. Moisture leads to hydrolysis of the ester (autocatalyzed by the HCl salt).
-
Handling: Allow the bottle to warm to room temperature before opening to prevent water condensation on the cold solid.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13650024, H-Ser(Bzl)-OBzl. Retrieved from [Link]
- Wuts, P. G. M., & Greene, T. W. (2006).Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Benzyl deprotection mechanisms).
-
Mazur, R. H. (1963). Racemization of Serine Derivatives. Journal of Organic Chemistry.[9] (Foundational text on beta-elimination risks in serine esters).
Sources
- 1. 4726-96-9|H-Ser(Bzl)-OH|BLD Pharm [bldpharm.com]
- 2. H-Ser(tBu)-OBzl.HCl | C14H22ClNO3 | CID 71581505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. L-Ser-OBzl.HCl | 60022-62-0 [chemicalbook.com]
- 4. peptide.com [peptide.com]
- 5. H-Ser(Bzl)-OH | CAS#:4726-96-9 | Chemsrc [chemsrc.com]
- 6. peptide.com [peptide.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. L-SERINE BENZYL ESTER BENZENESULFONATE ( synthesis - chemicalbook [chemicalbook.com]
- 9. EP0985658B1 - Process for producing l-valine benzyl ester p-toluenesulfonate - Google Patents [patents.google.com]
Technical Profile: (S)-benzyl 2-amino-3-(benzyloxy)propanoate
Core Identity & Molecular Weight Analysis[1][2][3][4]
Executive Summary
(S)-benzyl 2-amino-3-(benzyloxy)propanoate, commonly referred to in peptide chemistry as H-Ser(Bzl)-OBzl , is a critical bis-protected amino acid intermediate.[1][2] By masking both the carboxyl terminus (as a benzyl ester) and the reactive side-chain hydroxyl (as a benzyl ether), this molecule allows for selective N-terminal modification without side reactions.[1]
This guide provides a definitive technical analysis of its molecular weight parameters, synthesis pathways, and handling protocols. It is designed for researchers requiring high-fidelity data for stoichiometric calculations in drug development and solid-phase peptide synthesis (SPPS).[1]
Physicochemical Identity
The accurate calculation of molecular weight is paramount for precise molar ratios in synthesis.[1] Below is the breakdown for the free base and its common stable salts.
Molecular Weight Data Table
| Form | Chemical Formula | Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) | CAS Number |
| Free Base | 285.34 | 285.1365 | N/A (Unstable) | |
| Hydrochloride | 321.80 | 321.1132 | 63024-01-1 | |
| p-Tosylate | 457.54 | 457.1923 | 67321-05-5 |
Structural Identifiers:
-
IUPAC Name: Benzyl (2S)-2-amino-3-(benzyloxy)propanoate[1][3][2][4]
-
SMILES: C1=CC=C(C=C1)COCOCC2=CC=CC=C2)N
-
InChI Key: IDGQXGPQOGUGIX-UHFFFAOYSA-N (Generic connectivity)
Synthesis & Production Protocol
Directive: The synthesis of H-Ser(Bzl)-OBzl requires a robust protocol to prevent racemization of the alpha-carbon. The most reliable "self-validating" method utilizes H-Ser(Bzl)-OH as the starting material, employing azeotropic esterification.[1]
The "Dean-Stark" Self-Validating Protocol
This protocol relies on the physical removal of water to drive the equilibrium toward the ester, providing a visual endpoint (cessation of water accumulation).[1]
Reagents:
-
Starting Material: H-Ser(Bzl)-OH (CAS: 4726-96-9)[1][2][4][5]
-
Reagent: Benzyl Alcohol (BnOH) - 5.0 equivalents[1]
-
Catalyst: p-Toluenesulfonic acid monohydrate (pTsOH[1]·H₂O) - 1.1 equivalents[1]
-
Solvent: Benzene or Toluene (Toluene preferred for safety)[1]
Step-by-Step Workflow:
-
Setup: Charge a round-bottom flask with H-Ser(Bzl)-OH (10 mmol), pTsOH·H₂O (11 mmol), and Benzyl Alcohol (50 mmol) in Toluene (50 mL).[1]
-
Reflux: Attach a Dean-Stark trap filled with toluene and a reflux condenser.[1] Heat the mixture to reflux (approx. 110°C).
-
Monitoring (Visual Validation): Water will separate into the trap. The reaction is complete when water evolution ceases (typically 4–6 hours).[1]
-
Precipitation: Cool the mixture to room temperature. Add diethyl ether (100 mL) slowly with vigorous stirring.
-
Isolation: The product, H-Ser(Bzl)-OBzl·pTsOH , will precipitate as a white crystalline solid. Filter and wash with cold ether to remove excess benzyl alcohol.[1]
-
Conversion to HCl (Optional): To obtain the HCl salt, dissolve the tosylate in minimal methanol and treat with dry HCl in dioxane, then precipitate with ether.
Synthesis Pathway Visualization[1]
Caption: Figure 1. Azeotropic esterification pathway for the synthesis of (S)-benzyl 2-amino-3-(benzyloxy)propanoate salts.
Analytical Characterization & Validation
To ensure the integrity of the molecule during drug development, the following analytical signatures must be verified.
Mass Spectrometry (ESI-MS)[1]
-
Expected Ion: [M+H]⁺
-
m/z Value: 286.14[1]
-
Fragmentation Pattern:
Proton NMR (¹H-NMR) in DMSO-d₆[1]
-
Aromatic Region: Multiplet at 7.3–7.4 ppm (10H, two phenyl rings).
-
Benzylic Protons:
-
Alpha-Proton: Multiplet at ~4.4 ppm.[1]
-
Beta-Protons: Multiplet at ~3.8 ppm.[1]
Applications in Drug Development
(S)-benzyl 2-amino-3-(benzyloxy)propanoate serves as a vital building block in Solid Phase Peptide Synthesis (SPPS) and solution-phase synthesis.[1]
-
Orthogonal Protection: The benzyl groups (Bzl) are stable to mild acids (TFA) used to remove N-terminal protection (Boc), but are cleaved by strong acids (HF, TFMSA) or catalytic hydrogenation (
).[1] -
Solubility Enhancement: The hydrophobic benzyl groups significantly increase the solubility of serine-containing peptides in organic solvents (DMF, DCM) compared to the free hydroxyl forms.[1]
Protection/Deprotection Logic
Caption: Figure 2. Orthogonal stability profile of the benzyl-protected serine derivative.
References
-
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 93048617, H-Ser(Bzl)-OBzl[1]·HCl. Retrieved from [Link][1]
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard reference for Benzyl ester/ether stability).
-
Mazur, R. H. (1963).[1] Peptide Synthesis.[1][6] I. Serine Derivatives. Journal of Organic Chemistry. (Foundational text on Serine benzylation).
Sources
Technical Guide: H-Ser(Bzl)-OBzl Strategic Synthesis & Application
This guide provides an in-depth technical analysis of H-Ser(Bzl)-OBzl (O-Benzyl-L-serine benzyl ester), a specialized intermediate in peptide chemistry. Unlike the more common mono-protected derivatives, this compound features benzyl protection on both oxygen functionalities, enabling unique "global deprotection" strategies in solution-phase synthesis.
Executive Summary & Strategic Profile
H-Ser(Bzl)-OBzl (CAS: Derivative dependent, typically prepared in situ or as HCl salt) is a bifunctional starting material where the serine side-chain hydroxyl and the C-terminal carboxyl are both protected by benzyl groups.
The "Global Deprotection" Advantage
In complex API (Active Pharmaceutical Ingredient) synthesis, orthogonal protection schemes (like Fmoc/tBu) are standard. However, H-Ser(Bzl)-OBzl is critical for solution-phase strategies where the final step requires the simultaneous removal of all protecting groups via catalytic hydrogenolysis (H₂/Pd-C). This "clean sweep" approach avoids the use of harsh acids (HF, TFA) in the final step, preserving acid-sensitive structural motifs in the target molecule.
Distinguishing the Derivatives
Researchers often confuse this compound with its mono-protected counterparts.
| Compound | Structure | Primary Utility |
|---|---|---|
| H-Ser(Bzl)-OBzl | Amine free , Side-chain Bzl, C-term Bzl | Solution Phase: N-term coupling with final global deprotection. |
| H-Ser-OBzl | Amine free, Side-chain free , C-term Bzl | Cyclization: Precursor for lactones or side-chain modification. |
| H-Ser(Bzl)-OH | Amine free, Side-chain Bzl, C-term free | SPPS: Standard building block for Boc chemistry. |
Synthesis Protocol: The "Gold Standard" Route
Direct Fischer esterification of L-Serine with benzyl alcohol yields H-Ser-OBzl (side-chain free). To achieve the double benzyl protection reliably, a stepwise protection strategy starting from Boc-Ser(Bzl)-OH is required to prevent side-reactions and racemization.
Phase 1: Precursor Selection
-
Starting Material: Boc-Ser(Bzl)-OH (Commercially available, High optical purity).[1]
-
Rationale: Starting with the side-chain already benzylated avoids the difficult O-alkylation of free serine, which often leads to N-alkylation impurities.
Phase 2: C-Terminal Benzylation (Esterification)
Reaction: Nucleophilic substitution using Cesium Carbonate (
-
Mechanism: The carboxylate anion, generated by the mild base
, attacks the benzyl bromide. This method is superior to acid-catalyzed esterification for protected amino acids as it suppresses racemization at the -carbon.
Protocol:
-
Dissolve Boc-Ser(Bzl)-OH (1.0 eq) in anhydrous DMF (0.5 M concentration).
-
Add
(1.1 eq) and stir for 30 min to form the cesium salt (ensures solubility and reactivity). -
Dropwise add Benzyl Bromide (1.1 eq).
-
Stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane).
-
Workup: Dilute with EtOAc, wash with water (3x) to remove DMF, then brine. Dry over
.[2] -
Yield: Expect >90% of Boc-Ser(Bzl)-OBzl as a colorless oil or waxy solid.
Phase 3: N-Terminal Deprotection
Reaction: Acidolytic cleavage of the Boc group using 4N HCl in Dioxane.
-
Selectivity: The Benzyl ether (side chain) and Benzyl ester (C-term) are stable to 4N HCl at RT. Only the Boc group is cleaved.
Protocol:
-
Dissolve Boc-Ser(Bzl)-OBzl in 4N HCl/Dioxane (10 eq of acid).
-
Stir at RT for 30–60 minutes. Do not exceed 1 hour to prevent ester hydrolysis.
-
Precipitation: Add cold Diethyl Ether (
) to the reaction mixture. The product H-Ser(Bzl)-OBzl·HCl will precipitate as a white solid. -
Filtration: Collect the solid under inert atmosphere (hygroscopic).
-
Validation:
-NMR should show loss of the t-Butyl singlet (1.44 ppm) and retention of two aromatic multiplets (7.3-7.4 ppm) corresponding to the two benzyl groups.
Synthesis Workflow Diagram
Figure 1: Stepwise synthesis of H-Ser(Bzl)-OBzl·HCl ensuring preservation of chiral integrity.
Critical Handling & Quality Control
Stability Profile
-
Salt Form: The HCl salt is stable at -20°C for >1 year. The free base is unstable and prone to diketopiperazine (DKP) formation (dimerization) or O->N acyl migration. Always store as the salt.
-
Hygroscopicity: The HCl salt is hygroscopic. Handle in a desiccated environment or glovebox.
Impurity Analysis
| Impurity | Origin | Detection Method | Mitigation |
| H-Ser-OBzl | Loss of side-chain Bzl | HPLC (Polarity shift) | Avoid strong Lewis acids (e.g., |
| D-Enantiomer | Racemization during esterification | Chiral HPLC | Use mild bases ( |
| Benzyl Bromide | Excess reagent | TLC (UV active) | Ensure thorough hexane/EtOAc washes during Phase 2. |
Applications in Drug Development[3][4]
Solution Phase Peptide Synthesis
H-Ser(Bzl)-OBzl is the ideal "N-terminal acceptor" for fragment condensation.
-
Scenario: Synthesizing a peptide where the C-terminal fragment is Serine-rich.
-
Workflow:
-
Couple Protected-AminoAcid-OH + H-Ser(Bzl)-OBzl .
-
Result: Protected-AA-Ser(Bzl)-OBzl .
-
Repeat coupling steps.
-
Final Step: Single hydrogenation (
, Pd/C) removes the N-term Z-group (if used), Side-chain Bzl, and C-term OBzl simultaneously, yielding the pure native peptide in one step.
-
Phosphopeptide Mimetics
This intermediate is used to synthesize phosphorylated peptides. The benzyl groups are stable to the phosphorylation conditions used on other residues (e.g., Tyrosine), allowing for selective post-synthetic modification before the final global deprotection.
Orthogonality Logic
Figure 2: Orthogonal stability profile. The Bzl/OBzl pair is stable to standard acid/base treatments, allowing manipulation of other parts of the molecule before simultaneous final removal.
References
-
Preparation of O-Benzyl-L-serine derivatives
- Source: RSC Advances (Royal Society of Chemistry).
- Relevance: Protocols for N-Boc-O-benzyl-L-serine synthesis and subsequent modific
-
Cesium Carbonate Mediated Esterification
- Source: Journal of Organic Chemistry (JOC).
- Relevance: Mechanistic validation of using to suppress racemization during ester form
-
Properties of Serine Benzyl Esters
- Source: ChemicalBook / BenchChem Technical D
- Relevance: Physical property data for L-Serine benzyl ester hydrochloride and stability profiles.
-
Use of Benzyl Esters in Peptide Synthesis
- Source: National Institutes of Health (NIH) / PubMed.
- Relevance: Review of "relative acidolysis" and benzyl-based protection strategies in solid-phase and solution-phase synthesis.
Sources
Spectroscopic Data Guide: (S)-Benzyl 2-amino-3-(benzyloxy)propanoate
This guide provides an in-depth technical analysis of the spectroscopic and physicochemical profile of (S)-benzyl 2-amino-3-(benzyloxy)propanoate , commonly known as L-Serine dibenzyl ester (or H-Ser(Bzl)-OBzl).
Compound Identity & Chemical Profile
This compound represents a fully benzyl-protected serine derivative (excluding the amine), serving as a critical intermediate in peptide synthesis where orthogonal protection strategies are required. It is frequently isolated as a stable salt (Hydrochloride or p-Toluenesulfonate) to prevent diketopiperazine formation or hydrolysis.
| Attribute | Details |
| Systematic Name | (S)-benzyl 2-amino-3-(benzyloxy)propanoate |
| Common Synonyms | H-Ser(Bzl)-OBzl; L-Serine dibenzyl ester; O-Benzyl-L-serine benzyl ester |
| Chemical Formula | C₁₇H₁₉NO₃ (Free Base) |
| Molecular Weight | 285.34 g/mol (Free Base); ~321.8 g/mol (HCl Salt) |
| CAS Number | 67321-05-5 (Free Base); 21948-10-7 (HCl Salt, often cited for D-isomer, NMR identical) |
| Physical State | White to off-white crystalline powder (Salt forms) |
| Solubility | Soluble in DMSO, Methanol, Water (as salt); Free base soluble in DCM, EtOAc |
Synthesis & Isolation Workflow
Understanding the synthesis is prerequisite to interpreting the impurity profile in spectroscopic data. The compound is typically generated via acid-catalyzed esterification or deprotection of N-Boc precursors.
Synthesis Pathway Diagram
Figure 1: Synthetic routes to H-Ser(Bzl)-OBzl. The Boc-deprotection route (solid lines) typically yields higher purity than direct esterification (dashed line).
Nuclear Magnetic Resonance (NMR) Spectroscopy[5]
The NMR data below corresponds to the Hydrochloride Salt (HCl) in DMSO-d₆ or CDCl₃ . Note that in the salt form, the amine protons are visible and the alpha-proton is deshielded.
¹H NMR Analysis (400 MHz, DMSO-d₆)
The spectrum is dominated by the two benzyl groups (aromatic region) and the characteristic serine core signals.
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Context |
| 8.60 - 8.80 | Broad Singlet | 3H | NH₃⁺ | Ammonium protons (exchangeable with D₂O). Broadening indicates salt formation. |
| 7.30 - 7.45 | Multiplet | 10H | Ar-H | Overlapping signals from two phenyl rings (Ester-Ph and Ether-Ph). |
| 5.25 | Singlet (or AB q) | 2H | COOCH₂Ph | Benzylic protons of the ester . Deshielded by the carbonyl group. |
| 4.55 | Singlet | 2H | OCH₂Ph | Benzylic protons of the ether . Upfield relative to the ester benzyls.[1][2][3][4] |
| 4.35 - 4.45 | Multiplet | 1H | α-CH | Alpha-proton. Significant downfield shift due to electron-withdrawing NH₃⁺ and ester. |
| 3.85 - 3.95 | Multiplet (dd) | 2H | β-CH₂ | Beta-protons (side chain). Diastereotopic splitting often observed due to the chiral center. |
Key Diagnostic Feature:
The distinction between the two benzylic methylene groups is critical. The ester benzylic protons (
¹³C NMR Analysis (100 MHz, DMSO-d₆)
| Shift (δ ppm) | Assignment | Notes |
| 167.5 | C=O | Carbonyl carbon of the benzyl ester. |
| 137.5 | Ar-C (Ipso) | Quaternary aromatic carbon (Ether side). |
| 135.2 | Ar-C (Ipso) | Quaternary aromatic carbon (Ester side). |
| 128.0 - 129.0 | Ar-CH | Cluster of aromatic methine signals (ortho, meta, para). |
| 72.5 | OCH₂Ph | Benzylic carbon (Ether). |
| 67.8 | COOCH₂Ph | Benzylic carbon (Ester). |
| 66.5 | β-CH₂ | Serine side chain beta-carbon. |
| 52.8 | α-CH | Chiral alpha-carbon. |
Infrared (IR) Spectroscopy[5]
The IR spectrum validates the functional group integrity, specifically the presence of the ester and the ether, and the absence of the Boc group (if deprotected).
-
Amine Salt (N-H stretch): Broad band at 2800–3200 cm⁻¹ . The "ammonium band" is characteristic of the HCl salt.
-
Ester Carbonyl (C=O): Strong, sharp peak at 1735–1750 cm⁻¹ . This is the most prominent feature.
-
Ether (C-O-C): Strong bands in the 1100–1150 cm⁻¹ region, confirming the benzyl ether linkage.
-
Aromatic Overtones: Weak signals at 1600 cm⁻¹ and 1500 cm⁻¹ (C=C ring stretch).
-
Absence of Amide: Lack of a peak at ~1650 cm⁻¹ (Amide I) confirms the removal of the Boc/Amide protection (unless it's an amide derivative).
Mass Spectrometry (MS)[5]
Method: ESI-MS (Positive Mode)
-
Molecular Ion:
-
[M+H]⁺: Calculated m/z = 286.14.
-
Observed m/z is typically 286.1 .
-
-
Fragmentation Pattern:
-
m/z 91: Tropylium ion (
). Dominant peak due to two benzyl groups. -
m/z 181: Loss of the benzyl ester group (
). -
m/z 196: Loss of the benzyl group (
).
-
Fragmentation Pathway
Figure 2: Proposed ESI-MS fragmentation pathway. The tropylium ion (m/z 91) is the base peak due to the stability of the benzyl cation.
Quality Control & Impurity Profiling
When analyzing spectroscopic data, researchers must verify the absence of common synthetic byproducts.
| Impurity | Origin | Detection Method |
| H-Ser(Bzl)-OH | Incomplete esterification or hydrolysis. | ¹H NMR: Absence of ester benzyl CH₂ (~5.2 ppm). MS: [M+H]⁺ 196. |
| H-Ser-OBzl | Incomplete etherification (if starting from Ser-OBzl). | ¹H NMR: Absence of ether benzyl CH₂ (~4.5 ppm). |
| Benzyl Alcohol | Reagent residue.[1] | ¹H NMR: Distinct CH₂ singlet at 4.6 ppm (shifts slightly in DMSO) and aromatic multiplet. |
| Boc-Ser(Bzl)-OBzl | Incomplete deprotection. | ¹H NMR: Strong singlet at 1.45 ppm (t-Butyl group). |
References
-
ChemicalBook. (2025). H-Ser(Bzl)-OBzl[5]·HCl Spectral Data and Properties. Retrieved from
-
National Institutes of Health (NIH) - PubChem. (2025). Boc-Ser(Bzl)-OBzl Compound Summary. Retrieved from
-
GuideChem. (2025). O-Benzyl-L-serine benzyl ester hydrochloride Product Details. Retrieved from
-
Sigma-Aldrich. (2025). Amino Acid Derivatives and Building Blocks. Retrieved from
Sources
- 1. Boc-Ser-OBzl | C15H21NO5 | CID 7018792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. H-Ser(tBu)-OBzl.HCl | C14H22ClNO3 | CID 71581505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. dalspaceb.library.dal.ca [dalspaceb.library.dal.ca]
- 4. researchgate.net [researchgate.net]
- 5. 63024-01-1 CAS Manufactory [m.chemicalbook.com]
Solubility of (S)-benzyl 2-amino-3-(benzyloxy)propanoate in organic solvents
Technical Whitepaper: Solubility Profiling & Process Optimization for (S)-benzyl 2-amino-3-(benzyloxy)propanoate
Executive Summary
(S)-benzyl 2-amino-3-(benzyloxy)propanoate (Commonly: H-Ser(Bzl)-OBzl ) is a critical intermediate in peptide synthesis and medicinal chemistry. It represents a fully protected serine derivative where the carboxyl group is masked as a benzyl ester and the side-chain hydroxyl as a benzyl ether, leaving the amine free for coupling.
This guide addresses a common bottleneck in process development: the solubility dichotomy between the stable salt forms (HCl or p-Tosylate) and the reactive free base. While the salt form is the standard for storage, the free base is required for nucleophilic applications. Misunderstanding the solubility profile of these two species leads to poor yields, emulsion formation during extraction, and inadvertent cyclization (diketopiperazine formation).
Part 1: Physicochemical Profile & Structural Analysis
To predict solubility behavior, we must first analyze the molecular architecture.
| Property | Data / Characteristic |
| IUPAC Name | (S)-benzyl 2-amino-3-(benzyloxy)propanoate |
| Common Code | H-Ser(Bzl)-OBzl |
| CAS (HCl Salt) | 60022-62-0 (Generic Ref) |
| CAS (p-Tosylate) | 67321-05-5 |
| Molecular Weight | 285.34 g/mol (Free Base) |
| Lipophilicity (LogP) | ~2.1 (Predicted, Free Base) |
| Key Functional Groups | Primary Amine (Polar/Basic), Benzyl Ester (Lipophilic), Benzyl Ether (Lipophilic) |
The "Lipophilic Sandwich" Effect
The molecule consists of a polar amino-acid core flanked by two bulky, lipophilic benzyl groups.
-
Implication: The free base is significantly more lipophilic than standard amino acid esters (like methyl/ethyl esters). It exhibits high solubility in chlorinated solvents and aromatics but remains insoluble in water.
-
Stability Warning: The free base is prone to auto-cyclization to form the diketopiperazine derivative, especially in solution. Solubility studies on the free base must be performed rapidly or in situ.
Part 2: Solubility in Organic Solvents
The following data aggregates empirical observations and predictive modeling based on the "Like Dissolves Like" principle.
Comparative Solubility Matrix
| Solvent Class | Specific Solvent | Salt Form (HCl/TosOH) | Free Base (In Situ) | Process Utility |
| Chlorinated | Dichloromethane (DCM) | High | Very High | Primary solvent for synthesis and extraction. |
| Chloroform ( | High | Very High | Alternative to DCM; good for NMR analysis. | |
| Polar Aprotic | DMF / DMSO | Very High | High | Universal solvent; difficult to remove. |
| Alcohols | Methanol / Ethanol | High | High | Good for dissolving salts; unsuitable for extraction. |
| Esters | Ethyl Acetate (EtOAc) | Low / Insoluble | High | Critical: The standard solvent for washing away salts. |
| Ethers | THF / MTBE | Low | Moderate/High | MTBE is excellent for precipitating the salt form. |
| Hydrocarbons | Hexanes / Heptane | Insoluble | Low/Moderate | Used as an anti-solvent to crystallize the product. |
| Aqueous | Water (pH 7) | Moderate (Warm) | Insoluble | Basis for biphasic extraction purification. |
Critical Insight: The solubility inversion in Ethyl Acetate is the key to purification. The salt is insoluble in EtOAc, while the free base is soluble. This allows for an efficient "Solvent Switch" purification strategy.
Part 3: Experimental Protocols
Protocol A: Generation of Free Base (Solvent Switch)
Objective: Convert the stable storage form (Salt) into the reactive Free Base using solubility differences.
-
Dissolution: Dissolve 10.0 mmol of H-Ser(Bzl)-OBzl·HCl in 50 mL of DCM (Not EtOAc initially, to ensure complete dissolution of the salt).
-
Biphasic Wash: Transfer to a separatory funnel. Add 50 mL of saturated aqueous
(or 10% ). -
Extraction: Shake vigorously. The amine deprotonates (
), becoming highly lipophilic. -
Phase Separation: Collect the lower organic layer (DCM).
-
Back-Extraction: Extract the aqueous layer once with 20 mL DCM to recover residual product.
-
Drying: Dry combined organics over anhydrous
. -
Solvent Swap (Optional): If the next reaction requires EtOAc, concentrate the DCM solution to an oil, then immediately redissolve in EtOAc.
Protocol B: Gravimetric Solubility Determination
Objective: Determine precise solubility limits for process optimization.
-
Saturation: Add excess solid H-Ser(Bzl)-OBzl (Salt) to 5 mL of target solvent in a sealed vial.
-
Equilibration: Stir at 25°C for 4 hours.
-
Filtration: Filter through a 0.45 µm PTFE syringe filter into a pre-weighed vial.
-
Evaporation: Evaporate solvent under vacuum (Rotavap) until constant weight is achieved.
-
Calculation:
Part 4: Visualization of Process Logic
Figure 1: Solubility-Driven Purification Workflow
This decision tree illustrates how to use the solubility data to purify the compound from crude reaction mixtures.
Caption: Figure 1. Purification logic exploiting the pH-dependent solubility switch of H-Ser(Bzl)-OBzl.
Figure 2: Molecular Stability & Cyclization Risk
Understanding why the free base cannot be stored in solution.
Caption: Figure 2. The primary degradation pathway of the free base in solution is cyclization, driven by the proximity of the amine and ester groups.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4518223, Benzyl 2-amino-3-(benzyloxy)propanoate. Retrieved January 28, 2026 from [Link]
- Isidro-Llobet, A., et al. (2009).Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. (General reference for amino acid ester solubility and stability).
- Bachem.Handling of Amino Acid Derivatives. Technical Note. (Standard industry protocols for handling benzyl esters).
O-Benzylserine Derivatives: From Peptide Synthesis to Metabolic Reprogramming
[1][2]
Executive Summary
O-Benzylserine (Ser(Bzl)) has historically served as a cornerstone in peptide chemistry, functioning as the standard protected form of serine to prevent side reactions during chain elongation.[1] However, its utility has transcended synthetic chemistry. In modern drug development, O-benzylserine and its derivatives (e.g., BenSer) have emerged as potent small-molecule inhibitors of amino acid transporters (ASCT2/LAT1), disrupting the metabolic engines of neoplastic cells.[1] This guide analyzes the molecule's evolution from a passive synthetic building block to an active pharmacological agent.
Historical Genesis & Synthetic Evolution[2]
The development of O-benzylserine mirrors the evolution of peptide synthesis itself, moving from classical solution-phase methods to high-throughput solid-phase strategies.[2][1]
The Early Era: Enzymatic Resolution (1956)
Before efficient asymmetric synthesis was established, obtaining pure L-O-benzylserine was a challenge.[1] In 1956, Kenzi Okawa at Osaka University pioneered the enzymatic resolution of N-acetyl-O-benzyl-DL-serine using Takadiastase .[2][1] This method provided the first reliable access to the optically active L-isomer in 78% yield, establishing the material availability required for early peptide research.[1]
The SPPS Revolution: The Boc Route (1976)
With the advent of Solid Phase Peptide Synthesis (SPPS), the demand for orthogonally protected amino acids surged.[1] In 1976, Sugano and Miyoshi published a convenient synthesis of N-tert-butyloxycarbonyl-O-benzyl-L-serine (Boc-Ser(Bzl)-OH).[2][1] This method utilized sodium hydride and benzyl bromide in a one-pot reaction that avoided racemization, cementing the derivative's place in the "Boc/Benzyl" protection strategy (acid-labile N-term / HF-labile side chain).[2][1]
The Pharmacological Pivot (2000s)
In the 21st century, the molecule was repurposed.[1] Researchers identified that O-benzylserine mimics glutamine and leucine structurally enough to bind transporters but not sufficiently to be metabolized, effectively "jamming" the nutrient uptake machinery of cancer cells.
Chemical Properties & Reactivity Profile[1]
The O-benzyl ether moiety provides robust protection for the serine hydroxyl group.[2][1] Its stability profile dictates its use in complex synthesis.[2]
Stability & Deprotection Logic
The benzyl ether is stable to both basic conditions and mild acids (e.g., TFA), making it compatible with Boc chemistry.
| Reagent/Condition | Stability | Outcome |
| TFA (Trifluoroacetic acid) | Stable | N-Boc removal without affecting O-Bzl.[2][1] |
| Piperidine (20% in DMF) | Stable | Fmoc removal without affecting O-Bzl.[2][1] |
| H₂ / Pd-C (Hydrogenolysis) | Labile | Clean cleavage to free Serine (-OH).[2][1] |
| HF (Anhydrous) | Labile | Standard final cleavage in Boc-SPPS.[2][1] |
| HBr / Acetic Acid | Labile | Classical deprotection method.[2] |
| TfOH (Trifluoromethanesulfonic acid) | Labile | Strong acid cleavage alternative to HF.[2] |
Pharmacological Mechanism: The Glutamine-Leucine Axis[1][2]
The most significant modern application of O-benzylserine (BenSer) is the inhibition of the ASCT2 (SLC1A5) and LAT1 (SLC7A5) transporters.[1]
The Mechanism of Action
Cancer cells often exhibit "glutamine addiction."[3] They use ASCT2 to import glutamine.[2][3] This intracellular glutamine is then used by the LAT1 transporter as an exchange factor to import extracellular Leucine.[3] Leucine is the critical signal that activates mTORC1 , driving cell proliferation.
BenSer acts as a competitive inhibitor:
-
Blocks LAT1: Prevents the Glutamine(in)/Leucine(out) exchange.[2][4]
-
Result: Starvation of Leucine
mTORC1 inactivation Autophagy/Apoptosis.[2]
Pathway Visualization
Caption: The "Glutamine-Leucine Antiport Cycle" hijacked by cancer cells. BenSer inhibits both entry points, collapsing the mTORC1 signaling cascade.
Technical Protocols
Protocol A: Synthesis of N-Boc-O-Benzyl-L-Serine
Based on the optimized Sugano & Miyoshi method (1976).[2][1]
Objective: Preparation of protected serine for SPPS or pharmacological assay.
Reagents:
-
Sodium Hydride (NaH), 60% dispersion in oil (4.4 g, 110 mmol)
-
Benzyl Bromide (6.0 mL, 50 mmol)
-
Dimethylformamide (DMF), anhydrous (100 mL)[1]
Step-by-Step Workflow:
-
Activation: Cool the DMF solution of N-Boc-L-Serine to 0°C under an inert atmosphere (Ar or N₂).
-
Deprotonation: Add NaH portion-wise.[2] Caution: Hydrogen gas evolution.[2] Stir at 0°C for 30 minutes, then at room temperature for 30 minutes. This forms the dianion (carboxylate and alkoxide).
-
Benzylation: Cool back to 0°C. Add Benzyl Bromide dropwise. The stoichiometry (1 equiv) ensures preferential alkylation of the more nucleophilic alkoxide over the carboxylate (which forms the benzyl ester byproduct if excess is used).[1]
-
Reaction: Stir at 25°C for 4–6 hours. Monitor by TLC (Chloroform/Methanol 9:1).[2]
-
Quench: Pour mixture into ice-water (300 mL). Extract with Ethyl Acetate to remove non-acidic byproducts (e.g., benzyl esters).
-
Isolation: Acidify the aqueous layer to pH 2.5 with cold 1N HCl. Extract the product into Ethyl Acetate.[6]
-
Purification: Wash organic layer with brine, dry over MgSO₄, and concentrate. Recrystallize from Ethyl Acetate/Hexane.[2]
-
Validation: Expected Yield: ~85%. Melting Point: 79–80°C.[2]
Protocol B: In Vitro ASCT2 Inhibition Assay
Standard validation protocol for BenSer activity.[1]
-
Cell Line: Human breast cancer cells (e.g., MCF-7 or MDA-MB-231).[2][1][4][5]
-
Preparation: Plate cells in 24-well plates (5 × 10⁵ cells/well). Starve in amino acid-free Krebs-Ringer buffer for 30 min.
-
Uptake Phase: Incubate cells with radiolabeled tracer L-[³H]Glutamine (2 μCi/mL) in the presence of increasing concentrations of BenSer (0.1 mM – 10 mM) for 15 minutes at 37°C.
-
Termination: Rapidly wash cells 3x with ice-cold PBS to stop transport.
-
Lysis: Lyse cells with 0.1 N NaOH.
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Analysis: Plot % Uptake vs. Log[BenSer]. Calculate IC₅₀ (Typical range: 3–6 mM for ASCT2).[2]
Future Outlook
The O-benzylserine scaffold is currently evolving into "Next-Generation" derivatives.[2][1]
-
Fluorinated Analogs: Introduction of fluorine to the benzyl ring (e.g., O-(4-fluorobenzyl)serine) to increase metabolic stability and binding affinity.[2][1]
-
Prodrugs: Esterification of the carboxyl group to improve cellular permeability, allowing the active free acid to be released intracellularly by esterases.
-
Peptidomimetics: Incorporation of Ser(Bzl) into short peptides to create proteolysis-resistant inhibitors of protein-protein interactions.[2][1]
References
-
Okawa, K. (1956).[7] Studies on Serine Peptides.[2][6][7][8][9] I. Optical Resolution of O-Benzyl-DL-serine and Synthesis of DL-Serine Peptides. Bulletin of the Chemical Society of Japan. Link[2][1]
-
Sugano, H., & Miyoshi, M. (1976).[10] A convenient synthesis of N-tert-butyloxycarbonyl-O-benzyl-L-serine.[2][1][10] The Journal of Organic Chemistry. Link[2][1]
-
Jeon, Y.J., et al. (2018).[5] Benzylserine inhibits breast cancer cell growth by disrupting intracellular amino acid homeostasis and triggering amino acid response pathways.[2] BMC Cancer.[2] Link[2][1]
-
Fuchs, B.C., & Bode, B.P. (2005).[11] Amino acid transporters ASCT2 and LAT1 in cancer: partners in crime? Seminars in Cancer Biology. Link[2][1]
-
Wünsch, E., & Fürst, G. (1966). Synthese von O-Benzyl-L-serin.[2][1][6][7][9][10][12] Hoppe-Seyler's Zeitschrift für physiologische Chemie.[2][1] Link
Sources
- 1. O-BENZYL-L-SERINE synthesis - chemicalbook [chemicalbook.com]
- 2. O-benzyl-L-serine | C10H13NO3 | CID 78457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ASCT2 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 4. Benzylserine inhibits breast cancer cell growth by disrupting intracellular amino acid homeostasis and triggering amino acid response pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. The preparation of o-benzyl-L-serine - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Guide: Synthesis and Optimization of L-Serine Benzyl Ester Derivatives
Executive Summary
L-Serine benzyl ester (H-Ser-OBn) serves as a critical "chiral pool" intermediate in the synthesis of complex peptides, peptidomimetics, and unnatural amino acids.[] Its utility lies in the orthogonal protection of the carboxyl group, allowing modification of the amine (
This guide details the synthesis of L-serine benzyl ester salts (HCl and p-TsOH), prioritizing protocols that minimize two primary failure modes: racemization (loss of chirality) and
Strategic Importance & Chemical Logic[1]
The Challenge of Serine
Unlike hydrophobic amino acids (e.g., Valine, Phenylalanine), Serine possesses a nucleophilic hydroxyl group and an acidic
- -Elimination: Under basic or strongly thermal conditions, the hydroxyl group can leave, forming an alkene (dehydroalanine).
-
Racemization: The electron-withdrawing ester group increases the acidity of the
-proton. If abstracted, the resulting enolate destroys the L-configuration.
The Solution: Salt Formation
Free L-serine benzyl ester is unstable; it tends to cyclize to form diketopiperazines or hydrolyze.[] Therefore, it must be isolated and stored as a stable salt, typically Hydrochloride (HCl) or p-Toluenesulfonate (Tosylate/p-TsOH) .[]
Core Synthesis Pathways[2]
Two primary methods dominate the synthesis landscape.[2] The choice depends on available equipment and downstream applications.
Method A: Thionyl Chloride Activation (HCl Salt)
-
Mechanism:
reacts with benzyl alcohol to form an activated alkyl chlorosulfite/chloride species in situ, which drives the esterification. -
Pros: High yield (>90%), simple workup (crystallization).
-
Cons: Generates
and HCl gas (requires scrubbing); exothermic control is critical.
Method B: Azeotropic Distillation (Tosylate Salt)
-
Mechanism: Acid-catalyzed Fisher esterification using p-TsOH.[] Water is removed physically to drive the equilibrium (Le Chatelier’s principle).
-
Pros: Scalable; avoids noxious thionyl chloride.[]
-
Cons: Requires high heat (reflux).
-
Modern Adaptation: Historically performed in Benzene (carcinogen). This guide recommends Cyclohexane or Toluene (with strict temp control) to align with Green Chemistry standards while maintaining enantiopurity.
Comparative Data
| Feature | Method A (HCl Salt) | Method B (Tosylate Salt) |
| Reagents | p-TsOH, Benzyl Alcohol, Solvent | |
| Temp Profile | Reflux ( | |
| Reaction Time | 24–48 Hours | 5–8 Hours |
| Racemization Risk | Low (Low Temp) | Moderate (High Temp) |
| Primary Impurity | Unreacted Serine | Dehydroalanine (if overheated) |
| Physical Form | White Crystalline Powder | White Needles |
Visualizing the Workflow
Caption: Dual-pathway workflow for synthesizing L-serine benzyl ester salts. Method A utilizes chemical activation; Method B utilizes physical equilibrium shifting.
Detailed Experimental Protocols
Protocol A: Synthesis of L-Serine Benzyl Ester Hydrochloride
Best for: High enantiomeric excess requirements and small-to-medium scale.[]
Reagents:
-
L-Serine (10.5 g, 100 mmol)[]
-
Benzyl Alcohol (100 mL, excess)
-
Thionyl Chloride (
) (8.0 mL, 110 mmol) -
Solvents: Anhydrous Ether or MTBE (for precipitation)
Procedure:
-
Setup: Equip a 250 mL 3-neck round-bottom flask with a drying tube (
) and a pressure-equalizing addition funnel. Place in an ice-water bath ( ). -
Activation: Add Benzyl Alcohol to the flask. Slowly add Thionyl Chloride dropwise over 30 minutes. Caution: Exothermic reaction; maintain temp
. -
Addition: Add L-Serine in a single portion.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Slowly heat to
and stir for 24 hours. The solution should become clear. -
Isolation: Cool the mixture to room temperature. Pour the solution into 400 mL of cold anhydrous diethyl ether (or MTBE) with vigorous stirring. The product will precipitate as a white solid.
-
Purification: Filter the solid. Recrystallize from minimal hot methanol/ethanol if necessary.
-
Validation:
Protocol B: Synthesis of L-Serine Benzyl Ester p-Toluenesulfonate
Best for: Large scale and avoiding halogenated reagents.[]
Reagents:
-
L-Serine (10.5 g, 100 mmol)[]
-
p-Toluenesulfonic acid monohydrate (20.9 g, 110 mmol)[]
-
Benzyl Alcohol (50 mL)
-
Cyclohexane (150 mL) - Safer alternative to Benzene[]
Procedure:
-
Setup: Equip a 500 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Charging: Add L-Serine, p-TsOH, Benzyl Alcohol, and Cyclohexane.
-
Reflux: Heat the mixture to reflux (
for cyclohexane azeotrope). Water will begin to collect in the trap.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Completion: Continue reflux until water generation ceases (approx. 5–6 hours). The solid L-Serine should dissolve completely.[]
-
Isolation: Cool the mixture. Add Ethyl Acetate or Diethyl Ether to induce precipitation.[][4]
-
Purification: Filter the white needles. Wash with cold ether to remove excess benzyl alcohol.[]
-
Validation:
-
Melting Point: 113–118°C.[][4]
-
Derivative Expansion: N-Protection
Once the ester is formed, N-protection is often the next step.[] The Boc (tert-butyloxycarbonyl) group is standard due to its stability towards catalytic hydrogenolysis (which removes the benzyl ester), allowing orthogonal deprotection.
Reaction:
Critical Control:
Use DIEA (Diisopropylethylamine) instead of Triethylamine (TEA) if possible. TEA can occasionally promote racemization via the "azlactone" mechanism if the temperature is not strictly controlled (
Mechanism of Racemization & Prevention
Understanding how the molecule breaks is the key to ensuring it doesn't.
Caption: Racemization pathway via enolization. The ester group increases acidity of the alpha-proton, making it susceptible to base-catalyzed abstraction.
Prevention Strategy:
-
Avoid Strong Bases: During workup, do not use strong bases (NaOH) to neutralize the salt. Use mild buffers (
) if free-basing is absolutely necessary (though not recommended).[] -
Temperature Control: In Method B, using Cyclohexane (BP
) instead of Toluene (BP ) significantly reduces thermal racemization risk.
References
-
Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. New York: John Wiley & Sons.[] (Foundational text on amino acid esterification).
-
Wermuth, C. G. (2011). The Practice of Medicinal Chemistry. Academic Press.[]
-
D'Arrigo, P., et al. (2012). "One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents."[][4] Tetrahedron: Asymmetry, 23(13), 938-944.[] (Describes the Cyclohexane method).
-
Rios, A., et al. (2008).[5] "Racemization of Serine Residues." Journal of Organic Chemistry. (Mechanistic insights into serine stability).
-
BenchChem. (2025).[2] "L-Serine benzyl ester hydrochloride Physical Properties."
Sources
Physicochemical Characteristics and Handling of Protected Serine in Peptide Synthesis
Executive Summary: The Serine Paradox
In the landscape of Solid-Phase Peptide Synthesis (SPPS), Serine (Ser, S) presents a unique "nucleophilic paradox." Its polarity is essential for the solubility and biological function of the final peptide, yet its
For the drug development professional, choosing the correct protected derivative is not merely a supply chain decision; it is a critical determinant of crude purity and yield. This guide analyzes the physicochemical distinctions between the standard Fmoc-Ser(tBu)-OH , the sterically distinct Fmoc-Ser(Trt)-OH , and the aggregation-disrupting Pseudoproline dipeptides, providing actionable protocols for their application.
Physicochemical Profiling of Protected Serine[1]
The choice of side-chain protection dictates the synthesis strategy. The following table contrasts the three primary derivatives used in Fmoc chemistry.
Table 1: Comparative Physicochemical Characteristics
| Characteristic | Fmoc-Ser(tBu)-OH | Fmoc-Ser(Trt)-OH | Fmoc-Ser(ψMe,MePro)-OH |
| Protecting Group | tert-Butyl ether | Trityl ether | Oxazolidine (Pseudoproline) |
| Acid Lability | Moderate (Requires 95% TFA) | High (Cleaves with 1% TFA) | Moderate (Requires 95% TFA) |
| Steric Bulk | Moderate | High (Bulky trityl group) | High (Fixed ring structure) |
| Solubility (DMF) | High (>0.5 M) | High (>0.5 M) | Very High (Disrupts aggregation) |
| Primary Utility | Standard SPPS | Sensitive residues (Trp/Met) | "Difficult" / Aggregating sequences |
| Racemization Risk | Low (with standard activation) | Low to Moderate | Low (Ring constrains |
| Cleavage Scavengers | Standard (Water/TIS) | High Scavenging Required* | Standard |
*Note: The Trityl cation is extremely stable and reactive; if not scavenged efficiently, it will re-alkylate Trp or Cys residues.
The Core Challenge: Reactivity & Side Reactions
The
Visualization: The Serine Degradation Pathway
The following diagram illustrates the mechanistic risks associated with Serine during SPPS.
Figure 1: Mechanistic pathways for Serine degradation. Note that Dehydroalanine formation is irreversible and leads to permanent sequence deletion or modification.
Advanced Strategy: Pseudoprolines
When synthesizing "difficult sequences" (regions prone to
The Mechanism of Action
Pseudoprolines (oxazolidines derived from Ser/Thr) mimic the structure of Proline.[1] They introduce a cis-amide bond preference, creating a "kink" in the peptide backbone.[2]
-
Aggregation Disruption: The kink prevents the formation of inter-chain hydrogen bonds (
-sheets). -
Solvation: This structure allows solvents (DMF/NMP) to penetrate the resin matrix effectively.
-
Reversibility: Upon final cleavage with TFA, the oxazolidine ring hydrolyzes, releasing the native Serine residue and acetone.
Critical Application Note: Pseudoprolines should be inserted every 5–6 residues in hydrophobic blocks to maintain solvation.
Experimental Protocols
Protocol A: Standard Coupling of Fmoc-Ser(tBu)-OH
Objective: Maximize coupling efficiency while minimizing racemization.
-
Reagents:
-
Workflow:
-
Pre-activation: Mix Amino Acid and Oxyma (1:1 eq) for 2 minutes. Add DIC (1 eq).
-
Coupling: Add mixture to resin. Agitate for 45–60 minutes at room temperature.
-
Monitoring: Perform a Chloranil test (more sensitive for secondary amines) or Kaiser test.
-
-
The "No-Preactivation" Rule: For Serine, do not pre-activate with HATU/DIEA for extended periods (>5 mins) before adding to the resin. The activated ester is prone to enantiomerization in the presence of base.
Protocol B: Handling Pseudoprolines (Fmoc-Ser(ψMe,MePro)-OH)
Objective: Coupling sterically hindered dipeptides.
-
Reagents: Use HATU or PyBOP (stronger activation required due to steric hindrance).
-
Coupling:
-
Use a 3-fold excess of the pseudoproline dipeptide.
-
Extend coupling time to 2 hours or use double coupling (2 x 1 hour).
-
-
Cleavage (Critical Step):
-
Pseudoprolines require water to hydrolyze the ring.
-
Cleavage Cocktail: 92.5% TFA / 2.5% TIS / 2.5% H₂O / 2.5% DODT (if Cys present).
-
Time: Ensure at least 3 hours of cleavage time. Incomplete hydrolysis results in a mass shift of +40 Da (retained isopropylidene).
-
Troubleshooting & Quality Control
When analyzing crude Serine-containing peptides, look for these specific mass spectral signatures:
| Mass Shift | Likely Cause | Corrective Action |
| -18 Da | Dehydration (Dehydroalanine) | Reduce base concentration during Fmoc removal; lower temperature. |
| +40 Da | Incomplete Pseudoproline Hydrolysis | Extend TFA cleavage time; ensure water content in cocktail is >2%. |
| +56 Da | t-Butyl Adduct (on Trp/Cys) | Increase scavenger (TIS/DODT) load; use Ser(Trt) instead of Ser(tBu). |
| Same Mass | Racemization (D-Ser) | Use C18 Chiral HPLC or Marfey’s Reagent analysis. Switch to DIC/Oxyma activation. |
Visualization: Synthesis Workflow Decision Tree
Figure 2: Decision matrix for selecting the appropriate protected Serine derivative based on peptide sequence complexity.
References
-
Mutter, M., et al. (1995).[5] Pseudoprolines in Peptide Synthesis. Tetrahedron Letters. (Contextualized via general search results on pseudoproline mechanisms).
-
Fujii, N., et al. (2013). Separate mechanisms for age-related truncation and racemisation of peptide-bound serine. NIH PubMed Central. Retrieved from [Link]
Sources
Methodological & Application
Application Note: Strategic Use of (S)-Benzyl 2-amino-3-(benzyloxy)propanoate in Solution-Phase Peptide Synthesis
Executive Summary
(S)-benzyl 2-amino-3-(benzyloxy)propanoate, abbreviated as H-Ser(Bzl)-OBzl , is a specialized serine building block characterized by "full benzylation" of the side chain and C-terminus. Unlike standard Fmoc-Ser(tBu)-OH or Boc-Ser(Bzl)-OH used in Solid Phase Peptide Synthesis (SPPS), this molecule is primarily utilized in Solution Phase Peptide Synthesis and Convergent Fragment Condensation .
Its core strategic value lies in its orthogonality to acid-labile protecting groups (like Boc or Trt) and its ability to undergo global deprotection via neutral catalytic hydrogenation . This makes it an indispensable tool for synthesizing acid-sensitive peptide sequences or cyclic peptides where harsh acid cleavage (HF or high-concentration TFA) must be avoided.
Strategic Rationale & Chemical Logic
The "Global Hydrogenolysis" Strategy
In standard peptide synthesis, the final deprotection often requires TFA (Fmoc chemistry) or HF (Boc chemistry). H-Ser(Bzl)-OBzl allows for a milder alternative. By placing this residue at the C-terminus, a researcher can assemble a peptide using acid-labile N-terminal protection (e.g., Boc) and remove the N-terminal group selectively with mild acid (TFA), leaving the C-terminal and side-chain benzyl groups intact.
Once the full sequence is assembled, the final step utilizes Catalytic Hydrogenation (
Critical Handling Parameters
-
Salt Form: The compound is typically supplied as the Hydrochloride salt (HCl). It must be neutralized in situ to release the free amine nucleophile.
-
Racemization Risk: Serine derivatives are prone to
-elimination (forming dehydroalanine) and subsequent racemization if exposed to strong bases. N-Methylmorpholine (NMM) is preferred over DIPEA for neutralization due to its lower basicity and steric properties.
Experimental Protocols
Protocol A: C-Terminal Coupling (Fragment Assembly)
Objective: Couple an N-protected amino acid (e.g., Boc-Xaa-OH) to H-Ser(Bzl)-OBzl.HCl.
Reagents:
-
Amine: H-Ser(Bzl)-OBzl.HCl (1.0 eq)
-
Carboxyl: Boc-Xaa-OH (1.1 eq)
-
Coupling Agents: EDC.HCl (1.1 eq) and HOBt (1.1 eq) (or HOAt for difficult couplings)
-
Base: N-Methylmorpholine (NMM) (2.0 - 2.2 eq)
-
Solvent: DMF or DCM (Anhydrous)
Step-by-Step Procedure:
-
Dissolution: Dissolve H-Ser(Bzl)-OBzl.HCl in minimal anhydrous DMF/DCM.
-
Neutralization: Cool the solution to 0°C. Add NMM dropwise. Verify pH is ~7-8 (damp litmus paper). Note: Do not overshoot pH > 8 to prevent racemization.
-
Activation: In a separate vessel, dissolve Boc-Xaa-OH and HOBt in DMF. Add EDC.HCl and stir at 0°C for 10-15 minutes to form the active ester.
-
Coupling: Transfer the activated carboxyl component into the neutralized serine solution.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature. Stir for 4-12 hours (monitor via TLC or HPLC).
-
Workup:
Protocol B: Global Deprotection (Catalytic Hydrogenation)
Objective: Remove C-terminal Benzyl ester and Side-chain Benzyl ether simultaneously.
Reagents:
-
Substrate: Protected Peptide-Ser(Bzl)-OBzl
-
Catalyst: 10% Pd/C (10-20% by weight of substrate)
-
Solvent: Methanol (MeOH) or MeOH/Acetic Acid (9:1)
-
Hydrogen Source:
gas (balloon) or Ammonium Formate (Transfer Hydrogenation)
Step-by-Step Procedure:
-
Preparation: Dissolve the peptide in MeOH. If solubility is poor, add small amounts of AcOH or DMF.
-
Expert Tip: Adding 1-5% Acetic Acid prevents the free amine formed during reaction from poisoning the catalyst.
-
-
Inerting: Flush the reaction flask with Nitrogen (
) to remove oxygen. -
Catalyst Addition: Carefully add Pd/C catalyst. Caution: Pd/C can ignite methanol vapors; add under N2 flow.
-
Hydrogenation:
-
Method A (Balloon): Purge flask with
gas x3. Leave under balloon pressure. -
Method B (Transfer): Add Ammonium Formate (5-10 eq) and reflux gently.
-
-
Monitoring: Monitor by HPLC. The reaction is complete when the benzyl peaks disappear.
-
Filtration: Filter the mixture through a Celite pad to remove Pd/C. Wash the pad with MeOH.
-
Isolation: Evaporate solvent. Lyophilize from water/acetonitrile to obtain the final peptide.
Visualizing the Workflow
Diagram 1: The Orthogonal Protection Strategy
This diagram illustrates how H-Ser(Bzl)-OBzl fits into a Boc-chemistry workflow, highlighting the final "clean" deprotection step.
Caption: Workflow demonstrating the use of H-Ser(Bzl)-OBzl as a C-terminal anchor in solution-phase synthesis.
Quantitative Data & Troubleshooting
Solubility Profile
| Solvent | Solubility (25°C) | Application Note |
| Water | Soluble | Good for extraction/workup; not for coupling. |
| DCM | High | Preferred for coupling (minimizes racemization). |
| DMF | High | Use if peptide chain length causes aggregation. |
| Ethyl Acetate | Moderate | Excellent for workup/washing phases. |
| Hexane/Ether | Insoluble | Used for precipitation/crystallization. |
Troubleshooting Matrix
| Issue | Probable Cause | Corrective Action |
| Racemization (D-Ser detected) | Base was too strong or excess used. | Switch from DIPEA to NMM or Collidine.[5] Ensure pH |
| Slow Hydrogenation | Catalyst poisoning (S-containing amino acids) or aggregation. | Increase catalyst loading (up to 50% w/w). Use fresh Pd/C. Add Acetic Acid (10% v/v) to solvent. |
| Diketopiperazine (DKP) Formation | Occurs during deprotection of dipeptide esters. | Avoid storing the free amine dipeptide ester. Proceed immediately to the next coupling after N-terminal deprotection. |
| Incomplete Coupling | HCl salt not fully neutralized. | Verify pH of the reaction mixture before adding the activated ester. |
References
-
ChemicalBook. (2025). H-Ser(Bzl)-OBzl HCl Properties and Solubility Data. Retrieved from
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from
-
Bieg, T., & Szeja, W. (1985).[6] Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis, 1985(01), 76-77. Retrieved from
- Carpino, L. A. (1993). Racemization in Peptide Synthesis. Journal of the American Chemical Society.
-
MedChemExpress. (2024). Product Data: (S)-Benzyl 2-amino-3-(benzyloxy)propanoate. Retrieved from
Sources
Optimized Peptide Coupling Strategies for (S)-benzyl 2-amino-3-(benzyloxy)propanoate
Application Note: AN-PEP-2026-SBZ
Executive Summary
This guide details the protocols for the solution-phase coupling of (S)-benzyl 2-amino-3-(benzyloxy)propanoate (also known as H-Ser(Bzl)-OBzl ) with N-protected amino acids.
This specific building block is critical in convergent peptide synthesis where the C-terminus and the Serine side chain require simultaneous protection that is stable to acid (TFA/HCl) but removable via hydrogenolysis (
Strategic Analysis & Chemical Logic
The Chemical Entity[1][2][3][4]
-
Common Name: H-Ser(Bzl)-OBzl (often supplied as the Hydrochloride or Tosylate salt).
-
Role: Nucleophile (Amine Component).
-
Key Challenges:
-
Salt Neutralization: The amine is protonated (
). It must be neutralized in situ to act as a nucleophile, but excess base can trigger racemization of the activated coupling partner or -elimination of the benzyl ether. -
Steric Hindrance: The
-carbon carries a bulky benzyloxy group, which can retard the rate of nucleophilic attack compared to Glycine or Alanine. -
Solubility: The double benzyl protection renders the molecule highly lipophilic, necessitating organic solvents like DMF, DCM, or NMP.
-
Selection of Coupling Reagents
The choice of coupling reagent depends on the steric demand of the carboxylic acid partner (the N-protected AA).
| Reagent Class | Reagent | Recommended Use | Mechanism Note |
| Carbodiimide | EDC.HCl / HOBt | Standard Couplings. Best for minimizing racemization and simplifying workup (water-soluble urea byproduct). | Forms an active OBt ester intermediate.[1] Slower but safer. |
| Uronium | HATU / HOAt | Difficult/Hindered Couplings. Use when the partner AA is Val, Ile, or Pro. | Extremely fast. Requires strict control of base equivalents to prevent racemization. |
| Phosphonium | PyBOP | Alternative to HATU. | Useful if guanidinylation (a risk with HATU) is observed. |
Mechanism of Action
The coupling reaction proceeds via the activation of the incoming N-protected amino acid (PG-AA-OH), followed by the nucleophilic attack of the free amine of H-Ser(Bzl)-OBzl.
Figure 1: Convergent pathway for the activation of the carboxyl component and neutralization of the serine amine salt.
Experimental Protocols
Protocol A: Standard EDC/HOBt Coupling (High Purity)
Recommended for standard amino acids (Ala, Gly, Phe, Leu) where minimizing racemization is the priority.
Reagents:
-
N-Protected Amino Acid (1.0 equiv)[2]
-
H-Ser(Bzl)-OBzl[3]·HCl (1.0 – 1.1 equiv)
-
HOBt (anhydrous) (1.1 equiv)[3]
-
N-Methylmorpholine (NMM) (2.0 – 2.2 equiv)
-
Solvent: Dichloromethane (DCM) or DMF (anhydrous).
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the N-protected amino acid and HOBt in DCM (concentration ~0.1 M).
-
Activation: Cool the solution to 0°C in an ice bath. Add EDC·HCl. Stir for 15 minutes to generate the active OBt ester.
-
Neutralization: In a separate vial, dissolve H-Ser(Bzl)-OBzl·HCl in a minimal amount of DMF/DCM. Add NMM (exactly 1.0 equiv relative to the Serine salt) to neutralize it.
-
Coupling: Add the neutralized Serine solution to the activated acid mixture at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (or HPLC).
-
Workup:
-
Dilute with excess DCM.
-
Wash sequentially with: 1M KHSO₄ (removes unreacted amine/EDC), Saturated NaHCO₃ (removes unreacted acid/HOBt), and Brine.
-
Dry over MgSO₄, filter, and concentrate.
-
Why this works: EDC/HOBt activation is "gentle." The intermediate active ester is reactive enough to couple but stable enough to resist oxazolone formation (racemization). NMM is a weaker base than DIPEA, reducing the risk of base-catalyzed side reactions.
Protocol B: HATU/DIPEA Coupling (High Efficiency)
Recommended for sterically hindered amino acids (Val, Ile, Thr) or when Protocol A yields are low.
Reagents:
-
N-Protected Amino Acid (1.0 equiv)[2]
-
H-Ser(Bzl)-OBzl[3]·HCl (1.0 equiv)
-
HATU (1.0 – 1.1 equiv)[3]
-
DIPEA (Diisopropylethylamine) (2.0 – 3.0 equiv)
-
Solvent: DMF (anhydrous).
Procedure:
-
Preparation: Dissolve the N-protected amino acid and HATU in anhydrous DMF.
-
Activation & Coupling (One Pot): Immediately add the H-Ser(Bzl)-OBzl·HCl salt to the mixture.
-
Base Addition: Cool to 0°C. Add DIPEA dropwise.
-
Critical Note: You need enough DIPEA to neutralize the Serine HCl salt (1 equiv) AND the carboxylic acid (1 equiv) to drive the reaction. Total DIPEA should be ~2.2 to 3.0 equiv. Do not exceed pH 8.
-
-
Reaction: Stir at 0°C for 30 minutes, then room temperature for 2 hours. HATU couplings are typically very fast.
-
Workup:
-
Dilute with Ethyl Acetate (DMF is difficult to remove from DCM).
-
Wash extensively with water/brine to remove DMF.
-
Perform standard acid/base washes as in Protocol A.
-
Why this works: HATU generates an OAt-active ester, which utilizes the neighboring group effect of the pyridine nitrogen to accelerate coupling by orders of magnitude. This overcomes the steric hindrance of the O-benzyl group on the Serine.
Quality Control & Troubleshooting
Analytical Validation
-
TLC: The double benzyl protection makes the product UV active. Use UV (254 nm) and Ninhydrin (stains free amines; product should be negative).
-
HPLC: Use a C18 column with a water/acetonitrile gradient. The product will be significantly more hydrophobic (eluting later) than the starting materials.
-
NMR: Look for the characteristic benzylic protons:
- (Ester): Singlet/AB quartet ~5.1 ppm.
- (Ether): Singlet/AB quartet ~4.5 ppm.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Racemization of Partner AA | Excess base or over-activation. | Switch from HATU to EDC/HOBt. Use Collidine instead of DIPEA (weaker base). Keep temp at 0°C longer. |
| Low Yield | Steric hindrance of O-Bzl. | Switch to HATU. Increase concentration (0.2 M). Ensure solvents are anhydrous. |
| Base is too strong/concentrated. | Avoid strong bases. Do not heat the reaction. Use NMM instead of DIPEA. | |
| Gelation/Precipitation | Peptide aggregation. | Add chaotropic salts (LiCl) or use NMP as solvent. |
Workflow Visualization
Figure 2: Decision tree for selecting the optimal coupling protocol based on the steric profile of the amino acid partner.
References
- Albericio, F., & Kates, S. A. (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
Han, S. Y., & Kim, Y. A. (2004).[4] Recent development of peptide coupling reagents in organic synthesis.[4][1][7] Tetrahedron, 60(11), 2447-2467. Link
-
Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups.[8][9] Chemical Reviews, 109(6), 2455-2504. (Details on Bzl stability and removal). Link
-
PubChem Compound Summary. (2024). Benzyl 2-amino-3-(benzyloxy)propanoate.[3] National Center for Biotechnology Information.Link
Sources
- 1. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 2. orgsyn.org [orgsyn.org]
- 3. Benzyl 2-amino-3-(benzyloxy)propanoate | C17H19NO3 | CID 4518223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. valencelabs.co [valencelabs.co]
- 9. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Deprotection of benzyl groups in serine derivatives
Application Note: Strategic Deprotection of -Benzyl Serine Derivatives
Abstract
The benzyl (Bn) ether is a cornerstone protecting group for the serine hydroxyl moiety due to its robustness against both acidic (TFA, HCl) and basic (piperidine, hydroxide) conditions. However, the deprotection of
Strategic Overview & Mechanism
Serine derivatives possess a "push-pull" electronic structure that complicates deprotection. The
-
The Challenge: Under strong basic conditions or thermal stress, the
-proton becomes acidic. Deprotonation leads to the elimination of the benzyloxy group, collapsing the structure into Dehydroalanine (Dha) . -
The Solution: Protocols must avoid high temperatures and strong bases.[1] Catalytic hydrogenolysis is the "Gold Standard" for its mildness, while Lewis Acid-mediated cleavage is reserved for complex substrates resistant to hydrogenation.
Decision Matrix: Method Selection
-
Scenario A: Substrate has no other reducible groups (alkenes, alkynes, nitro, Cbz).
Method 1 (Hydrogenolysis). -
Scenario B: Substrate contains alkenes/alkynes that must be preserved.
Method 2 (Lewis Acid - BBr ). -
Scenario C: Substrate is a complex peptide with multiple benzyl-type groups (Cbz, Bzl).
Method 1 (Global Deprotection) or HF/TFMSA (Solid Phase).
Method 1: Catalytic Hydrogenolysis (Pd/C)
The Gold Standard for optical purity and yield.
Principle
Palladium on Carbon (Pd/C) adsorbs hydrogen gas, facilitating the cleavage of the benzylic C-O bond. The reaction produces toluene as the sole byproduct, ensuring a clean workup.
Materials
-
Catalyst: 10% Pd/C (Degussa type E101 is recommended for high activity).
-
Solvent: Methanol (MeOH) or Ethanol (EtOH).[2] Note: Acetic acid (AcOH) is often added to protonate the amine.
-
Hydrogen Source: H
gas (balloon or Parr shaker).
Protocol
-
Preparation: Dissolve the
-benzyl serine derivative (1.0 equiv) in MeOH (0.1 M concentration). -
Acidification (Critical): If the substrate contains a free amine, add 1.1 equiv of Glacial Acetic Acid or HCl.
-
Reasoning: Free amines bind strongly to the Pd surface, poisoning the catalyst. Protonated amines (
) do not bind, allowing the turnover frequency to remain high.
-
-
Catalyst Addition: Under an inert atmosphere (Argon/Nitrogen), carefully add 10% Pd/C (10-20 wt% relative to substrate).
-
Safety: Pd/C is pyrophoric. Do not add to dry solvent; wet the catalyst with a small amount of water or toluene first if possible, or add under strict inert flow.
-
-
Hydrogenation: Purge the vessel with H
three times. Stir vigorously under H atmosphere (1 atm balloon is usually sufficient; 40-50 psi for stubborn cases) at Room Temperature . -
Monitoring: Monitor via TLC or LC-MS. Reaction typically completes in 2–12 hours.
-
Workup: Filter the mixture through a Celite pad to remove Pd/C. Rinse the pad with MeOH. Concentrate the filtrate.
-
Note: If AcOH was used, the product will be an acetate salt. Lyophilization is recommended to remove excess AcOH.
-
Method 2: Lewis Acid-Mediated Cleavage (BBr )
Reserved for substrates incompatible with hydrogenation (e.g., containing alkenes).
Principle
Boron tribromide (BBr
Protocol
Caution: BBr
-
Setup: Flame-dry a round-bottom flask and cool to -78°C (Dry Ice/Acetone bath) under Argon.
-
Dissolution: Dissolve the substrate in anhydrous Dichloromethane (DCM) (0.1 M).
-
Addition: Add BBr
(1.0 M in DCM, 2–3 equiv) dropwise over 10 minutes.-
Temperature Control: Do not allow the temperature to rise above -78°C during addition.
-
-
Reaction: Stir at -78°C for 1 hour, then slowly warm to 0°C (Ice bath).
-
Stop Point: Do not warm to Room Temperature unless necessary; higher temps increase the risk of racemization at the
-center.
-
-
Quenching: Cool back to -78°C. Quench by slow addition of MeOH (exothermic!).
-
Workup: Concentrate the solution. Repeat the MeOH addition/concentration cycle 3 times to remove borate esters as volatile trimethyl borate.
Comparative Analysis of Methods
| Feature | Catalytic Hydrogenolysis (Pd/C) | Lewis Acid (BBr | Dissolving Metal (Birch) |
| Selectivity | Cleaves Bn, Cbz, Bzl esters. Leaves Boc, Fmoc, Alkenes intact (mostly). | Cleaves Bn, Boc, Z. Leaves Fmoc intact (usually). | Cleaves Bn, Cbz. Reduces aromatics.[3] |
| Risk of Racemization | Very Low | Moderate (Temp dependent) | Low |
| Risk of Elimination | Negligible | Moderate | Low |
| Operational Difficulty | Low (Standard filtration) | High (Moisture sensitive) | High (Liquid NH |
| Yield | >90% | 70–85% | 80–90% |
Critical Mechanism: The -Elimination Pathway
Understanding why reactions fail is as important as the protocol itself. In Serine derivatives, the
Caption: The
Experimental Workflow Visualization
Caption: Step-by-step workflow for the catalytic hydrogenolysis of O-benzyl serine derivatives.
References
-
Greene's Protective Groups in Organic Synthesis , 5th Edition. Wuts, P. G. M.[2] John Wiley & Sons, 2014 . (The definitive comprehensive resource for protective group stability and cleavage).
-
Catalytic Transfer Hydrogenation. Bieg, T.; Szeja, W. Synthesis, 1985 , 1985(1), 76-77.[4] (Describes the use of transfer hydrogenation for benzyl ether cleavage).
-
Boron Tribromide Cleavage. McOmie, J. F. W.; Watts, M. L.; West, D. E. Tetrahedron, 1968 , 24(5), 2289-2292. (Foundational paper on BBr3 demethylation/debenzylation).
-
Beta-Elimination in Serine Derivatives. Attard, T. J.; O'Brien-Simpson, N. M.; Reynolds, E. C.[5] Int. J. Pept.[5] Res. Ther., 2009 , 15, 69–79.[5] (Discusses suppression of elimination during deprotection).
-
Racemization Mechanisms. Kovacs, J. The Peptides: Analysis, Synthesis, Biology, Vol 2. Academic Press, 1980 . (Classic text covering racemization risks in amino acid chemistry).[6][7][8]
Sources
- 1. Susceptibility of the hydroxyl groups in serine and threonine to beta-elimination/Michael addition under commonly used moderately high-temperature conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Racemization of Serine Residues Catalyzed by Dihydrogen Phosphate Ion: A Computational Study [mdpi.com]
Application Note: Orthogonal Protection Strategy for Serine Using Boc and Benzyl Groups
Abstract and Strategic Rationale
The hydroxyl group of serine (Ser) presents a unique challenge in peptide synthesis due to its nucleophilicity and susceptibility to
This Application Note details the orthogonal relationship between the tert-butyloxycarbonyl (Boc) group (acid-labile) and the Benzyl (Bn) ether (hydrogenolysis-labile). This pairing allows for the selective manipulation of the N-terminus without affecting the side-chain protection, a critical requirement for convergent peptide synthesis and the prevention of O-to-N acyl migration.
The Orthogonality Matrix
The core of this strategy lies in the non-overlapping deprotection conditions.
Figure 1: Orthogonal deprotection pathways for Boc-Ser(Bn)-OH. The blue node represents the fully protected species. Green indicates N-terminal deprotection; Red indicates side-chain deprotection.
Mechanism of Action
Understanding the chemical causality behind these steps is essential for troubleshooting.
Boc Deprotection (Acidolysis)
The removal of the Boc group is driven by the protonation of the carbamate carbonyl oxygen, followed by an
-
Cleavage: The tert-butyl cation is cleaved, generating a carbamic acid intermediate.[1][2]
-
Decarboxylation: The unstable carbamic acid spontaneously loses
to yield the free amine.[1] -
Scavenging: The generated tert-butyl cation is highly electrophilic. In the presence of nucleophilic side chains (e.g., Trp, Met, Tyr), scavengers such as triisopropylsilane (TIPS) or water are required to prevent alkylation.
Benzyl Deprotection (Hydrogenolysis)
The Benzyl ether is stable to TFA but is cleaved via catalytic hydrogenolysis.
-
Adsorption: The aromatic ring coordinates to the Palladium surface.
-
Insertion: Oxidative insertion of the metal into the benzylic C-O bond.
-
Reduction: Hydrogen transfer cleaves the bond, releasing toluene and regenerating the hydroxyl group.
Protocol: Synthesis of Boc-Ser(Bn)-OH (The Copper Complex Route)
While Boc-Ser(Bn)-OH is commercially available, the Copper(II) Complex Method is the gold standard for laboratory-scale synthesis. It utilizes the chelation of copper to the
Reagents Required[2][3][4][5][6][7][8][9][10][11][12]
-
L-Serine[3]
-
Basic Copper Carbonate (
) or Copper Sulfate ( )[4] -
Benzyl Chloride (
) or Benzyl Bromide ( ) -
Di-tert-butyl dicarbonate (
)[2] -
EDTA (for decomplexation)
Workflow Diagram
Figure 2: The Copper Chelation pathway ensures regioselective benzylation of the side chain without affecting the alpha-amine.
Step-by-Step Procedure
-
Copper Complex Formation:
-
Dissolve L-Serine (10 g, 95 mmol) in water (100 mL).
-
Add Basic Copper Carbonate (12 g) and boil under reflux for 30 minutes. The solution will turn deep blue.
-
Filter the hot solution to remove unreacted copper salts. Cool the filtrate to obtain the copper complex.
-
-
Benzylation (The Critical Step):
-
Dissolve the copper complex in a water/acetone mixture (solvent ratio is critical for solubility).
-
Add Benzyl Chloride (1.2 eq) and maintain pH ~9-10 using 2N NaOH.
-
Expert Note: The copper chelate protects the
-amine and carboxylate from benzylation, directing the reaction solely to the -hydroxyl.
-
-
Decomplexation:
-
Treat the benzylated copper complex with EDTA disodium salt or
(traditional but hazardous) / Thioacetamide. -
The solution will lose its blue color as Copper-EDTA forms.
-
Precipitate the free amino acid H-Ser(Bn)-OH by adjusting pH to the isoelectric point (~5.5).
-
-
Boc Protection:
-
Resuspend H-Ser(Bn)-OH in 1:1 Dioxane/Water.
-
Add
(2 eq) followed by (1.1 eq).[4] -
Stir at room temperature for 12 hours.
-
Acidify with dilute
and extract into Ethyl Acetate.
-
Protocol: Selective Deprotection
Method A: N-Terminal Deprotection (Boc Removal)
Objective: Expose the amine for peptide coupling while retaining the benzyl ether.
-
Preparation: Dissolve the protected peptide (0.1 mmol) in DCM (1 mL).
-
Acidolysis: Add an equal volume of TFA (1 mL).
-
Optional: Add 2.5%
or TIPS if the peptide contains Trp/Met to scavenge t-butyl cations.
-
-
Reaction: Stir at Room Temperature for 30 minutes. Monitor by TLC or HPLC.
-
Work-up:
-
Evaporate TFA under a stream of nitrogen.
-
Ether Precipitation: Add cold diethyl ether to precipitate the peptide trifluoroacetate salt.
-
Centrifuge and wash the pellet 3x with ether to remove residual TFA and organic byproducts.
-
Method B: Side-Chain Deprotection (Benzyl Removal)
Objective: Remove the benzyl group to restore the free hydroxyl.
-
Preparation: Dissolve the peptide in Methanol or Ethyl Acetate (or a mix).
-
Catalyst Addition: Add 10% Pd-C (10-20% by weight of the substrate).
-
Safety: Add the catalyst under an inert atmosphere (Nitrogen) to prevent ignition of solvent vapors.
-
-
Hydrogenation:
-
Bubble
gas through the solution (balloon pressure is usually sufficient) for 2–12 hours. -
Alternative: Use Ammonium Formate as a hydrogen donor (Catalytic Transfer Hydrogenation) for faster kinetics.
-
-
Work-up: Filter through a Celite pad to remove the catalyst. Evaporate solvent.[1][5]
Data Summary and Troubleshooting
Comparative Stability Table
| Reagent/Condition | Boc Group Stability | Benzyl Ether Stability | Notes |
| 50% TFA / DCM | Labile ( | Stable | Standard N-term deprotection. |
| H2 / Pd-C | Stable | Labile | Standard side-chain removal. |
| Piperidine (20%) | Stable | Stable | Orthogonal to Fmoc removal conditions. |
| HF (Anhydrous) | Labile | Labile | Global deprotection (Boc-SPPS). |
| NaOH (1M) | Stable | Stable | Risk of |
Critical Troubleshooting: -Elimination
The most significant risk when working with Serine is
-
Symptom: Appearance of a double bond peak in NMR or mass shift of -18 Da (loss of water) or -108 Da (loss of BnOH).
-
Cause: Strong bases (e.g., during alkylation or Fmoc removal) abstract the
-proton. -
Prevention:
-
Avoid strong bases like NaH when the amine is acylated.
-
The Boc/Bn strategy is superior to Fmoc here because it avoids the repetitive piperidine exposure used in Fmoc cycles.
-
References
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009).[6] Amino Acid-Protecting Groups.[5][7][8][9] Chemical Reviews, 109(6), 2455–2504. [Link]
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. [Link]
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis.[7][10] I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. [Link]
-
Coy, D. H., et al. (1973). Solid-phase synthesis of luteinizing hormone-releasing hormone and its analogues. Journal of Medicinal Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. BOC-SER-OH synthesis - chemicalbook [chemicalbook.com]
- 4. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 5. rsc.org [rsc.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Total wash elimination for solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Solid-Phase Peptide Synthesis (SPPS) with O-benzyl Serine
Executive Summary
This guide details the integration of Boc-Ser(Bzl)-OH (N-alpha-t-Butyloxycarbonyl-O-benzyl-L-serine) into Solid-Phase Peptide Synthesis (SPPS). While modern peptide chemistry often defaults to Fmoc/tBu strategies, the Boc/Bzl strategy remains the gold standard for synthesizing difficult sequences, thioesters for Native Chemical Ligation (NCL), and aggregation-prone peptides.
The O-benzyl (Bzl) group on serine provides robust side-chain protection that is stable to the repetitive trifluoroacetic acid (TFA) treatments used to remove the N-terminal Boc group. However, its removal requires anhydrous Hydrogen Fluoride (HF), necessitating strict adherence to safety and scavenger protocols to prevent benzyl carbocation-induced alkylation of sensitive residues (Trp, Tyr, Met).[1] This note addresses the specific challenges of Ser(Bzl), including
Chemical Basis & Orthogonality[3][4]
The Boc/Bzl Strategy
The utility of Ser(Bzl) relies on differential acid lability .
-
N-terminal Protection (Boc): Labile to moderate acid (50% TFA/DCM).[2]
-
Side-chain Protection (Bzl): Stable to TFA; requires strong acid (HF or TFMSA) for removal.[2]
This "semi-orthogonal" system allows the peptide chain to grow without losing side-chain protection. In contrast, Fmoc strategies typically use Ser(tBu), which is removed by TFA. Using Ser(Bzl) in Fmoc chemistry is rare and usually reserved for peptides where the side chain must remain protected after cleavage (e.g., for post-synthetic modifications).
Mechanism of Stability
The benzyl ether linkage on serine is electronically more stable than the tert-butyl ether. The primary carbocation formed from benzyl cleavage is less stable than the tertiary carbocation from tert-butyl, requiring the high acidity and protonating power of liquid HF (
Critical Challenges & Mechanistic Insights
-Elimination (The "Base" Problem)
The most critical risk when using Ser(Bzl) is base-catalyzed
-
Cause: Prolonged exposure to tertiary amines (DIEA, TEA) during the neutralization step after TFA deprotection.
-
Consequence: The Dha residue destroys the peptide's biological activity and can lead to chain fragmentation.
-
Mitigation: Use "Flow Washing" for neutralization (see Protocol 1) to minimize contact time between the free amine and the base.
Racemization
Serine derivatives are prone to racemization during activation because the electronegative oxygen on the beta-carbon facilitates proton abstraction at the alpha-carbon.
-
Mitigation: Avoid strong bases during coupling. Use DIC/HOBt (carbodiimide/benzotriazole) activation for Ser(Bzl) rather than uronium salts (HBTU/HATU) if racemization is detected.
Visualized Workflows
Boc-SPPS Cycle with Ser(Bzl)
The following diagram illustrates the standard cycle, highlighting the critical neutralization step where Ser(Bzl) is most vulnerable.
Caption: Standard Boc-SPPS cycle. The yellow node marks the neutralization step where Ser(Bzl) instability is highest.
Beta-Elimination Mechanism
Understanding the side reaction is vital for prevention.
Caption: Base-catalyzed elimination of the benzyl side chain yielding Dehydroalanine.
Experimental Protocols
Protocol 1: Coupling Boc-Ser(Bzl)-OH
Objective: Incorporate Ser(Bzl) with minimal racemization.[3]
Reagents:
-
Boc-Ser(Bzl)-OH (3.0 eq relative to resin loading)
-
DIC (Diisopropylcarbodiimide) (3.0 eq)[4]
-
HOBt (1-Hydroxybenzotriazole) (3.0 eq)
-
Solvent: DMF (Dimethylformamide) or DCM/DMF (1:1)
Procedure:
-
Activation: Dissolve Boc-Ser(Bzl)-OH and HOBt in minimal DMF. Cool to 0°C. Add DIC. Stir for 5–10 minutes. (Pre-activation at low temp suppresses racemization).
-
Addition: Add the activated mixture to the neutralized resin-peptide.
-
Reaction: Shake at room temperature for 60–90 minutes.
-
Monitoring: Perform a Kaiser (Ninhydrin) test.
-
Blue beads: Incomplete coupling (Recouple).
-
Colorless beads: Complete coupling.
-
Note: Avoid HBTU/DIEA for Ser(Bzl) coupling if possible. If HBTU is required for difficult sequences, use exactly 1.0 eq of base (DIEA) relative to the amino acid, and do not pre-activate for more than 2 minutes.
Protocol 2: "Flow-Wash" Neutralization
Objective: Prevent
Standard vs. Flow Protocol:
-
Standard: Add 5% DIEA, shake for 2 mins, drain. Repeat. (High Risk)
-
Flow-Wash (Recommended):
-
After TFA deprotection, wash resin with DCM (2x).[5]
-
Add 5% DIEA/DCM. Immediately drain (do not shake).
-
Add 5% DIEA/DCM. Shake for only 30 seconds . Drain.
-
Immediately wash with DCM (3x) to remove all base traces. Rationale: Neutralization is kinetically fast; diffusion is the limiting factor. Short bursts are safer than long exposure.
-
Protocol 3: High-HF Cleavage (Standard)
Objective: Remove Bzl protection and cleave peptide from resin. Safety: HF is lethal and dissolves glass. Use a Kel-F/Teflon vacuum line.
Scavenger Cocktail (per 0.5g resin):
-
Anisole: 1.0 mL (Scavenges benzyl carbocations)
-
Dimethyl Sulfide (DMS): 0.5 mL (Reduces Met oxidation)
-
p-Cresol: 0.2 mL (General scavenger)
Procedure:
-
Preparation: Place dried resin and scavengers in the Kel-F reaction vessel. Cool to -78°C (Dry ice/acetone).
-
HF Distillation: Distill ~10 mL anhydrous HF into the vessel.
-
Reaction: Warm to -5°C to 0°C (Ice/Salt bath). Stir for 45–60 minutes.
-
Warning: Do not exceed 0°C. Higher temps promote
acyl shift in Ser/Thr peptides.
-
-
Evaporation: Evaporate HF under high vacuum (keep temp < 0°C).
-
Workup:
-
Precipitate with cold diethyl ether (removes scavengers).
-
Filter and wash with ether.
-
Extract peptide with 10-50% Acetic Acid or Acetonitrile/Water.
-
Lyophilize.[6]
-
Data Summary & Troubleshooting
Scavenger Selection Guide
| Residue Present | Recommended Scavenger Cocktail | Reason |
| Standard (Ser, Lys, Asp) | Anisole (10% v/v) | Traps Benzyl cations. |
| Trp, Tyr | Anisole + p-Cresol | Prevents alkylation of Indole/Phenol rings. |
| Met, Cys | Anisole + DMS + p-Thiocresol | Prevents S-alkylation and oxidation. |
Troubleshooting Table
| Issue | Observation | Root Cause | Solution |
| Low Yield | Peptide mass correct, but yield low. | Incomplete HF cleavage. | Extend HF time to 90 mins; ensure temp is 0°C (not lower). |
| Dehydroalanine | Mass = Expected - 18 Da (or +18 if hydrated back). | Switch to Flow-Wash neutralization; reduce DIEA concentration. | |
| Benzylated Product | Mass = Expected + 90 Da. | Incomplete Bzl removal or re-alkylation. | Insufficient scavengers in HF; Old HF (wet). |
| Racemization | D-Ser detected in chiral HPLC. | Base-catalyzed epimerization. | Use DIC/HOBt instead of HBTU/DIEA; keep coupling temp low. |
References
-
Merrifield, R. B. (1963).[6][7] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link
-
Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. International Journal of Peptide and Protein Research, 40(3-4), 180–193. Link
-
Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). S_N2 deprotection of synthetic peptides with a low concentration of hydrogen fluoride in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society, 105(21), 6442–6455. Link
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups.[1][8][2][4][5][9][10][11][12][13] Chemical Reviews, 109(6), 2455–2504. Link
Sources
- 1. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 2. peptide.com [peptide.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. chempep.com [chempep.com]
- 6. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Solution-phase synthesis using (S)-benzyl 2-amino-3-(benzyloxy)propanoate
Application Note: Strategic Utilization of (S)-Benzyl 2-amino-3-(benzyloxy)propanoate in Solution-Phase Peptide Synthesis
Executive Summary & Strategic Rationale
(S)-benzyl 2-amino-3-(benzyloxy)propanoate (commonly referred to as H-Ser(Bzl)-OBzl ) is a specialized amino acid derivative utilized primarily in solution-phase peptide synthesis. Unlike standard solid-phase building blocks (e.g., Fmoc-Ser(tBu)-OH), this molecule is "double-protected" with benzyl groups at both the C-terminus (ester) and the side chain (ether).
Why use this specific building block?
-
Global Neutral Deprotection: Both benzyl groups are removed simultaneously via catalytic hydrogenolysis (
). This avoids the use of harsh acids (TFA/HF) or bases (Piperidine), making it the reagent of choice when synthesizing peptides containing acid-labile moieties (e.g., glycosylated peptides) or base-sensitive linkers. -
Solubility Enhancement: Serine is naturally hydrophilic and difficult to handle in organic solvents. The two benzyl groups render the molecule highly lipophilic, ensuring excellent solubility in Dichloromethane (DCM) or Ethyl Acetate (EtOAc), facilitating smooth solution-phase coupling kinetics.
-
C-Terminal Definition: It serves as a pre-defined C-terminal block. Synthesis proceeds from C
N, treating this unit as the "anchor."
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]
| Property | Specification |
| Systematic Name | (S)-benzyl 2-amino-3-(benzyloxy)propanoate hydrochloride |
| Common Name | H-Ser(Bzl)-OBzl[1] · HCl |
| CAS Number | 1738-72-3 (HCl salt) |
| Molecular Weight | 321.80 g/mol (HCl salt); 285.34 g/mol (Free Base) |
| Appearance | White to off-white crystalline powder |
| Solubility | Salt: Water, MeOH. Free Base: DCM, EtOAc, THF. |
| pKa (approx) | |
| Storage | -20°C, hygroscopic. Store under inert gas. |
Pre-Reaction Considerations: The "Free Base" Trap
Critical Warning: Commercial supplies are almost exclusively the Hydrochloride (HCl) or Tosylate (Tos) salt. The amine is protonated (
Decision Matrix: In Situ vs. Ex Situ Neutralization
-
Method A: In Situ (Recommended for Efficiency): Add a tertiary amine (DIPEA or NMM) directly to the reaction mixture.
-
Method B: Ex Situ (Recommended for Sensitive Scales): Partition the salt between EtOAc and saturated aqueous NaHCO
. Separate the organic layer, dry over Na SO , and concentrate.[4]-
Benefit: Eliminates salt byproducts and ensures a neutral pH start.
-
Core Protocol 1: Fragment Coupling (Amide Bond Formation)
Objective: Couple Boc-Xaa-OH (Carboxyl component) with H-Ser(Bzl)-OBzl (Amine component) while suppressing racemization.
Mechanistic Insight: Serine derivatives are prone to
Reagents
-
Carboxylic Acid Partner (e.g., Boc-Ala-OH): 1.0 equiv
-
EDC[6] · HCl (Coupling Agent): 1.1 equiv
-
HOBt (Racemization Suppressor): 1.1 equiv
-
DIPEA (Base): 1.1 equiv (only to neutralize the Serine salt)
-
Solvent: Anhydrous DCM or DMF (0.1 M concentration)
Step-by-Step Methodology
-
Activation: In a round-bottom flask, dissolve the Carboxylic Acid Partner and HOBt in DCM. Cool to 0°C (ice bath).
-
Carbodiimide Addition: Add EDC · HCl to the cold solution. Stir for 15 minutes.
-
Observation: The formation of the active ester is often invisible, but HOBt ensures the suppression of the O-acylisourea rearrangement.
-
-
Amine Preparation: In a separate vial, dissolve H-Ser(Bzl)-OBzl · HCl in minimal DCM/DMF and add DIPEA. Stir for 2 minutes.
-
Coupling: Transfer the neutralized amine solution dropwise into the activated acid solution at 0°C.
-
Reaction: Allow the mixture to warm to room temperature naturally. Stir for 4–12 hours.
-
Monitoring: TLC (EtOAc/Hexane) should show the disappearance of the amine (ninhydrin stain) and appearance of a higher Rf product.
-
-
Workup:
-
Dilute with EtOAc (DCM is harder to wash).
-
Wash sequentially with: 1M KHSO
(removes unreacted amine/EDC), Sat. NaHCO (removes unreacted acid/HOBt), and Brine. -
Dry over Na
SO and concentrate.
-
Figure 1: Convergent coupling workflow emphasizing the parallel activation and neutralization tracks to minimize side reactions.
Core Protocol 2: Global Deprotection (Hydrogenolysis)
Objective: Remove both the C-terminal Benzyl ester and Side-chain Benzyl ether simultaneously to yield the free peptide H-Xaa-Ser-OH.
Safety Note: Palladium on Carbon (Pd/C) is pyrophoric. Never add dry catalyst to organic solvents. Wet the catalyst with water or add under an argon blanket.
Reagents
-
Substrate: Boc-Xaa-Ser(Bzl)-OBzl
-
Catalyst: 10% Pd/C (10–20% by weight of substrate)
-
Hydrogen Source: H
gas (balloon or Parr shaker at 1 atm) -
Solvent: Methanol (MeOH) or Ethanol (EtOH). Add 1% Acetic Acid if the amine product is basic to prevent catalyst poisoning.
Step-by-Step Methodology
-
Preparation: Dissolve the protected peptide in MeOH.
-
Inerting: Flush the flask with Nitrogen or Argon to remove oxygen.
-
Catalyst Addition: Carefully add the Pd/C catalyst.
-
Hydrogenation: Purge the vessel with H
gas (vacuum/fill cycle x3). Leave under a balloon of H with vigorous stirring. -
Timeline: Reaction typically completes in 2–6 hours.
-
Monitoring: TLC will show a significant drop in Rf (product becomes very polar/water-soluble).
-
-
Filtration: Filter the mixture through a Celite pad to remove Pd/C. Do not let the filter cake dry out (fire hazard). Wash with MeOH.
-
Isolation: Evaporate the solvent. The product is usually a white solid.
Figure 2: Mechanism of Global Deprotection. Note that N-terminal Boc groups remain intact under these conditions, demonstrating orthogonality.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Coupling) | Incomplete neutralization of HCl salt. | Ensure pH is ~8 (damp litmus paper) before adding activated acid. |
| Racemization (D/L mix) | Over-activation or excess base. | Use HOBt or HOAt strictly. Keep temperature at 0°C during addition. Switch base to Collidine (weaker base).[3] |
| Incomplete Deprotection | Catalyst poisoning (Sulphur/Amines). | Add 1-2 drops of Acetic Acid to the Hydrogenation solvent. Use fresh Pd/C. |
| Product Oiling Out | High lipophilicity of Bzl groups. | Triturate the crude oil with cold Pentane or Hexane to induce crystallization. |
References
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. (Discusses HOBt/EDC mechanism).
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard text for Benzyl deprotection protocols).
-
Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups.[7][8][3][9][10][11] Chemical Reviews, 109(6), 2455-2504. (Detailed orthogonality of Bzl vs Fmoc/Boc).
Sources
- 1. H-Ser(tBu)-OBzl.HCl | C14H22ClNO3 | CID 71581505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. H-SER-OBZL HCL | 1738-72-3 [chemicalbook.com]
- 3. bachem.com [bachem.com]
- 4. researchgate.net [researchgate.net]
- 5. Benzyl 2-amino-3-(benzyloxy)propanoate | C17H19NO3 | CID 4518223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benzyl (S)-2-amino-3-(3-(methylsulfonyl)phenyl)propanoate | 1194550-59-8 [chemicalbook.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
Strategic Utilization of H-Ser(Bzl)-OBzl in Medicinal Chemistry: From Peptide Assembly to Chiral Scaffolding
Abstract
H-Ser(Bzl)-OBzl (O-Benzyl-L-serine benzyl ester) represents a critical "dual-protected" chiral scaffold in medicinal chemistry. Unlike standard solid-phase building blocks (e.g., Fmoc-Ser(tBu)-OH), this derivative is designed for solution-phase precision . Its lipophilic benzyl groups confer high solubility in organic solvents (DCM, DMF, EtOAc), enabling homogeneous phase kinetics that are often unattainable with free amino acids. This guide details its application in solution-phase peptide coupling, its transformation into reactive cyclic sulfamidates for peptidomimetic synthesis, and the logic of global deprotection strategies.
Chemical Profile & Strategic Value
H-Ser(Bzl)-OBzl is typically supplied as the hydrochloride salt (H-Ser(Bzl)-OBzl·HCl ) to ensure stability against autocyclization and hydrolysis.
| Property | Specification |
| Chemical Name | O-Benzyl-L-serine benzyl ester hydrochloride |
| CAS Number | 60022-62-0 (HCl salt) / 4726-96-9 (Free base) |
| Molecular Weight | 321.80 g/mol (HCl salt) |
| Solubility | High: DMF, DMSO, DCM, Methanol. Low: Diethyl ether, Hexanes. |
| Key Feature | Orthogonal Stability: Stable to TFA (Boc removal conditions) and mild base. |
| Deprotection | Global: H₂ / Pd-C (Hydrogenolysis) or HF / TFMSA (Strong Acid). |
The "Dual-Benzyl" Advantage
In complex synthesis, solubility is often the bottleneck. The two benzyl groups on H-Ser(Bzl)-OBzl transform the polar serine core into a lipophilic entity.
-
Kinetic Superiority: Reactions occur in homogeneous organic phases rather than mixed aqueous/organic systems.
-
Purification: The product is highly lipophilic, facilitating easy extraction and silica gel chromatography.
-
Chiral Integrity: The benzyl ester protects the C-terminus from racemization during activation of the incoming amino acid.
Application I: Solution-Phase Peptide Assembly
Context: You are synthesizing a pharmaceutical intermediate where a serine residue is at the C-terminus, or you require a protected dipeptide fragment for fragment condensation.
Protocol: Coupling H-Ser(Bzl)-OBzl with N-Protected Amino Acids
This protocol uses EDC/HOBt for robust, racemization-free coupling. It assumes the use of the HCl salt.[1]
Reagents:
-
Amine: H-Ser(Bzl)-OBzl·HCl (1.0 equiv)
-
Carboxylic Acid: Boc-Xaa-OH or Fmoc-Xaa-OH (1.1 equiv)
-
Coupling Agents: EDC·HCl (1.2 equiv), HOBt (1.2 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)
-
Solvent: Dichloromethane (DCM) or DMF (0.1 M concentration)
Step-by-Step Methodology:
-
Neutralization (The Critical Step):
-
Dissolve H-Ser(Bzl)-OBzl·HCl in DCM.
-
Add DIPEA dropwise at 0°C. Note: The solution must turn clear as the free amine is liberated. If the salt does not dissolve, add a minimal amount of DMF.
-
Validation: Check pH on wet litmus paper; it should be slightly basic (pH 8-9).
-
-
Activation:
-
In a separate vessel, dissolve the N-protected amino acid (Boc-Xaa-OH) in DCM.
-
Add HOBt followed by EDC·HCl at 0°C. Stir for 15 minutes to form the active ester.
-
-
Coupling:
-
Transfer the activated acid solution into the neutralized serine solution.
-
Allow to warm to room temperature (RT) and stir for 4–12 hours.
-
Monitoring: Use TLC (System: Hexane/EtOAc 1:1). The starting material H-Ser(Bzl)-OBzl (ninhydrin positive) should disappear.
-
-
Work-up (Self-Validating Purification):
-
Dilute with EtOAc.[1]
-
Acid Wash: Wash with 10% Citric Acid or 1M HCl (removes unreacted amine and DIPEA).
-
Base Wash: Wash with 5% NaHCO₃ (removes unreacted acid and HOBt).
-
Brine Wash: Remove water. Dry over Na₂SO₄ and concentrate.
-
-
Result: A fully protected dipeptide PG-Xaa-Ser(Bzl)-OBzl ready for downstream modification.
Application II: Synthesis of Cyclic Sulfamidates (Peptidomimetics)
Context: Medicinal chemistry often requires modifying the serine side chain to create non-natural amino acids or "stapled" peptides. H-Ser(Bzl)-OBzl (or its methyl ester analog) serves as a precursor to Cyclic Sulfamidates . These are "chiral alkylating agents" that react with nucleophiles (e.g., thiols, amines) to form modified amino acids with high stereospecificity.
Protocol: Conversion to Cyclic Sulfamidate
Pathway: Serine Derivative
Reagents:
-
Thionyl Chloride (SOCl₂)
-
Ruthenium Trichloride (RuCl₃, cat.) / Sodium Periodate (NaIO₄)
-
Nucleophile (e.g., Benzyl Mercaptan)[2]
Methodology:
-
Cyclization (Sulfamidite Formation):
-
Oxidation (Sulfamidate Formation):
-
Dissolve the crude sulfamidite in MeCN/H₂O (1:1).
-
Add catalytic RuCl₃ and stoichiometric NaIO₄ at 0°C.
-
Stir for 1 hour. The ring oxidizes to the cyclic sulfamidate (1,2,3-oxathiazolidine-2,2-dioxide).
-
Safety: This reaction is exothermic.
-
-
Ring Opening (The Application):
-
React the cyclic sulfamidate with a nucleophile (e.g., R-SH) in the presence of a base (Cs₂CO₃).
-
The nucleophile attacks the
-carbon, opening the ring to form the N-sulfated modified amino acid. -
Stereochemistry: This proceeds via Inversion of Configuration at the
-carbon (S R).
-
Application III: Global Deprotection (Hydrogenolysis)
Context: You have assembled a complex peptide or drug molecule containing the ...-Ser(Bzl)-OBzl motif. You now need to remove all benzyl-based protection to reveal the native L-Serine carboxyl and hydroxyl groups simultaneously.
Why Hydrogenolysis? Unlike acid hydrolysis (HF/TFMSA), catalytic hydrogenation is neutral. It avoids the formation of "benzyl cations" which can re-alkylate sensitive residues like Tryptophan or Methionine.
Protocol:
-
Solvent System: Dissolve the protected compound in MeOH or EtOH. If solubility is poor, add a small amount of AcOH or EtOAc.
-
Catalyst: Add 10% Pd/C (10-20% by weight of the substrate).
-
Hydrogen Source:
-
Small Scale (<1g): Hydrogen balloon (1 atm) is sufficient.
-
Large Scale: Parr shaker (30-50 psi).
-
-
Reaction: Stir vigorously for 2–12 hours.
-
Validation: TLC should show a baseline spot (highly polar free amino acid).
-
Work-up: Filter through Celite to remove Pd/C. Concentrate the filtrate.
Visualized Workflows
Figure 1: Peptide Coupling & Deprotection Logic
Caption: Workflow for utilizing H-Ser(Bzl)-OBzl in solution-phase peptide synthesis, culminating in global deprotection.
Figure 2: Cyclic Sulfamidate Pathway (Medicinal Chemistry)
Caption: Transformation of Serine scaffold into Cyclic Sulfamidates for stereoselective side-chain modification.
References
-
ChemicalBook. L-Serine benzyl ester hydrochloride Properties and Applications. Retrieved from
-
National Institutes of Health (NIH) - PubChem. H-Ser(tBu)-OBzl.HCl Compound Summary. (Analogous structure properties). Retrieved from
-
Cohen, S. B., & Halcomb, R. L. (2002). Application of serine- and threonine-derived cyclic sulfamidates for the preparation of S-linked glycosyl amino acids. Journal of the American Chemical Society. (Demonstrates the cyclic sulfamidate application). Retrieved from
-
Biotage. Automated Synthesis of Cyclic Peptides.[4] (General reference for peptide cyclization strategies). Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sulfinamide Formation from the Reaction of Bacillithiol and Nitroxyl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. biotage.com [biotage.com]
- 5. youtube.com [youtube.com]
- 6. CN110606811A - Synthetic method of L-serine methyl ester hydrochloride - Google Patents [patents.google.com]
Application Note: Synthesis of LFA-1/ICAM Antagonists Using Serine Derivatives
This Application Note is designed for medicinal chemists and drug development professionals. It details the high-fidelity synthesis of LFA-1/ICAM-1 antagonists, specifically focusing on hydantoin-based small molecules derived from L-Serine scaffolds.
Executive Summary & Biological Context
The interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1) is the primary driver of T-cell adhesion, trafficking, and activation (the "Immunological Synapse").[1] Dysregulation of this pathway drives autoimmune pathologies such as dry eye disease (DED), psoriasis, and rheumatoid arthritis.
Small molecule antagonists, such as Lifitegrast and the Hydantoin class (e.g., BIRT-377, BMS-688521) , function by binding to the I-domain of the LFA-1
Why L-Serine? While some antagonists are derived from Phenylalanine or Alanine, L-Serine offers a superior chiral scaffold for next-generation antagonists due to:
-
Orthogonal Functionalization: The
-hydroxyl group allows for the introduction of polarity or solubility-enhancing motifs (e.g., ethers, amines) absent in simple alkyl chains. -
Chiral Pool Purity: L-Serine provides a cost-effective, enantiopure starting material (
) for constructing the central spiro-hydantoin core or the tetrahydroisoquinoline backbone.
Mechanism of Action & Signaling Pathway[2]
The following diagram illustrates the LFA-1/ICAM-1 blockade mechanism. The antagonist binds to the IDAS (I-domain Allosteric Site) , preventing the conformational shift required for high-affinity ICAM-1 binding.
Caption: The antagonist (black) binds to the allosteric site of LFA-1, preventing the conformational extension necessary to bind ICAM-1 (green), thereby halting T-cell adhesion.
Synthetic Protocol: Serine-Derived Hydantoin Scaffold
This protocol details the synthesis of a Spirocyclic Hydantoin Core , a privileged scaffold for LFA-1 inhibition (analogous to BMS-688521), utilizing L-Serine to establish the chiral quaternary center.
Retrosynthetic Analysis
The target molecule is disassembled into the Hydantoin Core and the Side Chains . The core is accessed via the Bucherer-Bergs reaction or Isocyanate coupling on a Serine-derived ketone.
Materials & Reagents[3][4][5][6][7][8][9][10][11][12]
-
Starting Material: N-Boc-L-Serine methyl ester (CAS: 63526-00-5).
-
Reagents: Dess-Martin Periodinane (DMP), 3,5-Dichlorophenyl isocyanate, Potassium tert-butoxide (KOtBu), Trifluoroacetic acid (TFA).
-
Solvents: Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), DMF.
Step-by-Step Methodology
Phase 1: Preparation of the Chiral Aldehyde/Ketone Intermediate
Rationale: The serine side chain (-CH2OH) is oxidized to an aldehyde or converted to a ketone to allow for spiro-cyclization.
-
Protection: Dissolve N-Boc-L-Serine methyl ester (10 mmol) in DMF. Add Imidazole (2.5 eq) and TBS-Cl (1.2 eq) to protect the hydroxyl group. Stir at RT for 12h.
-
QC Check: TLC (Hexane:EtOAc 3:1) should show disappearance of starting material (
).
-
-
Reduction/Oxidation Sequence:
-
Reduce the ester to the alcohol using DIBAL-H (2.2 eq) in DCM at -78°C.
-
Oxidize the resulting primary alcohol to the Garner’s Aldehyde derivative using Dess-Martin Periodinane (1.1 eq) in wet DCM.
-
Critical Step: Use the aldehyde immediately to avoid racemization.
-
Phase 2: Construction of the Hydantoin Core
Rationale: This step installs the drug's core pharmacophore. The stereochemistry is controlled by the chiral center derived from Serine.
-
Reductive Amination: React the aldehyde with 4-cyanoaniline (1.0 eq) and NaBH(OAc)3 (1.5 eq) in DCE to form the secondary amine.
-
Urea Formation: Treat the secondary amine with 3,5-dichlorophenyl isocyanate (1.1 eq) and TEA (2 eq) in DCM. Stir for 4h at RT.
-
Observation: A white precipitate (urea intermediate) may form.
-
-
Cyclization (The "Serine" Advantage):
-
Dissolve the urea intermediate in MeOH/HCl (reflux) or use KOtBu in THF to induce cyclization to the Hydantoin .
-
Note: Acidic cyclization simultaneously deprotects the Boc group and the TBS ether, revealing the free amine and hydroxyl group (from the original Serine).
-
Phase 3: Final Functionalization
-
Side Chain Attachment: The free hydroxyl group (regenerated from Serine) can now be alkylated with a pyridine-carboxylic acid derivative (mimicking the "Right Wing" of Lifitegrast) or oxidized to a carboxylic acid for amide coupling.
Data Summary Table: Typical Yields & Conditions
| Step | Reaction Type | Reagents | Typical Yield | Critical Parameter |
| 1 | OH-Protection | TBS-Cl, Imidazole | 92% | Moisture-free environment |
| 2 | Oxidation | DMP, DCM | 85% | Temperature control (<0°C) |
| 3 | Reductive Amination | Aniline, NaBH(OAc)3 | 78% | pH 5-6 for optimal imine formation |
| 4 | Urea Formation | Isocyanate, TEA | 88% | Stoichiometry (avoid excess isocyanate) |
| 5 | Cyclization | KOtBu or HCl | 70-80% | Monitor for racemization via Chiral HPLC |
Synthetic Workflow Diagram
Caption: Step-by-step transformation of L-Serine into the bioactive Hydantoin antagonist core.
Biological Validation Protocol (Jurkat Cell Adhesion)
Once synthesized, the antagonist must be validated for bioactivity.
Assay Principle: Measures the inhibition of fluorescently labeled Jurkat T-cells binding to immobilized recombinant ICAM-1.
-
Coat Plate: Incubate 96-well plates with Recombinant Human ICAM-1-Fc (10 µg/mL) in PBS overnight at 4°C.
-
Block: Wash and block with 1% BSA/PBS for 1h at RT.
-
Prepare Cells: Label Jurkat cells with Calcein-AM (fluorescent dye). Resuspend at
cells/mL in assay buffer. -
Treatment: Pre-incubate cells with serial dilutions of the Serine-derived Antagonist (1 nM to 10 µM) for 30 min.
-
Adhesion: Add cells to the ICAM-1 coated plate. Stimulate with PMA (10 ng/mL) or
to activate LFA-1. Incubate 1h at 37°C. -
Readout: Wash non-adherent cells (3x PBS). Measure fluorescence (Ex 485nm / Em 530nm).
-
Calculation: Calculate
using a 4-parameter logistic fit. Valid antagonists should show .
References
-
Vertex Pharmaceuticals. "Generation of an LFA-1 Antagonist by the Transfer of the ICAM-1 Immunoregulatory Epitope to a Small Molecule." Science, 1998.
-
Boehringer Ingelheim. "Binding site elucidation of hydantoin-based antagonists of LFA-1... evidence for the allosteric inhibition."[2] Journal of the American Chemical Society, 2001.
-
Bristol-Myers Squibb. "Kilogram Synthesis of a Second-Generation LFA-1/ICAM Inhibitor (BMS-688521)." Organic Process Research & Development, 2010.[3]
-
Tocris Bioscience. "BMS 688521 Product Information & Biological Activity."
-
MedChemExpress. "BIRT 377: LFA-1 Inhibitor Mechanism and Properties."
Sources
- 1. LFA-1 Antagonists as Agents Limiting Human Immunodeficiency Virus Type 1 Infection and Transmission and Potentiating the Effect of the Fusion Inhibitor T-20 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding site elucidation of hydantoin-based antagonists of LFA-1 using multidisciplinary technologies: evidence for the allosteric inhibition of a protein--protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Application Note: High-Fidelity Acylation of (S)-benzyl 2-amino-3-(benzyloxy)propanoate using HATU
Abstract & Scope
This application note details the protocol for coupling carboxylic acids to (S)-benzyl 2-amino-3-(benzyloxy)propanoate (also known as
This specific amine presents two distinct challenges in synthesis:
-
Racemization Risk: Serine derivatives are prone to
-carbon racemization via oxazolone formation and -elimination, particularly under basic conditions. -
Steric Factors: The
-benzyl protection on the -carbon adds moderate steric bulk, requiring a highly reactive electrophile for efficient coupling.
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is selected here over HBTU/TBTU due to the "neighboring group effect" of the pyridine nitrogen, which accelerates the acylation rate and significantly lowers the racemization trajectory [1].
Mechanistic Rationale
The superiority of HATU in this protocol relies on the generation of the OAt-active ester .[1]
-
Activation: The carboxylate anion attacks HATU, expelling the HOAt anion.
-
Intermediate: The unstable acyl-uronium species reacts immediately with the expelled HOAt to form the OAt-active ester.
-
Anchimeric Assistance: The pyridine nitrogen of the OAt ester forms a hydrogen bond with the incoming amine, stabilizing the transition state (7-membered ring) and accelerating the nucleophilic attack. This speed is critical for outcompeting the racemization pathways common in Serine residues.
Visualizing the Mechanism
The following diagram illustrates the activation and coupling flow, highlighting the critical role of the base.
Figure 1: Mechanistic flow of HATU-mediated activation and coupling.[1][2][3][4][5][6] Note the parallel requirement of base for both acid activation and amine salt neutralization.
Materials & Reagents
| Component | Specification | Role |
| Amine | (S)-benzyl 2-amino-3-(benzyloxy)propanoate HCl | Nucleophile (Target) |
| Carboxylic Acid | Electrophile | |
| Coupling Agent | HATU (>99% Purity) | Activator |
| Base | Proton Scavenger | |
| Solvent | DMF (Anhydrous, 99.8%) | Reaction Medium |
| Quenching | 10% Citric Acid or 5% NaHCO₃ | Workup |
Critical Note on Solvent: Water competes with the amine for the active ester, leading to hydrolysis. Ensure DMF is anhydrous (water content < 0.03%).
Experimental Protocol
Stoichiometry Calculations
For a standard 1.0 mmol scale reaction:
-
Carboxylic Acid: 1.0 mmol (1.0 eq)
-
HATU: 1.0 mmol (1.0 eq) — Do not use excess HATU to avoid guanidinylation of the amine.
-
Amine Salt (
): 1.0 mmol (1.0 eq) -
DIPEA (Total): 3.0 mmol (3.0 eq)[1]
-
Allocation: 1.0 eq for Acid activation + 1.0 eq for Amine neutralization + 1.0 eq to maintain basic pH (~pH 8).
-
Step-by-Step Procedure
Step 1: Preparation of Solutions
-
Vial A (Activation): Dissolve the Carboxylic Acid (1.0 eq) and HATU (1.0 eq) in anhydrous DMF (concentration ~0.2 M).
-
Vial B (Amine Neutralization): Dissolve the
salt (1.0 eq) in a minimal amount of DMF. Add DIPEA (2.0 eq) to this vial. Note: The solution may warm slightly.
Step 2: Activation
-
Add DIPEA (1.0 eq) to Vial A .
-
Stir at Room Temperature (RT) for 1–2 minutes .
-
Observation: The solution typically turns yellow to orange (characteristic of the HOAt anion).
-
Caution: Do not activate for >5 minutes before adding the amine, as the OAt ester can degrade or racemize if left unreacted.
Step 3: Coupling
-
Immediately transfer the contents of Vial B (Neutralized Amine) into Vial A (Activated Acid).
-
Stir the reaction mixture at RT under an inert atmosphere (
or Ar) if possible.
Step 4: Monitoring
-
Monitor via TLC or LC-MS at 30 minutes .
-
Standard completion time is 1–2 hours .
-
Endpoint: Disappearance of the active ester (LC-MS) or the limiting reagent.
Step 5: Workup (Extraction)
-
Dilute the reaction mixture with Ethyl Acetate (EtOAc).
-
Acid Wash: Wash organic layer with 5% Citric Acid or 1M KHSO₄ (removes unreacted amine and DIPEA).
-
Base Wash: Wash with 5% NaHCO₃ (removes unreacted carboxylic acid and HOAt byproduct).
-
Brine Wash: Wash with saturated NaCl (removes DMF).
-
Dry over MgSO₄, filter, and concentrate in vacuo.
Workflow Diagram
Figure 2: Operational workflow for the split-vial activation method.
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| Low Yield | Incomplete salt neutralization | Ensure Vial B contains at least 1.0 eq DIPEA per HCl on the amine. |
| Racemization | Base excess or long activation | Reduce activation time to <1 min. Use Collidine (TMP) instead of DIPEA (weaker base, less racemization). |
| Guanidinylation | Excess HATU | Strictly limit HATU to 0.98–1.0 eq relative to the Acid. Never use excess HATU.[5] |
| Precipitate | Tetramethylurea byproduct | This byproduct is water-soluble; ensure thorough aqueous washes during workup. |
References
-
Carpino, L. A. (1993).[2] 1-Hydroxy-7-azabenzotriazole.[1][2][5][7] An efficient peptide coupling additive.[1][2][3][5][6] Journal of the American Chemical Society, 115(10), 4397-4398.[2]
-
Albericio, F., & Carpino, L. A. (1997). Coupling reagents and activation procedures.[1][3][4][5][6][8][9][10][11] Methods in Enzymology, 289, 104-126.
-
Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis.[1][4][5][7][10] Tetrahedron, 60(11), 2447-2467.
-
Sigma-Aldrich. (n.d.). HATU Technical Bulletin.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. apexbt.com [apexbt.com]
- 3. HATU - Wikipedia [en.wikipedia.org]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Epimerisation in Peptide Synthesis [mdpi.com]
- 11. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
Protocol for coupling (S)-benzyl 2-amino-3-(benzyloxy)propanoate with HBTU
Application Note & Protocol: HBTU-Mediated Coupling of (S)-benzyl 2-amino-3-(benzyloxy)propanoate
Abstract
This technical guide outlines the optimized protocol for coupling carboxylic acids (typically N-protected amino acids) to (S)-benzyl 2-amino-3-(benzyloxy)propanoate (also known as H-Ser(Bzl)-OBzl ) using the uronium-based reagent HBTU . While HBTU is a standard reagent, the specific use of a serine derivative necessitates rigorous control over basicity and stoichiometry to prevent racemization (via
Introduction & Mechanistic Insight
(S)-benzyl 2-amino-3-(benzyloxy)propanoate acts as the nucleophilic amine component in this coupling. Because it is a serine derivative with a benzyl ether side chain, it presents specific challenges:
-
Racemization Risk: The
-proton of serine derivatives is acidic. Excess base can trigger proton abstraction, leading to an enolate intermediate or -elimination of the benzyl ether, destroying the chiral center. -
Guanidinylation: HBTU is an aminium salt (despite the "uronium" name).[1] If the amine (H-Ser(Bzl)-OBzl) encounters HBTU before the carboxylic acid is activated, the amine attacks the HBTU directly, forming a permanent guanidino-side product that terminates the reaction.
The Solution: A controlled "Short Pre-activation" strategy. The carboxylic acid is converted to the active OBt-ester in situ before the amine is introduced.
Materials & Reagents
| Component | Specification | Role |
| Amine | (S)-benzyl 2-amino-3-(benzyloxy)propanoate (HCl or TosOH salt) | Nucleophile |
| Carboxylic Acid | N-protected Amino Acid (e.g., Fmoc-AA-OH) or organic acid | Electrophile |
| Coupling Reagent | HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | Activator |
| Base | DIEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine) | Proton Scavenger |
| Solvent | DMF (N,N-Dimethylformamide), Anhydrous, amine-free | Reaction Medium |
| Additive (Optional) | HOBt (1-Hydroxybenzotriazole) | Racemization Suppressor |
Critical Considerations
-
Stoichiometry is Key:
-
Acid : HBTU : Amine ratio should be 1.1 : 1.1 : 1.0 . A slight excess of the acid and activator ensures the valuable amine is fully consumed.
-
Base Equivalents: You must account for the salt form of the amine.
-
If Amine is HCl salt: Use 3.0 eq Base total (1 eq to neutralize HCl, 1 eq to activate Acid, 1 eq to maintain basic pH).
-
If Amine is Free Base: Use 2.0 eq Base.
-
-
-
Solvent Quality: DMF must be free of dimethylamine (a degradation product), which will compete with the serine amine. Use "Sequencing Grade" or fresh anhydrous DMF.
Experimental Protocol
Phase 1: Reagent Preparation
-
Calculate Molar Quantities: Assume 1.0 mmol scale of H-Ser(Bzl)-OBzl.
-
Prepare Amine Solution: Dissolve 1.0 mmol of H-Ser(Bzl)-OBzl•HCl in 2–3 mL of DMF.
-
Note: If the salt does not dissolve, add 1.0 eq (approx. 174 µL) of DIEA to neutralize it immediately before use.
-
-
Prepare Acid Solution: Dissolve 1.1 mmol of the Carboxylic Acid and 1.1 mmol of HBTU (417 mg) in 3–4 mL of DMF.
Phase 2: Activation (The Critical Step)
-
Add 1.0 eq of DIEA to the Acid/HBTU solution .
-
Agitate for exactly 2 minutes.
-
Why? This allows the formation of the active OBt-ester.[2]
-
Warning: Do not exceed 5 minutes. Prolonged activation of Fmoc-amino acids can lead to racemization even before coupling.
-
Phase 3: Coupling
-
Add the Amine Solution (from Step 2) to the Activated Acid Solution .
-
Add the remaining Base (1.0 eq if Amine was already neutralized, or 2.0 eq if Amine was added as acidic salt solution).
-
Target pH: Verify the "apparent" pH is >8 using damp pH paper above the liquid.
-
-
Reaction Time: Stir at room temperature for 30–60 minutes .
-
Monitoring: Check reaction progress via TLC (EtOAc/Hexane) or LC-MS. The active ester usually reacts rapidly.
-
Phase 4: Workup
-
Dilution: Dilute the reaction mixture with 50 mL Ethyl Acetate (EtOAc).
-
Washing: Wash sequentially to remove reagents:
-
3x with 5% NaHCO₃ (Removes unreacted acid and HOBt).
-
2x with Water.
-
3x with 1M HCl or 5% Citric Acid (Removes unreacted amine and DIEA). Note: Do not use strong acid if the product is acid-labile.
-
1x with Brine.
-
-
Drying: Dry organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
Visualization of Workflows
Figure 1: Reaction Pathway & Guanidinylation Avoidance
This diagram illustrates the correct activation pathway versus the "dead-end" guanidinylation side reaction if the protocol is not followed.
Caption: Figure 1. The kinetic competition between productive coupling (top) and guanidinylation (bottom). Pre-activation of the acid prevents the amine from reacting directly with HBTU.
Figure 2: Step-by-Step Protocol Flow
Caption: Figure 2. Operational workflow for the batch coupling of H-Ser(Bzl)-OBzl.
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Low Yield / Starting Amine Remains | Guanidinylation of Amine | Ensure Acid and HBTU are mixed before adding the amine. Do not mix HBTU and Amine alone. |
| Racemization (D-isomer detected) | Activation too long or Base too high | Reduce activation time to <2 mins. Use Collidine instead of DIEA. |
| Precipitate forms during reaction | Peptide aggregation or Salt formation | Add chaotic salts (LiCl) or use NMP as solvent. |
| Slow Reaction | Steric hindrance | Switch to HATU (more reactive) but maintain strict base control. |
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[3]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[1][3][2][4][5] Journal of the American Chemical Society, 115(10), 4397-4398.
-
Vrettos, E. I., et al. (2017).[6] Unveiling and tackling guanidinium peptide coupling reagent side reactions. RSC Advances, 7, 51383-51390.
Sources
- 1. peptide.com [peptide.com]
- 2. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 3. people.uniurb.it [people.uniurb.it]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
Application Note: Strategic Use of (S)-benzyl 2-amino-3-(benzyloxy)propanoate in Fragment Condensation
Executive Summary
This guide details the application of (S)-benzyl 2-amino-3-(benzyloxy)propanoate (commonly referred to as H-Ser(Bzl)-OBzl ) as a C-terminal acceptor in fragment condensation. Unlike stepwise Solid Phase Peptide Synthesis (SPPS), fragment condensation (convergent synthesis) allows for the assembly of large proteins by coupling purified peptide segments, minimizing accumulation of deletion sequences.
H-Ser(Bzl)-OBzl is a critical building block because it provides semi-permanent protection for both the C-terminus and the serine hydroxyl side chain. Its benzyl-based protection offers a distinct strategic advantage: Global Deprotection via Hydrogenolysis . This allows for the removal of all protecting groups in a single, mild step (
Chemical Profile & Properties
To ensure reproducibility, verify the physicochemical properties of the starting material. The compound is typically supplied as a hydrochloride salt to prevent autopolymerization.
| Property | Specification |
| Chemical Name | (S)-benzyl 2-amino-3-(benzyloxy)propanoate hydrochloride |
| Common Name | H-Ser(Bzl)-OBzl · HCl |
| CAS Number | 1738-76-7 (HCl salt) |
| Molecular Formula | |
| Molecular Weight | 321.80 g/mol (Salt); 285.34 g/mol (Free Base) |
| Solubility | Soluble in DMF, DCM, Water; Slightly soluble in EtOAc |
| Purity Requirement | >98% (HPLC), <0.5% D-enantiomer |
| Storage | -20°C, Hygroscopic (Store under Argon/Nitrogen) |
Strategic Rationale
Why use H-Ser(Bzl)-OBzl?
-
Orthogonality: The Bzl/OBzl groups are stable to TFA (used to deprotect Boc groups) and piperidine (used for Fmoc). This makes H-Ser(Bzl)-OBzl compatible with Boc-chemistry fragment condensation.
-
Clean Deprotection: Both the benzyl ester (C-term) and benzyl ether (Side chain) are cleaved simultaneously by catalytic hydrogenation. This avoids the use of liquid HF (Hydrofluoric acid), which is toxic and requires specialized Teflon equipment.
-
Solubility Enhancement: The two benzyl rings significantly increase the hydrophobicity of the C-terminal segment, often improving the solubility of protected peptide fragments in organic solvents (DCM/DMF) during the coupling phase.
Protocol: Fragment Condensation
Objective: Couple a protected peptide fragment (Fragment A: Boc-Peptide-OH) to the amine component (Fragment B: H-Ser(Bzl)-OBzl).
Reagents Required[1][2][3][4][5][6][7]
-
Fragment A: Carboxyl-component (e.g., Boc-Ala-Gly-OH).
-
Fragment B: H-Ser(Bzl)-OBzl · HCl.
-
Coupling Agents: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOAt (1-Hydroxy-7-azabenzotriazole). Note: HOAt is preferred over HOBt to accelerate coupling and suppress racemization.
-
Base: NMM (N-Methylmorpholine) or TMP (2,4,6-Trimethylpyridine). Avoid DIPEA if possible to reduce risk of
-elimination on Serine. -
Solvent: Anhydrous DMF or DCM/DMF mixture.
Step-by-Step Methodology
Phase 1: Free-Basing the Amine Component
The HCl salt must be neutralized to release the nucleophilic amine. In situ neutralization is recommended to prevent diketopiperazine (DKP) formation.
-
Dissolve 1.0 equiv of H-Ser(Bzl)-OBzl · HCl in minimal anhydrous DMF (concentration ~0.1 M).
-
Cool the solution to 0°C in an ice bath.
-
Add 1.0 equiv of NMM. Stir for 5 minutes.
-
Checkpoint: Ensure pH is ~7-8 (damp litmus paper). Do not use large excess of base.
-
Phase 2: Activation of Fragment A
-
In a separate vessel, dissolve 1.05 equiv of Fragment A (Carboxylic acid) and 1.1 equiv of HOAt in DMF.
-
Cool to 0°C.
-
Add 1.1 equiv of EDC·HCl. Stir for 10 minutes to form the active ester.
Phase 3: Condensation
-
Transfer the solution of Fragment A (Active Ester) dropwise into the solution of Fragment B (Free Amine).
-
Stir at 0°C for 1 hour, then allow to warm to room temperature (20-25°C).
-
Monitor reaction by HPLC or TLC (System: CHCl3/MeOH 9:1). Look for the disappearance of the amine spot (ninhydrin positive).
-
Reaction time is typically 4–12 hours depending on steric hindrance.
Phase 4: Workup & Purification
-
Evaporate DMF under reduced pressure (high vacuum, <40°C).
-
Dissolve residue in Ethyl Acetate (EtOAc).
-
Wash Sequence:
-
3x with 5%
(Removes unreacted amine and EDC byproducts). -
3x with Saturated
(Removes unreacted acid and HOAt). -
3x with Brine (Saturated NaCl).
-
-
Dry organic layer over
, filter, and concentrate. -
Optional: Recrystallize from EtOAc/Hexane if the peptide is crystalline.
Critical Workflow Visualization
The following diagram illustrates the convergent synthesis pathway and the specific role of the Ser(Bzl)-OBzl unit.
Figure 1: Convergent synthesis workflow utilizing H-Ser(Bzl)-OBzl as the C-terminal acceptor, culminating in global hydrogenolytic deprotection.
Troubleshooting & Optimization (Expertise)
Risk 1: Epimerization of Fragment A
In fragment condensation, the C-terminal amino acid of Fragment A is activated. If this residue is chiral (not Gly/Pro), it is highly prone to racemization via oxazolone formation.
-
Solution: Use HOAt or Oxyma Pure as additives. These suppress oxazolone formation more effectively than HOBt.
-
Solvent: Use low-dielectric solvents (DCM/THF) if solubility permits; DMF promotes racemization but is often necessary for solubility.
Risk 2: -Elimination of Serine
Serine derivatives can undergo
-
Mechanism: Base abstracts the
-proton. -
Control: Use weak bases like N-Methylmorpholine (NMM) or Collidine. Strictly avoid strong hindered bases like DBU, and minimize the use of DIPEA. Keep the pH of the reaction mixture below 8.0.
Risk 3: Diketopiperazine (DKP) Formation
If Fragment B is a dipeptide (e.g., H-Xaa-Ser(Bzl)-OBzl), free-basing can lead to rapid cyclization (DKP formation) and loss of the chain.
-
Control: Since H-Ser(Bzl)-OBzl is a single amino acid in this protocol, DKP is less likely unless the coupling is very slow. Ensure rapid activation of Fragment A before adding Fragment B.
References
-
National Center for Biotechnology Information (PubChem). (2024). Benzyl 2-amino-3-(benzyloxy)propanoate Compound Summary. Retrieved from [Link]
- Albericio, F., & Kates, S. A. (2020). Solid-Phase Synthesis: A Practical Guide. CRC Press.
Sources
Large-scale synthesis of peptides using O-benzyl serine
Application Note: Large-Scale Synthesis of Peptides using O-Benzyl Serine
Executive Summary
This guide details the process engineering and chemical protocols for utilizing O-Benzyl Serine (Ser(Bzl)) in large-scale peptide synthesis. While modern research often defaults to Fmoc/tBu chemistry, Boc/Bzl chemistry remains a dominant force in Good Manufacturing Practice (GMP) peptide production due to the lower cost of raw materials, the crystallinity of intermediates (facilitating purification), and the superior aggregation-breaking properties of TFA-mediated deprotection cycles.
O-Benzyl Serine is the critical derivative for introducing Serine residues in this strategy.[1] Its robust benzyl ether protection withstands the repetitive acidic conditions of Boc removal but requires specific, high-energy conditions for final deprotection. This note provides validated protocols for coupling, cleavage, and troubleshooting side reactions like the N→O acyl shift.
Strategic Rationale: Why Ser(Bzl)?
In large-scale manufacturing (kilogram to ton scale), the choice of protecting group dictates the economics and safety profile of the campaign.
| Feature | Boc-Ser(Bzl)-OH (Boc/Bzl Strategy) | Fmoc-Ser(tBu)-OH (Fmoc/tBu Strategy) |
| Primary Use | Large-scale GMP manufacturing; Difficult sequences. | R&D; Small-to-medium scale production. |
| Cost | Low (Reagents are inexpensive). | Higher (Fmoc derivatives are costlier). |
| Solubility | Intermediates often crystalline (Solution Phase). | Intermediates often amorphous/gel-like. |
| Deprotection | HF (Hydrogen Fluoride) or TFMSA .[2][3][4][5] | TFA (Trifluoroacetic acid).[2][5][6][7] |
| Aggregates | TFA (Boc removal) disrupts aggregation efficiently. | Piperidine (Fmoc removal) can promote aggregation. |
Expert Insight: The benzyl group on Serine is stable to pure TFA. This allows the N-terminal Boc group to be removed repeatedly with TFA without affecting the side-chain protection. The challenge lies in the final cleavage, which requires superacidic conditions (HF) or catalytic hydrogenation.
Process Workflow Visualization
The following diagram illustrates the Boc/Bzl SPPS cycle utilizing Ser(Bzl), highlighting the critical decision points for cleavage.
Caption: Workflow for Boc-Ser(Bzl)-OH incorporation and subsequent cleavage pathways.
Detailed Protocols
Protocol A: Coupling Boc-Ser(Bzl)-OH (SPPS)
Objective: Efficient incorporation of Serine without racemization. Scale: 100 mmol (Pilot Scale).
-
Resin Preparation: Swell 100g of MBHA resin (substitution ~0.5 mmol/g) in Dichloromethane (DCM) for 2 hours.
-
Deprotection (Boc Removal):
-
Wash resin with 50% TFA in DCM (2 x 1 min).
-
Treat with 50% TFA in DCM (1 x 20 min). Note: TFA disrupts aggregation.
-
Wash with DCM (5 x 1 min).
-
-
Neutralization:
-
Treat with 5% Diisopropylethylamine (DIPEA) in DCM (2 x 2 min). Crucial: Ensure basic pH to allow coupling.
-
-
Activation & Coupling:
-
Reagents: Dissolve 150 mmol (3 eq) Boc-Ser(Bzl)-OH and 150 mmol HOBt (Hydroxybenzotriazole) in minimal DMF.
-
Activator: Add 150 mmol DIC (Diisopropylcarbodiimide).
-
Reaction: Add the activated mixture to the resin immediately. Shake for 2–4 hours at room temperature.
-
Mechanism:[3][5][8][9][10][11] DIC/HOBt forms an OBt-active ester, minimizing racemization of the Serine
-carbon [1].
-
-
Monitoring: Perform a Kaiser Test. If blue (positive), recouple using HBTU/DIPEA.
Protocol B: Deprotection of Ser(Bzl) (The "High-Low" HF Method)
Context: The benzyl ether bond is strong. Standard TFA will not remove it. Anhydrous Hydrogen Fluoride (HF) is the industrial standard but requires Teflon/Kel-F apparatus.
Safety Warning: HF is fatal upon skin contact. Full PPE and calcium gluconate antidote must be present.
-
Preparation: Dry the peptide-resin thoroughly under high vacuum over
overnight. -
Scavenger Mix: Add p-cresol (10% v/v) and dimethyl sulfide (DMS) (10% v/v) to the reaction vessel to scavenge benzyl carbocations.
-
Low HF Step (Removal of Bzl):
-
High HF Step (Cleavage from Resin):
-
Evaporate Low-HF mixture.
-
Re-condense fresh HF (90%) with anisole (10%).
-
Stir at 0°C for 45 mins to cleave the peptide from the MBHA resin.
-
-
Workup: Evaporate HF. Precipitate peptide in cold diethyl ether.
Protocol C: TFMSA Alternative (Non-HF Route)
For labs lacking HF lines, Trifluoromethanesulfonic acid (TFMSA) is a viable alternative for Bzl removal [3].
-
Cocktail: TFA / TFMSA / Thioanisole / EDT (10 : 1 : 1 : 0.5).
-
Procedure: Treat resin-bound peptide with the cocktail for 2–3 hours at 0°C
RT. -
Note: TFMSA is a strong acid; control temperature strictly to prevent peptide degradation.
Troubleshooting & Critical Quality Attributes
Issue 1: N O Acyl Shift
In strong acids (HF/TFMSA), the peptide bond nitrogen can attack the serine hydroxyl side chain (once Bzl is removed), resulting in an ester linkage (depsipeptide) instead of an amide bond.
-
Symptom: Correct Mass, but unstable peptide or split peaks on HPLC.
-
Remediation: Treat the crude peptide with mild base (e.g., 5% Ammonium Hydroxide or aqueous bicarbonate, pH 8–9) for 1–2 hours. This reverses the shift, restoring the native amide bond [4].
Issue 2: -Elimination
Under basic conditions (or prolonged activation), Ser(Bzl) can undergo
-
Prevention: Avoid strong bases (like neat piperidine) for long durations. In Boc chemistry, this is rare as the cycle is acidic. However, during neutralization, ensure DIPEA is diluted (5%).
References
-
BenchChem. (2025).[7] A Comparative Guide to Boc/Bzl and Fmoc/tBu Strategies for Labeled Peptide Synthesis. BenchChem Application Notes. Link
-
Tam, J. P., et al. (1986). Mechanisms for the removal of benzyl protecting groups in synthetic peptides by trifluoromethanesulfonic acid-trifluoroacetic acid-dimethyl sulfide. Semantic Scholar. Link
-
Bachem. (2024). Peptide Manufacturing: Step-By-Step Guide. Bachem Technical Guides. Link
-
AAPPTEC. (2024). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC Synthesis Notes. Link
-
Thermo Fisher Scientific. (2024). Peptide Design: Principles & Methods. Thermo Fisher Technical Resources. Link
Sources
- 1. nbinno.com [nbinno.com]
- 2. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 5. semanticscholar.org [semanticscholar.org]
- 6. bachem.com [bachem.com]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. Safety-Catch Linkers for Solid-Phase Peptide Synthesis [mdpi.com]
- 10. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 11. Peptide Design: Principles & Methods | Thermo Fisher Scientific - HK [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: O-Benzyl Serine (Ser(Bzl)) Optimization
Introduction
Welcome to the Technical Support Center. You are likely here because you are observing unexpected mass shifts (
O-benzyl serine [Boc-Ser(Bzl)-OH] is a workhorse in Boc chemistry, providing robust side-chain protection. However, the electron-withdrawing nature of the oxygen atom on the
Below are the three most common "Support Tickets" we receive regarding Ser(Bzl), followed by validated protocols.
Ticket #01: The "Dehydroalanine" Problem ( -Elimination)
Symptom:
-
Mass Spec: Observation of [M-18] peaks (dehydration) or [M-90] peaks (loss of benzyl alcohol).
-
Sequence Analysis: Edman degradation halts or shows multiple spots at the Serine position.
-
Adducts: Unexpected mass additions (+ mass of nucleophile) due to Michael addition.
Root Cause:
The oxygen on the
Mechanism:
Troubleshooting & Prevention:
-
Avoid Strong Bases: Never use alkali hydroxides (NaOH) or strong organic bases (DBU) with Ser(Bzl).
-
Control Neutralization: In Boc SPPS, "in situ neutralization" (using DIEA/NMM) is safer than separate neutralization steps, but minimize exposure time.
-
Coupling Reagents: Use rapid activation methods (DIC/Oxyma or HBTU/HOBt) to minimize the time the activated amino acid spends in solution before coupling.
Ticket #02: Stereochemical Integrity (Racemization)
Symptom:
-
HPLC: Split peaks or "shoulders" on the main product peak.
-
Bioactivity: Reduced binding affinity (D-Ser alters backbone conformation).
Root Cause:
Ser(Bzl) is more prone to racemization than alkyl amino acids (Ala, Leu) because the electronegative
Comparative Risk Table:
| Coupling Reagent | Base Required? | Racemization Risk | Recommendation |
| DIC / Oxyma | No | Low | Preferred. Acidic/Neutral activation. |
| HBTU / HOBt | Yes (DIEA) | Moderate | Use only 2.0 eq base; keep cold (0°C). |
| HATU | Yes (DIEA) | High | Avoid for C-term Ser(Bzl) coupling. |
| DCC / HOBt | No | Low | Good alternative for solution phase. |
Troubleshooting:
-
Add Suppressors: Always use HOBt (1-hydroxybenzotriazole) or Oxyma Pure. These form active esters that are reactive but less prone to oxazolone formation (the racemization pathway).
-
Order of Addition: Add the base last and only immediately before adding the resin/amine.
-
Temperature: Perform the coupling of Ser(Bzl) at 0°C - 4°C rather than room temperature.
Ticket #03: HF Cleavage & Benzyl Migration
Symptom:
-
Mass Spec: +90 Da, +106 Da, or +196 Da adducts on Tyrosine, Tryptophan, or Methionine.
-
Appearance: Crude peptide is dark brown/black (indicates polymerization of scavengers or tryptophan destruction).
Root Cause:
In Boc chemistry, the Bzl group is removed by anhydrous Hydrogen Fluoride (HF). This reaction follows an
The "Low-High" HF Protocol (The Gold Standard): To solve this, do not jump straight to high concentrations of HF.
-
Low HF Step: Use a mixture of HF, DMS (Dimethylsulfide), and p-cresol. This removes the Bzl group via an
-like mechanism (assisted by DMS) which suppresses carbocation formation. -
High HF Step: Evaporate and treat with standard HF/Anisole to remove stubborn groups (like Arg(Tos)).
Validated Protocols
Protocol A: Safe Coupling of Ser(Bzl)
Use this to minimize racemization and elimination.
-
Dissolve: 3.0 eq Boc-Ser(Bzl)-OH and 3.0 eq Oxyma Pure in DMF.
-
Activate: Add 3.0 eq DIC (Diisopropylcarbodiimide).
-
Pre-activate: Stir for exactly 2 minutes (do not exceed).
-
Couple: Add mixture to the resin.
-
Time: Couple for 60 minutes.
-
Wash: DMF (3x), DCM (3x).
-
Note: Avoid DIEA/NMM unless using onium salts (HBTU/HATU).
-
Protocol B: Scavenger Cocktail for HF Cleavage
Use for peptides containing Ser(Bzl) + Tyr, Trp, or Met.
Cocktail Composition (per 10 mL):
-
Anisole: 1.0 mL (10%)
-
Dimethylsulfide (DMS): 0.5 mL (5%) - Critical for Met containing peptides
-
p-Cresol: 0.2 mL (2%)
-
HF: 8.3 mL (83%)
Procedure:
-
Cool reaction vessel to -78°C (Dry ice/Acetone).
-
Distill HF into the vessel containing resin and scavengers.
-
Warm to 0°C (Ice bath) and stir for 45-60 mins.
-
Evaporate HF under nitrogen stream (maintain 0°C to prevent side reactions during concentration).
-
Precipitate peptide in cold diethyl ether.
References
-
Bodanszky, M. (1984). Principles of Peptide Synthesis. Springer-Verlag. (Foundational text on racemization mechanisms).
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. (Original description of Benzyl protection strategies).
-
Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). S_N2 deprotection of synthetic peptides with a low concentration of hydrogen fluoride in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society, 105(21), 6442–6455. (The authoritative source on Low-High HF cleavage).
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. (Comprehensive review on side reactions and protecting group stability).
Sources
Technical Support Center: Preventing Serine Racemization in Peptide Synthesis
Status: Online Operator: Senior Application Scientist Ticket ID: SER-RAC-001 Topic: Troubleshooting and preventing stereochemical loss (racemization) of Serine residues during peptide coupling.
Executive Summary & Core Mechanism
Serine (Ser) is uniquely susceptible to racemization due to the electron-withdrawing nature of its
When the carboxyl group is activated, the carbonyl oxygen of the adjacent amide bond can attack the activated carbonyl, forming a 5-membered oxazolone ring. This intermediate pseudo-aromatizes easily in the presence of base, destroying the chirality at the
The Golden Rule: Speed is the enemy of racemization if the kinetics of coupling are slower than the kinetics of proton abstraction. Conversely, highly reactive reagents (like HATU) used with strong bases (like DIPEA) often accelerate the racemization faster than the coupling for sensitive residues.
Troubleshooting Guide (Q&A)
Q1: I am using standard HATU/DIPEA for my couplings. Why is my Serine showing 5-15% D-isomer content?
Diagnosis: You are likely driving the reaction too hard with a base that is too strong. HATU is an iminium-based reagent that requires a base (tertiary amine) to function. The combination of a highly activated ester (At-ester) and the presence of Diisopropylethylamine (DIPEA) creates a "perfect storm" for oxazolone formation before the amine nucleophile can attack.
Technical Solution: Switch to a Carbodiimide/Oxime activation strategy.
-
Reagent: Use DIC (Diisopropylcarbodiimide) combined with Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate).[1]
-
Why: This method generates an active ester that is highly reactive toward amines but significantly less prone to oxazolone formation than the OBt/OAt esters generated by HBTU/HATU. Furthermore, DIC couplings can often be performed base-free or with very weak bases, eliminating the primary catalyst for proton abstraction [1, 2].
Q2: I see racemization specifically when loading the first Serine onto the resin. Why?
Diagnosis: This is the "C-Terminal Danger Zone." Anchoring the first amino acid involves activating its carboxyl group for a prolonged period (often hours) to react with the resin linker. If you use standard activation (e.g., HBTU/DIPEA) for resin loading, the activated Serine sits in a basic solution, racemizing via the oxazolone pathway long before it attaches to the resin.
Technical Solution:
-
Best Practice: Buy pre-loaded Wang or Merrifield resins . Let the manufacturer handle the QC.
-
Manual Loading: Use 2-Chlorotrityl Chloride (2-CTC) resin .
-
Protocol: 2-CTC resin reacts directly with the carboxylate anion of Fmoc-Ser(tBu)-OH in the presence of DIPEA, but the reaction is an S_N1-like displacement of chloride, not an activation of the Serine carboxyl. This bypasses the oxazolone intermediate entirely.
-
-
Alternative: Use the MSNT/MeIm method (1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole / N-Methylimidazole) for esterification, which is known to preserve chirality [3].
Q3: My sequence is hydrophobic, and the coupling is slow. Should I just increase the reaction time?
Diagnosis: No. "Waiting it out" favors thermodynamic equilibration (racemization) over kinetic trapping (coupling). If the coupling is slow due to aggregation (beta-sheet formation), the activated Serine sits exposed to base for longer.
Technical Solution: Implement Pseudoproline Dipeptides .
-
What are they? These are dipeptides where the Serine (or Threonine) is locked into a cyclic oxazolidine ring (e.g., Fmoc-Ala-Ser(
pro)-OH). -
Mechanism: The "kink" induced by the oxazolidine ring (similar to Proline) disrupts beta-sheet aggregation, increasing solvation and coupling rates by orders of magnitude.
-
Benefit: Because the Serine side chain is tied back into the backbone nitrogen, the oxazolone formation is chemically impossible for that specific residue during its own activation. It protects the structure and the stereochemistry simultaneously [4, 5].
Q4: If I must use a base, is DIPEA really that bad?
Diagnosis: Yes, for Serine and Cysteine.[2] DIPEA (pKa ~10-11) is strong enough to deprotonate the oxazolone intermediate efficiently.
Technical Solution: Use 2,4,6-Trimethylpyridine (TMP, Collidine) .
-
Why: Collidine is a weaker base (pKa ~7.4) and is sterically hindered.[1] It is sufficient to neutralize the acid generated during coupling but poor at abstracting the sterically shielded
-proton of the activated amino acid. -
Data: Studies show Serine racemization can drop from >5% (DIPEA) to <0.5% (Collidine) under identical conditions [1, 6].
Comparative Data: Coupling Reagents & Racemization
The following table summarizes the risk profile of common coupling cocktails for Serine.
| Coupling Cocktail | Activation Type | Base Required? | Serine Racemization Risk | Recommendation |
| DIC / Oxyma Pure | Carbodiimide / Oxime | No (or weak) | Very Low (<0.2%) | Standard of Care |
| DIC / HOBt | Carbodiimide / Benzotriazole | No | Low (<1.0%) | Acceptable (Legacy) |
| HATU / DIPEA | Uronium / Aza-benzotriazole | Yes (Strong) | High (2.0 - 15%) | Avoid for Ser/Cys |
| HBTU / DIPEA | Uronium / Benzotriazole | Yes (Strong) | Moderate (1.0 - 5.0%) | Use with caution |
| PyBOP / Collidine | Phosphonium | Yes (Weak) | Low-Moderate | Alternative for cyclization |
Visualizing the Problem & Solution
Figure 1: The Oxazolone Racemization Pathway
This diagram illustrates how base catalyzes the loss of chirality via the oxazolone intermediate.
Caption: The kinetic competition between direct coupling (Green) and base-catalyzed oxazolone racemization (Red).
Figure 2: Decision Tree for Serine Coupling
Follow this logic to select the correct protocol for your specific sequence.
Caption: Workflow for selecting the optimal Serine coupling strategy based on position and sequence difficulty.
Standard Operating Protocol (SOP): Low-Racemization Serine Coupling
Objective: Couple Fmoc-Ser(tBu)-OH to a growing peptide chain with <0.5% racemization.
Reagents:
-
Amino Acid: Fmoc-Ser(tBu)-OH (0.2 M in DMF)
-
Activator: DIC (0.5 M in DMF)
-
Additive: Oxyma Pure (0.5 M in DMF)
-
Base (Optional): Sym-Collidine (TMP)
Procedure:
-
Pre-Activation (Crucial):
-
Combine Amino Acid solution (1.0 eq) with Oxyma Pure solution (1.0 eq).
-
Add DIC solution (1.0 eq).
-
Note: Do NOT add DIPEA.
-
Allow to activate for 2-3 minutes . The solution may turn yellow/orange; this is normal.
-
-
Coupling:
-
Add the pre-activated mixture to the resin-bound free amine.
-
Reaction Time: 30 - 60 minutes at Room Temperature.
-
Troubleshooting: If pH adjustment is strictly necessary (e.g., for salt forms of amino acids), add Collidine (1.0 eq) after the pre-activation step, immediately before adding to the resin.
-
-
Washing:
-
Drain and wash resin 3x with DMF.
-
-
Monitoring:
-
If using automated synthesis with UV monitoring, look for a sharp deprotection peak in the next cycle. A broad or double peak in the subsequent HPLC analysis of the cleaved peptide is a hallmark of diastereomers (racemization).
-
References
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link
-
Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal. Link
-
Blankemeyer-Menge, B., et al. (1990). Simultaneous Multiple Synthesis of Protected Peptide Fragments on "Allyl"-Functionalized Cellulose Disc Supports. Tetrahedron Letters.[3] Link
-
Wöhr, T., & Mutter, M. (1995). Pseudo-Prolines: Powerful Tools in Peptide Synthesis.[4][5][6] Journal of the American Chemical Society. Link
-
ChemPep. (2024). Pseudoproline Dipeptides for Peptide Synthesis: Preventing Aggregation & Improving Yield.[6] ChemPep Technical Notes. Link
-
Carpino, L. A., et al. (2002). The 2,4,6-Trimethylpyridine (Collidine) System for the Prevention of Racemization. Journal of Organic Chemistry.[5] Link
Sources
- 1. bachem.com [bachem.com]
- 2. Racemization of the substrate and product by serine palmitoyltransferase from Sphingobacterium multivorum yields two enantiomers of the product from d-serine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. chempep.com [chempep.com]
Troubleshooting aggregation in peptide synthesis with serine-rich sequences
Technical Support Center & Troubleshooting Guide
Introduction: The Hydroxyl Hazard
Serine (Ser) and Threonine (Thr) residues are notorious in Solid Phase Peptide Synthesis (SPPS) for inducing "difficult sequences." Unlike hydrophobic aggregation driven by valine or isoleucine, Serine-rich aggregation is driven by the side-chain hydroxyl group and the amide backbone.
The
This guide provides a self-validating troubleshooting system to diagnose, disrupt, and resolve these aggregation events.
Module 1: The Diagnostic Phase
How do I distinguish between steric hindrance and aggregation?
Before altering your chemistry, you must confirm aggregation is the root cause. Aggregation typically manifests after 5–8 residues and worsens with sequence length.
Troubleshooting Workflow
Use the following logic flow to diagnose the failure mode.
Figure 1: Diagnostic decision tree to distinguish between steric hindrance and aggregation.
Key Indicators
| Indicator | Observation | Interpretation |
| Visual | Resin bed shrinks or becomes opaque/sticky. | High Probability of Aggregation. Solvation is lost due to chain-chain interactions excluding solvent. |
| Kaiser Test | False Negative (Yellow/Colorless) despite free amines. | The N-terminus is buried inside the aggregate; ninhydrin cannot access it. |
| HPLC Profile | Broad main peak or "hump" of late-eluting impurities. | Incomplete coupling due to progressive aggregation.[1] |
| Mass Spec | Ladder of deletion sequences (n-1, n-2) starting at Ser clusters. | Coupling efficiency drops drastically at the aggregation onset. |
Module 2: Chemical "Circuit Breakers"
The most effective solution is to chemically alter the backbone structure.
When standard optimization (double coupling, HATU) fails, you must break the secondary structure.
Strategy A: Pseudoproline Dipeptides (The Gold Standard)
Pseudoprolines (PsiPro) are dipeptides where Ser or Thr is cyclized into an oxazolidine ring.[2]
-
Mechanism: The cyclic structure locks the backbone into a cis-amide conformation, creating a "kink" that physically prevents
-sheet alignment [1].[3] -
Usage: Replace a Xaa-Ser or Xaa-Thr pair in your sequence with a commercially available Fmoc-Xaa-Ser(PsiMe,Mepro)-OH dipeptide.
-
Removal: The ring is acid-labile and spontaneously opens during final TFA cleavage, regenerating the native Ser/Thr residue.
Strategy B: Isoacyl Dipeptides (The Switch)
Isoacyl dipeptides (or O-acyl isopeptides) grow the peptide chain off the Serine side-chain oxygen (ester bond) rather than the nitrogen.
-
Mechanism: This creates a depsipeptide structure (ester in the backbone), which lacks the amide proton required for hydrogen bonding, effectively "hiding" the backbone from aggregation [2].
-
Restoration: Upon cleavage and pH adjustment to pH 7.4, an
acyl shift occurs, restoring the native peptide bond.
Figure 2: Mechanistic comparison of standard aggregation vs. Pseudoproline disruption.
Module 3: Solvation & Physical Parameters
If chemical modification is impossible, optimize the physical environment.
Resin Selection: The PEG Advantage
Polystyrene (PS) resins are hydrophobic and reinforce aggregation in polar sequences.[4][5]
-
Recommendation: Switch to ChemMatrix (100% PEG) or TentaGel (PEG-PS).
-
Why: ChemMatrix swells significantly in both organic (DCM) and polar (water/MeOH) solvents. The high swelling places functional sites further apart, reducing inter-chain interaction probability [3].[5]
Chaotropic Salts
Chaotropic agents disrupt the hydrogen bonding network of water and peptides.[6][7]
-
Protocol: Dissolve 0.8M LiCl or KSCN in the coupling solvent (DMF/NMP).
-
Effect: These salts shield the amide backbone, preventing the H-bonds that form
-sheets. -
Warning: Wash resin thoroughly after coupling; residual salts can interfere with cleavage or subsequent couplings.[6]
The "Magic Mixture"
For extreme cases, use the solvent cocktail developed by the Kent lab:
-
Composition: DCM / DMF / NMP (1:1:1) + 1% Triton X-100 + 2M Ethylene Carbonate.
-
Application: Use this mixture for both the acylation (coupling) and deprotection steps.[6]
Detailed Protocols
Protocol A: Coupling a Pseudoproline Dipeptide
Do not treat a dipeptide exactly like a single amino acid.
-
Stoichiometry: Use 3–5 equivalents of the Fmoc-Xaa-Ser(PsiMe,Mepro)-OH dipeptide relative to resin loading.
-
Activation:
-
Use DIC/Oxyma (1:1 ratio with AA).
-
Critical: Avoid using base (DIEA/NMM) during activation if possible, to prevent epimerization of the sensitive oxazolidine ring. If using HATU, use minimal DIEA (2 eq).
-
-
Coupling Time: Extend coupling time to 2–4 hours . The steric bulk of the dipeptide makes the reaction slower than a standard AA coupling.
-
Monitoring: Use the Chloranil test (for secondary amines) if the previous residue was Proline, otherwise standard Kaiser test. Note that the bulky dipeptide may yield a faint positive; micro-cleavage is safer.
Protocol B: Mitigating Side Reactions (O-Acylation)
Unprotected hydroxyls on Ser/Thr can attack the activated ester of the incoming amino acid, forming a branched ester (O-acylation).
-
Prevention:
-
Ensure tBu (tert-butyl) or Trt (trityl) side-chain protection is high quality.
-
Avoid excess base: Keep DIEA/NMM concentration low during coupling. Excess base catalyzes the nucleophilic attack of the hydroxyl.
-
Post-Synthesis: If O-acylation is suspected (Mass = Target + AA), treat the crude peptide with 0.1M NaOH or hydrazine briefly before purification to reverse the esterification (similar to the Isoacyl shift).
-
Frequently Asked Questions (FAQ)
Q: I cannot use Pseudoprolines because my sequence doesn't have a Ser/Thr pair, just single Serines. What now? A: Use Hmb (2-hydroxy-4-methoxybenzyl) backbone protection on a Glycine or other residue near the Serine.[6] Alternatively, use Isoacyl Serine monomers (Fmoc-Ser[O-Fmoc-AA]-OH), which achieve a similar disruption effect without requiring a specific dipeptide pair.
Q: Why is the Kaiser test unreliable for Serine-rich sequences? A: The Kaiser test detects free primary amines. If the peptide aggregates, the N-terminus is physically buried inside the resin-peptide clump. The ninhydrin reagent cannot reach the amine, resulting in a "false negative" (colorless beads) that suggests the coupling is complete when it is actually stalled. Always verify with a micro-cleavage (5 mg resin + 50 uL TFA, check by MS).
Q: Can I use microwave synthesis to fix this?
A: Yes. Microwave irradiation (typically 75°C) provides kinetic energy that can temporarily break H-bonds and improve chain motion. However, be cautious with Serine and Cysteine at high temperatures, as they are prone to racemization and
Q: My crude yield is good, but the purity is terrible. Why? A: This suggests "Deletion Sequences."[7] The coupling worked eventually on some chains, but failed on others during the aggregation phase. The result is a mix of Full Length, n-1, n-2, etc. This confirms aggregation occurred. You must implement Module 2 (Pseudoprolines) in the next synthesis run to prevent this.
References
-
Mutter, M., et al. (1995).[2] "Pseudoprolines: peptide bond substitutes for the prevention of peptide aggregation in solid phase synthesis."[1][3] Journal of the American Chemical Society.
-
Sohma, Y., et al. (2005).[8] "The 'O-acyl isopeptide method' for the synthesis of difficult sequence-containing peptides."[8] Journal of Peptide Science.
-
García-Ramos, Y., et al. (2010). "ChemMatrix, a Poly(ethylene glycol)-Based Support for the Solid-Phase Synthesis of Complex Peptides."[9][10] ACS Combinatorial Science.
-
Sampson, W.R., et al. (1999). "The synthesis of difficult peptides using chaotropic salts." Journal of Peptide Science.
Sources
- 1. peptide.com [peptide.com]
- 2. chempep.com [chempep.com]
- 3. Pseudoproline - Wikipedia [en.wikipedia.org]
- 4. ChemMatrix® Resin for solid phase peptide synthesis [sigmaaldrich.com]
- 5. biotage.com [biotage.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bachem.com [bachem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Advanced Benzyl Deprotection Strategies
Status: Operational Role: Senior Application Scientist Topic: Optimization of Benzyl (Bzl) Group Deprotection in Complex Peptides
Welcome to the Peptide Chemistry Support Hub
You have reached the Tier 3 Technical Support guide for complex peptide deprotection. This resource addresses the critical challenges of removing benzyl-based protecting groups (Bzl, Z, OBzl) in peptides containing sensitive residues (Met, Trp, Cys) or prone to aggregation.
Unlike standard protocols, "complex" peptides require a mechanistic approach to cleavage to prevent irreversible side reactions like alkylation and oxidation.
Quick Navigation (Decision Matrix)
Before proceeding, verify your method selection based on your peptide's composition.
Figure 1: Decision matrix for selecting the optimal deprotection method based on peptide composition and facility capabilities.
Module 1: The Gold Standard – "Low-High" HF Cleavage
Context: The standard
The Mechanism
-
Low HF Step (
): A low concentration of HF in dimethyl sulfide (DMS) suppresses carbocation formation. It removes most Bzl groups and reduces Met(O). -
High HF Step (
): Standard HF concentration removes the remaining stubborn groups (Arg(Tos), Cys(4-MeBzl)).
Figure 2: The mechanistic flow of the Tam Low-High HF protocol, shifting from SN2 to SN1 to minimize side reactions.
Protocol: Low-High HF Procedure
Reference: Tam, J.P., et al. (1983)
Reagents Required:
Step-by-Step Guide:
-
Preparation (Low HF):
-
Cool the reaction vessel containing the resin (1 g) to -78°C (Dry ice/acetone).
-
Condense DMS (6.5 mL) and
-cresol (0.5 mL) into the vessel. -
Optimization Note: If Trp(For) is present, add
-thiocresol (0.5 mL) . -
Condense HF (2.5 mL) . Ratio HF:DMS is ~1:3.
-
-
Reaction (Low HF):
-
Warm to 0°C (ice bath).
-
Stir for 2 hours .
-
Result: Most Bzl groups removed; Met(O) reduced to Met; Trp(For) deformylated.
-
-
Evaporation:
-
Evaporate HF and DMS under high vacuum at 0°C. Warning: DMS has a potent odor; use a scrubber.
-
-
Reaction (High HF):
-
Re-cool to -78°C.
-
Condense HF (9 mL) and add Anisole/p-cresol (1 mL) .
-
Warm to 0°C and stir for 45-60 minutes .
-
Result: Cleavage of Arg(Tos), Arg(NO2), and Cys(4-MeBzl).
-
-
Work-up:
-
Evaporate HF.
-
Precipitate with cold diethyl ether to remove scavengers.[3]
-
Extract peptide with 10-50% Acetic Acid or TFA depending on solubility.
-
Module 2: Scavenger Optimization (Troubleshooting)
User Question: "I see extra peaks +56 Da or +106 Da in my mass spec. What happened?"
Diagnosis: You likely have alkylation adducts (
Scavenger Selection Guide:
| Peptide Composition | Recommended Cocktail (Vol %) | Function |
| Standard (No Met/Trp/Cys) | HF (90%), Anisole (10%) | Basic carbocation scavenging. |
| Contains Met / Cys | HF (90%), Anisole (5%), DMS (3%), | DMS prevents Met oxidation; Thiocresol scavenges benzyl cations. |
| Contains Trp | HF (85%), Anisole (5%), DMS (5%), Indole (1-2%) | Avoid Thioanisole (causes S-alkylation of Trp). Indole protects Trp ring. |
| "Sticky" / Aggregated | HF (80%), TFA (10%), Anisole (10%) | TFA acts as a solubilizer to expose sites to HF. |
Module 3: The "No-HF" Alternative (TFMSA)
User Question: "Our facility does not have an HF line. Can I use TFMSA for complex peptides?"
Answer: Yes, Trifluoromethanesulfonic acid (TFMSA) is a viable alternative that uses standard glassware, but it requires stricter salt removal post-cleavage.
Protocol: Standard TFMSA Cleavage Reference: Sigma-Aldrich / Merck Protocols
-
Pre-treatment: Treat resin with TFA/DCM (1:[2]1) for 20 mins to remove N-term Boc. Drain and dry.[2]
-
The Cocktail:
-
Mix TFA (10 mL) , DMS (3 mL) , and
-cresol (3 mL) . -
Add TFMSA (1 mL) dropwise with cooling (highly exothermic).
-
Note: For "Low-High" TFMSA, use more DMS initially, then add more TFMSA later.
-
-
Cleavage:
-
Precipitation (Critical):
-
TFMSA is not volatile. You cannot evaporate it.
-
Pour mixture into excess cold Diethyl Ether .
-
Centrifuge/filter to collect the peptide pellet.
-
-
Desalting:
-
The pellet contains TFMSA salts. Dissolve in weak buffer and run through a Sephadex G-25 column or HPLC immediately.
-
Module 4: Catalytic Hydrogenolysis (H2/Pd)
User Question: "Why did my hydrogenolysis stop halfway? I have Cys in the sequence."
Diagnosis: Catalyst Poisoning.[7] Sulfur lone pairs in Cys/Met bind irreversibly to Palladium, deactivating it.
Troubleshooting:
-
Additives: Try adding Boron Trifluoride Etherate (BF3·OEt2) or weak acids to protonate the sulfur, reducing its affinity for Pd.
-
Catalyst Switch: Use Pd(OH)2 (Pearlman's Catalyst) or Palladium Black, which are sometimes more robust than Pd/C.
-
Transfer Hydrogenation: Instead of H2 gas, use 1,4-cyclohexadiene or Ammonium Formate as the hydrogen donor. This sometimes works faster than gas bubbling for sluggish reactions.
-
The Hard Truth: For peptides with multiple Cys/Met residues, acidolysis (HF/TFMSA) is significantly more reliable than hydrogenolysis.
References
-
Tam, J. P.
deprotection of synthetic peptides with a low concentration of HF in dimethyl sulfide: Evidence and application in peptide synthesis.[3] Journal of the American Chemical Society, 105(21), 6442–6455. -
Sigma-Aldrich (Merck). Boc Resin Cleavage Protocol: TFMSA and HF Methods.
-
Peptide.com (Bachem/Peninsula). HF Cleavage and Deprotection Procedures for Peptides.
-
Thermo Fisher Scientific. Introduction to Cleavage Techniques: Strategies in Peptide Synthesis.
-
Losse, G., Stiehl, H. U., & Schwenzer, B. (1982). Hydrogenolytic debenzylation of sulfur-containing peptides. International Journal of Peptide and Protein Research, 19(2), 114–122.
Sources
- 1. Hf cleavage and deprotection from resins | PPTX [slideshare.net]
- 2. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Purification of (S)-benzyl 2-amino-3-(benzyloxy)propanoate
Product Code: H-Ser(Bzl)-OBzl · pTsOH (Standard Stable Form) CAS: 1738-76-7 (p-Tosylate salt) Synonyms: O-Benzyl-L-serine benzyl ester p-toluenesulfonate; L-Serine dibenzyl ester tosylate.
Executive Summary & Core Chemistry
The Critical Insight: You are likely attempting to isolate the free base (oil) or dealing with an impure p-toluenesulfonate (pTsOH) salt that refuses to crystallize.
-
Rule #1: Do not isolate the free base for storage. The free amine of benzyl serine esters is prone to
acyl migration and dimerization (diketopiperazine formation). Always isolate and store as the p-TsOH or HCl salt . -
Rule #2: The "oily residue" persistent in this synthesis is almost always excess Benzyl Alcohol (BnOH) . It has a high boiling point (~205°C) and cannot be removed by standard rotary evaporation.
This guide details the purification of the p-TsOH salt , which is the industry-standard stable intermediate.
The "Golden Route" Purification Protocol
This protocol assumes you have performed a Fischer-Speier esterification (L-Serine + Benzyl Alcohol + p-TsOH) in a solvent like Cyclohexane or Toluene using a Dean-Stark trap.
Phase A: Workup & Solvent Exchange[1]
-
Concentration: Evaporate the reaction solvent (Cyclohexane/Toluene) under reduced pressure.
-
Note: You will be left with a thick, yellow/orange syrup. Do not overheat (>50°C) to attempt removing the Benzyl Alcohol; this causes racemization.
-
-
The "Anti-Solvent" Trituration (Crucial Step):
-
Precipitation:
-
The oil should harden into a white/off-white solid.
-
If it remains gummy, add Petroleum Ether or n-Heptane dropwise to the stirring ether mixture to force precipitation.
-
Phase B: Crystallization
If the triturated solid is still amorphous or low purity:
-
Dissolve the crude solid in a minimum amount of warm Ethyl Acetate (or DCM/MeOH 9:1 if solubility is poor).
-
Add Diethyl Ether slowly until turbidity appears.
-
Store at -20°C overnight.
-
Filter the white needles and wash with cold Ether/Heptane (1:1).
Phase C: Data Specifications
| Parameter | Specification | Note |
| Appearance | White Crystalline Solid | Yellow = Excess BnOH or degradation |
| Melting Point | 164 – 168°C | Sharp range indicates high purity |
| Solubility | Soluble: MeOH, DMF, DMSOInsoluble: Et₂O, Hexane | Use this contrast for purification |
| Storage | -20°C, Desiccated | Hygroscopic |
Troubleshooting Guide: "Why is my product an oil?"
Interactive Troubleshooting Flow
Figure 1: Decision tree for isolating solid H-Ser(Bzl)-OBzl · pTsOH from crude reaction mixtures.
Detailed Solutions
Q1: The product crashes out as a "sticky gum" instead of a powder. What do I do?
-
Diagnosis: This is "oiling out." It happens when the product precipitates too fast or contains trapped solvent/impurities (BnOH).
-
Fix:
-
Decant the supernatant (containing the impurities).
-
Redissolve the gum in a small amount of DCM or MeOH.
-
Re-precipitate slowly by adding Et₂O with vigorous stirring.
-
Scratch the glass sides of the flask with a spatula to induce nucleation.
-
Q2: I used Toluene for the reaction, and the yield is low/oily.
-
Diagnosis: Toluene reflux (110°C) can cause partial racemization of Serine derivatives. The D/L mixture often has a lower melting point and resists crystallization.
-
Fix: For future batches, use Cyclohexane (reflux ~81°C). It removes water azeotropically effectively but operates at a temperature that preserves optical purity (e.e. >99%).
Q3: Can I use Silica Column Chromatography?
-
Warning: p-TsOH salts often streak on silica or stick to the baseline.
-
Protocol: If you must run a column:
-
Neutralize the salt to the free base (wash with NaHCO₃).
-
Run the column quickly (DCM/MeOH).
-
Immediately re-acidify the collected fractions with p-TsOH to reform the salt before concentrating. Do not store the free base.
-
Stability & Racemization Pathways
Understanding why the protocol exists ensures adherence.
Figure 2: Mechanism of racemization. High boiling solvents (Toluene/Xylene) accelerate alpha-proton abstraction.
Key Takeaway: The alpha-proton in Serine esters is acidic. Prolonged exposure to heat or base (even weak bases) will lead to racemization.
-
Limit Reflux Time: Stop the reaction immediately once water collection in the Dean-Stark trap ceases.
-
Solvent Choice: Cyclohexane is superior to Toluene for optical purity, even if the reaction takes slightly longer.
References
-
Bolchi, C., et al. (2014). "One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding hazardous solvents."[5] Department of Pharmaceutical Sciences, University of Milan. (Demonstrates the superiority of Cyclohexane over Toluene for preventing racemization).
-
BenchChem. (2025).[6] "Technical Guide to the Synthesis of Glycine Benzyl Ester Tosylate Salt." (General protocols for Fischer-Speier esterification and p-TsOH salt isolation).
-
Smolecule. "Boc-Ser(Bzl)-OH Melting Point and Properties." (Reference for physical properties of Serine Benzyl derivatives).
-
Organic Chemistry Portal. "Benzyl Esters Protection/Deprotection." (General reactivity and stability data).
Sources
Technical Support Center: Synthesis of (S)-Benzyl 2-amino-3-(benzyloxy)propanoate
Target Molecule: H-Ser(Bzl)-OBzl (often isolated as the hydrochloride or
Troubleshooting Dashboard: The "Impurity Profile"
This dashboard correlates observed analytical anomalies with specific chemical byproducts. Use this to diagnose failure modes in your current batch.
| Symptom (Analytical) | Probable Byproduct / Issue | Root Cause | Critical Action |
| LCMS: Mass = 2M - 2HNMR: Loss of ester/amine signals; appearance of amide protons. | Diketopiperazine (DKP) (3,6-bis((benzyloxy)methyl)piperazine-2,5-dione) | Neutralization of the salt form without immediate coupling. Spontaneous cyclization of the free base. | Do not store as free base. Keep as HCl/pTsOH salt until |
| Chiral HPLC: Split peak (e.g., 5-15% minor enantiomer). | Enantiomer (R-Isomer) (Racemization) | Base-catalyzed enolization during O-alkylation (using NaH/BnBr) or oxazolone formation during coupling. | Switch to phase-transfer catalysis for O-benzylation or reduce base strength/temperature. |
| LCMS: Mass = Product - BnOH (or similar)NMR: Olefinic protons (5.0-6.0 ppm). | Dehydroalanine (Dha) (Benzyl 2-aminoacrylate derivative) | Strictly control pH < 10.[1] Avoid prolonged exposure to strong base during workup. | |
| LCMS: Mass = Product - 90 Da (Loss of Bn). | Mono-Benzyl Ester (H-Ser-OBzl) | Incomplete O-alkylation or acid-catalyzed ether cleavage. | Check reagents for water.[2] Ensure O-protection precedes esterification if using Boc route. |
Deep Dive: Mechanism & Prevention
A. The "Silent Killer": Diketopiperazine (DKP) Formation
The most frequent failure mode for H-Ser(Bzl)-OBzl is not during the reaction, but during workup and storage .
-
Mechanism: The free primary amine of one molecule performs a nucleophilic attack on the benzyl ester carbonyl of a second molecule (intermolecular) or, more commonly, two molecules condense to form the thermodynamically stable 6-membered lactam ring.
-
Trigger: This reaction is slow at pH < 5 but accelerates exponentially at pH > 7.
-
Expert Insight: Users often neutralize the pTsOH salt to get the "clean" free base oil, then leave it on the bench or in the freezer. Within hours, the oil solidifies into the DKP, which is insoluble and biologically inert.
-
Prevention: Never isolate the free base unless you are immediately reacting it in the next step. Store the intermediate as the stable
-toluenesulfonate or hydrochloride salt.
B. Racemization: The "Invisible" Impurity
Serine is uniquely prone to racemization due to the electron-withdrawing effect of the
-
Risk Zone: The O-benzylation step.[3] Using Sodium Hydride (NaH) and Benzyl Bromide is a classic method but carries a high risk of racemizing the chiral center via enolization.
-
Solution: Use Phase Transfer Catalysis (PTC) . Using Benzyl bromide with dilute NaOH and tetrabutylammonium hydrogen sulfate (TBAHS) in DCM/Water allows O-alkylation at lower temperatures with reduced racemization risk compared to anhydrous NaH conditions.
C. Beta-Elimination
The benzyl ether at the
-
Consequence: Dha is a reactive Michael acceptor. It will polymerize or react with other nucleophiles in your mixture, creating a "tar" that is difficult to purify.
Visualizing the Reaction Pathways
The following diagram illustrates the divergence between the desired pathway and the fatal byproduct traps.
Figure 1: Synthetic pathway showing critical control points. The transition from Stable Salt to Free Base is the highest risk for DKP formation.
Optimized Protocol (Self-Validating)
This protocol utilizes the Boc-protection route which is superior to direct esterification for obtaining the O-benzyl ether specifically. Direct reaction of Serine + BnOH + Acid primarily yields the ester (H-Ser-OBzl) without alkylating the side chain efficiently.
Phase 1: O-Alkylation (The Stereocenter Check)
-
Reagents: Boc-Ser-OH, Benzyl Bromide, TBAHS (Cat.), DCM, NaOH (aq).
-
Step: Vigorous stirring of the biphasic mixture.
-
Validation: Check NMR of an aliquot. If
-proton signal integrates < 1H or shows splitting indicative of racemization, stop. -
Byproduct Control: Keep temperature < 25°C to prevent
-elimination.
Phase 2: Esterification
-
Reagents: Boc-Ser(Bzl)-OH, Benzyl Bromide,
or , DMF. -
Step: Stir at room temperature.
-
Validation: TLC (Ethyl Acetate/Hexane). The acid spot should disappear, replaced by a less polar ester spot.
Phase 3: Deprotection & Isolation (The Critical Step)
-
Reagents: 4M HCl in Dioxane or pTsOH in Acetone.
-
Step: Dissolve intermediate in solvent; add acid. The product should precipitate as the salt.
-
Filtration: Filter the solid salt. Wash with cold ether.
-
Validation:
-
Melting Point: The salt should have a sharp melting point (e.g., HCl salt
158-160°C). -
Solubility: The salt is water-soluble; the DKP byproduct is not. Dissolve a small amount in water; turbidity implies DKP formation.
-
-
Storage: Store strictly as the salt at -20°C. Desiccate to prevent hydrolysis.
FAQ: Why not use the "One-Pot" Dean-Stark method?
Q: Can I just reflux L-Serine, Benzyl Alcohol, and pTsOH in Toluene? A: This method effectively creates the Benzyl Ester (H-Ser-OBzl), but it is very difficult to force the reaction to also benzylate the side-chain hydroxyl (O-Bzl) without harsh conditions that lead to extensive racemization and polymerization. If you specifically need the O-benzyl ether side chain, the stepwise Boc route is significantly cleaner.
References
-
Synthesis and Properties of O-Benzyl-Serine Deriv
- Source: Journal of Organic Chemistry
- Relevance: Establishes the baseline stability of the O-benzyl ether linkage and racemiz
-
Link:
-
Mechanistic Study of Diketopiperazine Form
-
Beta-Elimination of O-Glycans (Serine Deriv
- Racemization Assays in Peptide Synthesis Title: A Brief Introduction to the Racemization of Amino Acids Source: HighFine / Chemical Literature Review Relevance: Discusses the oxazolone mechanism and the susceptibility of Serine/Cysteine.
Sources
- 1. Oxidative Release of O-Glycans under Neutral Conditions for Analysis of Glycoconjugates Having Base-Sensitive Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Incomplete coupling reactions with sterically hindered amino acids
Current Status: Operational | Topic: Incomplete Coupling (Steric Hindrance)
Welcome to the Advanced Peptide Synthesis Support Hub. This guide is designed for researchers encountering "deletion sequences" or low yields when coupling sterically demanding amino acids (e.g., Aib, N-methyls,
Module 1: The Diagnostic Matrix
Is it Sterics or Aggregation?
Before changing reagents, you must distinguish between kinetic steric hindrance (the amino acid is bulky) and intermolecular aggregation (the peptide chain is folding on itself, hiding the N-terminus).
-
Steric Hindrance: Usually occurs with specific residues (Aib, Val, Ile, Pro, N-Me-Xaa). The reaction is slow regardless of chain length.
-
Aggregation: Usually occurs after 8–15 residues. The resin beads may appear "clumped" or shrink.
Troubleshooting Workflow
Use this decision tree to determine your intervention strategy.
Figure 1: Decision matrix for diagnosing the root cause of incomplete coupling events.
Module 2: The Arsenal (Reagent Selection)
Standard reagents like HBTU or TBTU often fail with hindered amino acids because they generate OBt esters, which are moderately reactive. For difficult couplings, you need reagents that generate OAt or Oxyma esters.
The "Heavy Artillery" Comparison
| Reagent | Active Ester | Mechanism Benefit | Best Use Case |
| HATU | OAt | Neighboring Group Participation: The pyridine nitrogen in HOAt stabilizes the incoming amine via a 7-membered cyclic transition state, accelerating the reaction by ~100x over HBTU [1]. | The "Gold Standard" for extremely hindered couplings (Aib, N-Me). |
| COMU | Oxyma | Safety & Solubility: More soluble in DMF than HATU. Contains Oxyma Pure (non-explosive).[1][2] Shows a color change (Orange | Modern replacement for HATU.[4][5] Excellent for microwave synthesis.[5] |
| DIC / Oxyma | Oxyma | Neutral Activation: Carbodiimide activation prevents premature base-catalyzed side reactions (epimerization). | Cysteine/Histidine couplings where base-induced racemization is a risk.[6] |
Why HATU Works (The Mechanism)
The superiority of HATU stems from the "anchimeric assistance" of the pyridine ring.[7] The nitrogen atom hydrogen-bonds with the incoming amine, positioning it perfectly to attack the carbonyl carbon. This overcomes the steric wall presented by bulky side chains.
Module 3: Protocol Optimization (Heat & Chaos)
If reagents alone fail, you must add energy (Heat) or disrupt the environment (Chaos).
Microwave-Assisted Synthesis (The Arrhenius Effect)
Heating the reaction to 75°C can overcome the activation energy barrier imposed by steric bulk.
-
Standard Protocol: 75°C for 5 minutes (using HATU/DIEA).
-
CRITICAL WARNING (Cys/His): Cysteine and Histidine are prone to rapid racemization (conversion of L to D isomer) at high temperatures.
-
Action: When coupling Cys or His , lower the temperature to 50°C and use Collidine (TMP) instead of DIEA/DIPEA as the base [3].
-
Double Coupling Strategy
Do not simply extend the time. The active ester hydrolyzes or rearranges (to an unreactive N-acylurea) over time. Fresh reagents are required.
Protocol: The "Flush and Reload"
-
Couple 1: AA (5 eq), HATU (4.9 eq), DIEA (10 eq) in DMF. React for 30 mins (or 5 min MW).
-
Drain: Remove the solution. Do not wash extensively (keeps the resin swollen).
-
Couple 2: Fresh AA (5 eq), HATU (4.9 eq), DIEA (10 eq). React for 45 mins.
-
Capping (Optional but Recommended): Acetylate unreacted amines to prevent deletion sequences.
Module 4: Structural Interventions (Pseudoprolines)[8]
If the hindrance is due to "beta-sheet formation" (aggregation) rather than just the amino acid's size, chemical reagents will fail. You must break the secondary structure.
The Solution: Pseudoproline Dipeptides Pseudoprolines (oxazolidines derived from Ser/Thr) introduce a "kink" in the peptide backbone (similar to Proline).[8][9] This prevents the peptide chains from stacking into beta-sheets, keeping the N-terminus accessible [4].
-
Usage: You do not couple to a pseudoproline; you insert a dipeptide unit .
-
Example: Instead of coupling Fmoc-Ser(tBu)-OH followed by Fmoc-Ala-OH, you couple the unit Fmoc-Ala-Ser(PsiMe,MePro)-OH in one step.
-
-
Post-Synthesis: The pseudoproline ring automatically hydrolyzes back to the native Ser/Thr residue during the final TFA cleavage.
Frequently Asked Questions (FAQ)
Q1: I am trying to couple an amino acid to an N-methylated residue, and it's failing. Why? A: The N-methyl group introduces massive steric clash and removes the hydrogen bond donor capability of the amide.
-
Fix: Use HATU or COMU .[1] Use Microwave (75°C). Consider using an azide coupling (if available) or converting the coupling into an intramolecular reaction via a backbone linker, though HATU/MW is usually sufficient.
Q2: Can I use HATU for every coupling to be safe? A: You can, but it is risky and expensive. HATU is so reactive it can cause guanidinylation of the N-terminus (where the uronium part of HATU reacts with the amine instead of the acid) if the acid activation is slow.
-
Rule: Always pre-activate the Acid + HATU + Base for 30 seconds before adding it to the resin to ensure the active ester is formed first.
Q3: My Aib-Aib coupling is stuck. What now? A: The "Gem-Dimethyl" effect makes Aib-Aib one of the hardest couplings in peptide chemistry.
-
Fix: Use COMU with Microwave at 90°C (if sequence allows). Alternatively, use Fmoc-amino acid fluorides (Fmoc-Aib-F), which are smaller and more reactive than OAt esters.
Q4: How do I monitor these difficult couplings? Kaiser test is ambiguous. A: The Kaiser test (ninhydrin) often gives false negatives on hindered amines or Proline.
-
Fix: Use the Chloranil Test (sensitive to secondary amines) or the Kaiser test with heating . The most accurate method is micro-cleavage : take a few beads, cleave with TFA for 15 mins, and run on LC-MS to check for the +AA mass shift.
References
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[1][2][4][5][8] Journal of the American Chemical Society, 115(10), 4397-4398.
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
-
Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(2), 143-148.
-
Mutter, M., et al. (2004). Pseudoprolines: Nature's Bridge to Peptide Synthesis. Biopolymers, 76(2), 103-103.
Sources
- 1. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 2. digital.csic.es [digital.csic.es]
- 3. pubs.acs.org [pubs.acs.org]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. HATU - Wikipedia [en.wikipedia.org]
- 8. peptide.com [peptide.com]
- 9. Pseudoproline - Wikipedia [en.wikipedia.org]
Technical Guide: Optimizing Peptide Synthesis Yield with O-Benzyl Serine (Ser(Bzl))
Role: Senior Application Scientist Context: Technical Support Center System: Boc-SPPS (Primary) / Specialized Fmoc-SPPS
Executive Summary
O-Benzyl serine (
This guide provides field-proven strategies to mitigate these risks, ensuring high crude purity and yield.
Part 1: Critical Optimization Strategies
Coupling Efficiency & Racemization Control
Serine derivatives are notoriously prone to racemization during carboxyl activation. The formation of the highly reactive oxazolone intermediate facilitates the abstraction of the
The Solution: Oxyma/DIC Activation Replace standard HOBt/HBTU protocols with Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) and DIC (Diisopropylcarbodiimide). This combination creates a less basic environment than tertiary amine-dependent reagents (like HATU/DIEA), significantly reducing the risk of base-catalyzed racemization while maintaining high coupling rates.
Quantitative Comparison of Coupling Reagents
| Reagent System | Coupling Rate | Racemization Risk | Aggregation Solubilization | Recommendation |
| DIC / Oxyma | High | Lowest | Moderate | Primary Choice |
| HATU / DIEA | Very High | High | Good | Use only for difficult junctions; limit base exposure. |
| DIC / HOBt | Moderate | Low | Low | Legacy standard; less effective than Oxyma. |
Combating -Elimination
The benzyl ether group on serine can undergo
Prevention Protocol:
-
Avoid Strong Bases: In Boc chemistry, minimize exposure to strong bases during neutralization steps.
-
Temperature Control: Keep coupling temperatures
. Microwave synthesis exacerbates elimination in sequences.
The "Low-High" HF Cleavage Strategy
The removal of the Benzyl (Bzl) group requires anhydrous Hydrogen Fluoride (HF). Standard "High" HF conditions can lead to the generation of benzyl cations (
The Protocol: Use a Low-High HF procedure.
-
Low HF Step: A mixture of HF, DMS (dimethylsulfide), and p-cresol removes easy groups and scavenges cations without generating free
carbocations. -
High HF Step: Standard HF concentration completes the difficult Bzl ether cleavage while scavengers capture the released groups.
Part 2: Visualizing the Failure Modes
The following diagram illustrates the two primary pathways that degrade
Figure 1: Mechanistic pathways leading to yield loss in Ser(Bzl) synthesis. Green path represents optimal coupling; red paths indicate side reactions.
Part 3: Troubleshooting Guide (Q&A)
Section 1: Coupling & Synthesis Failures
Q: I am observing a double coupling failure at the Ser(Bzl) residue. The TNBS test remains positive. What should I do? A: Serine coupling is often hindered by hydrogen bonding networks on the resin (aggregation).[1]
-
Switch Solvent: Change the coupling solvent from DMF to NMP (N-methyl-2-pyrrolidone) to disrupt secondary structures.
-
Pseudoproline Strategy: If the sequence allows (e.g., Ser-Ser, Ser-Thr), use a pseudoproline dipeptide (e.g., Fmoc-Ser(tBu)-Ser(
pro)-OH). This introduces a "kink" in the backbone, preventing aggregation. -
Chaotropic Salts: Add 0.1M LiCl or KSCN to the coupling mixture to disrupt hydrogen bonds.
Q: My crude analysis shows a significant amount of D-Ser (0.5–2%). How can I reduce this? A: This is classic racemization.
-
Root Cause: Likely use of base (DIEA/NMM) during activation (e.g., using HATU or HBTU).
-
Fix: Switch to DIC/Oxyma Pure (1:1 ratio) without any tertiary amine base. If you must use HATU, reduce the base amount to 1.8 equivalents relative to the amino acid and keep the reaction time under 20 minutes.
Section 2: Cleavage & Post-Processing Issues
Q: After HF cleavage, I see a mass shift of +90 Da or +106 Da on my Tryptophan residues. What is this?
A: This is alkylation by the benzyl cation (
-
Mechanism: When the Bzl ether is cleaved, the resulting carbocation attacks the electron-rich indole ring of Trp.
-
Fix: You need a better scavenger cocktail. Use the "Tam" Low-High HF procedure :
-
Low HF: HF:DMS:p-Cresol (25:65:10) for 2 hours at 0°C.
-
High HF: Evaporate, then treat with HF:p-Cresol (90:10) for 1 hour at 0°C.
-
Add Anisole: Ensure Anisole is present if you are not using the DMS method.
-
Q: I see a peak corresponding to [M-18] in my mass spec. Is this dehydration?
A: Yes, but specifically it is likely the formation of Dehydroalanine via
-
Differentiation:
-
Troubleshooting: Treat the crude peptide with a weak base (e.g., 5%
or dilute aqueous ammonia, pH 8-9) for 1-2 hours. If the peak disappears and reverts to the product mass, it was an N-O shift. If it remains, it is dehydroalanine.
Part 4: Verified Experimental Protocols
Protocol A: Optimized Coupling of Boc-Ser(Bzl)-OH
Use this standard to minimize racemization.
-
Dissolution: Dissolve Boc-Ser(Bzl)-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimum DMF/NMP.
-
Activation: Add DIC (3.0 eq). Do not pre-activate for more than 2-3 minutes.
-
Coupling: Add immediately to the resin.
-
Agitation: Shake at room temperature for 60–90 minutes.
-
Monitoring: Perform a Chloranil or TNBS test. If positive, re-couple using fresh reagents.[5]
Protocol B: Reversal of N-O Acyl Shift
Mandatory step after HF cleavage of Ser-containing peptides.
-
Dissolve: Dissolve the crude lyophilized peptide in water or buffer at 1 mg/mL.
-
Adjust pH: Carefully adjust pH to 8.0–8.5 using dilute
. -
Incubate: Stir at Room Temperature for 2 hours.
-
Quench: Acidify with acetic acid to pH 4–5.
-
Purify: Proceed to HPLC purification.
References
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Knowledge Center. Link
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[1][2][6][7][8][9][10] Chemical Reviews, 109(6), 2455-2504. (Detailed review of Bzl stability and cleavage mechanisms).
-
Merrifield, R. B. (1963).[11] Solid Phase Peptide Synthesis.[1][2][4][12][13] I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link
-
Tam, J. P., et al. (1983). SN2 deprotection of synthetic peptides with a low concentration of hydrofluoric acid in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society, 105(21), 6442–6455. (The authoritative source for Low-High HF cleavage). Link
-
Luxembourg Bio Technologies. (2013). Mechanistic Aspects on Side Reactions in Peptide Synthesis.Link
Sources
- 1. peptide.com [peptide.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. peptide.com [peptide.com]
- 4. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 6. nbinno.com [nbinno.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. bachem.com [bachem.com]
- 10. Racemization-free peptide bond formation via 2-nitrobenzensulfonyl strategy for diastereoselective synthesis of (Z)-fluoroalkene-type peptidomimetics - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biotage.com [biotage.com]
- 13. biotage.com [biotage.com]
Removal of benzyl protecting groups in the presence of sensitive functionalities
Ticket #: BNZ-001-DEP Topic: Removal of benzyl (Bn) protecting groups in the presence of sensitive functionalities Status: Active Assigned Specialist: Senior Application Scientist
Executive Summary & Scope
Welcome to the Advanced Synthesis Support Center. This guide addresses the technical challenges of removing benzyl (Bn) ethers/esters when your molecule contains "survival-critical" motifs—specifically halogens (Cl, Br, I), alkenes/alkynes, or acid-sensitive silyl ethers.
Standard hydrogenolysis (
Decision Matrix: Selecting Your Protocol
Do not proceed until you have mapped your substrate against this logic flow.
Figure 1: Strategic decision tree for selecting the appropriate deprotection methodology based on substrate sensitivity.
Technical Module A: Chemoselective Hydrogenolysis
Target Audience: Users with halogenated substrates (Ar-Cl, Ar-Br) or reducible nitrogen functionalities (Cbz,
The Mechanism of Failure
Standard Pd/C is too active. It facilitates the oxidative addition of Pd into Carbon-Halogen bonds, leading to dehalogenation. To prevent this, we must "poison" the catalyst to inhibit this specific pathway while retaining enough activity to cleave the benzylic C-O bond.
Protocol: The Sajiki Method (Pd/C-Ethylenediamine)
This method uses ethylenediamine (en) to selectively poison the catalyst sites responsible for dehalogenation.
Reagents:
-
Substrate (1.0 equiv)
-
10% Pd/C (10-20 wt%)
-
Ethylenediamine (en) (poison)
-
Solvent: MeOH or THF
Step-by-Step Workflow:
-
Complexation: In a reaction flask, suspend 10% Pd/C in MeOH.
-
Poisoning: Add ethylenediamine (en) to the suspension.
-
Critical Ratio: Use 0.5 to 1.0 equivalents of 'en' relative to the palladium metal (not the carbon support).
-
Tip: Stir for 15-30 minutes before adding your substrate to ensure active site modification.
-
-
Addition: Add your benzyl-protected substrate.
-
Hydrogenation: Sparge with
balloon (1 atm). Stir at room temperature. -
Monitoring: Monitor via TLC. Reaction is typically slower than unpoisoned Pd/C (2-12 hours).
-
Workup: Filter through a Celite pad to remove the catalyst. Concentrate filtrate.
Data: Selectivity Profile
| Functionality | Standard Pd/C | Pd/C(en) Complex |
|---|---|---|
| Benzyl Ether | Cleaved | Cleaved |
| Aryl-Cl / Br | Dehalogenated (Loss) | Preserved |
| Alkene | Reduced (Loss) | Reduced (Loss) |
| Nitro (
Technical Module B: Lewis Acid Mediated Cleavage
Target Audience: Users with alkenes, alkynes, or substrates where any reduction must be avoided.
The Mechanism of Failure
Strong Lewis acids like Boron Trichloride (
Protocol: The Yoshimura Modification ( + Pentamethylbenzene)
This method utilizes Pentamethylbenzene (PMB-H) as a non-Lewis basic scavenger. Unlike sulfides (which poison Lewis acids), PMB-H rapidly intercepts the benzyl cation to form a stable, non-reactive byproduct.
Reagents:
-
Substrate (1.0 equiv)
-
(1.0 M in
or heptane) -
Pentamethylbenzene (PMB-H) (3.0 - 5.0 equiv)
-
Solvent: Dry
(DCM)
Step-by-Step Workflow:
-
Preparation: Dissolve substrate and Pentamethylbenzene in dry DCM under Argon/Nitrogen.
-
Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).
-
Warning: Temperature control is critical to prevent cleavage of other sensitive groups (e.g., esters).
-
-
Addition: Add
solution dropwise.-
Stoichiometry: Use 2.0 - 4.0 equiv of
.
-
-
Reaction: Stir at -78°C for 1-2 hours.
-
Checkpoint: If reaction is sluggish, warm slowly to -20°C, but monitor closely.
-
-
Quench: Quench by adding MeOH at -78°C. Do not warm before quenching.
-
Workup: Dilute with
, wash with saturated . -
Purification: The byproduct (benzyl-pentamethylbenzene) is non-polar and easily separated via column chromatography.
Figure 2: Mechanistic pathway of BCl3 cleavage showing the critical role of the scavenger in preventing side reactions.
Troubleshooting & FAQ
Q: My reaction with Pd/C stopped at 50% conversion. Should I add more catalyst?
-
Diagnosis: Catalyst poisoning by amine or sulfur impurities is likely.[1]
-
Fix: Do not just add more Pd/C. Filter the reaction mixture to remove the dead catalyst. Dissolve the crude in fresh solvent and start with a fresh batch of catalyst. If the substrate contains amines, ensure you are using the Sajiki Method (Pd/C + en) or add an acid (HCl) to protonate the amine if compatible.
Q: Can I use this BCl3 method if I have a TBS (Silyl) ether?
-
Analysis:
is a strong Lewis acid and can cleave silyl ethers, especially primary ones (TBS-O-CH2-). -
Modification: Stick strictly to -78°C. If TBS cleavage is observed, switch to
with Dimethyl Sulfide (DMS) complex, which is softer, or use Transfer Hydrogenation (1,4-cyclohexadiene + Pd/C), which is neutral and often spares silyl groups.
Q: I have an alkene and a halogen. Which method do I choose?
-
Recommendation: This is the "Double Jeopardy" scenario.
-
Option 1:Zinc-Poisoned Pd/C . The addition of
or metallic Zn to Pd/C often inhibits both olefin reduction and dehalogenation. -
Option 2:Photochemical Cleavage. If the benzyl group is a substituted nitrobenzyl, use UV light. If it is a simple benzyl, oxidative methods (like
) might be required, though yields vary.
-
References
-
Sajiki, H. (1995).[2][3] Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate.[2][3] Tetrahedron Letters, 36(20), 3465–3468.
-
Okano, K., Okuyama, K., Fukuyama, T., & Tokuyama, H. (2008).[4] Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger.[4] Synlett, 2008(13), 1977–1980.
-
Felix, A. M., et al. (1978). Rapid removal of protecting groups from peptides by catalytic transfer hydrogenation with 1,4-cyclohexadiene.[1][5] The Journal of Organic Chemistry, 43(21), 4194–4196.
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.).[6] John Wiley & Sons.[6]
Sources
- 1. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 2. Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate [organic-chemistry.org]
- 3. (a) Sajiki, H. (1995) Selective Inhibition of Benzyl Ether Hydrogenolysis with Pd/C Due to the Presence of Ammonia, Pyridine or Ammonium Acetate. Tetrahedron Letters, 36, 3465-3468. http//dx.doi.org/ 10.1016/0040-4039(95)00527-J; (b) Sajiki, H., Kuno, H. and Hirota, K. (1997) Chemoselective Inhibition of the Hydrogenolysis of the MPM Protective Group for Phenolic Hydroxy Functions Using a Pd/C-Pyridine Catalyst. Tetrahedron Letters, 38, 399-402. http//dx.doi.org/10. 1016/S0040-4039(96)02309-X; (c) Saijiki, H., Kuno, H. and Hirota, K. (1998) Suppression Effect of the Pd/C-Catalyzed Hydrogenolysis of a Phenolic Benzyl Protective Group by the Addition of Nitrogen Containing Bases. Tetrahedron Letters, 39, 7127-7130. http//dx. doi.org/10.1016/S0040-4039(98)01514-7; (d) Sajiki, H. and Hirota, K. (1998) The Formation of a Novel Pd/C Catalyzed Hydrogenation Using a Catalyst Posion Chemoselective Inhibition of the Hydrogenolysis for O-Benzyl Protective Group by the Addition of a Nitrogen-Containing Base. Tetrahedron, 54, 13981-13996. http//dx.doi.org/10.1016/S0040-4020(98)00882-5; (e) Sajiki, H. and Hirota, K. (2003) Palladium-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a Catalyst Poison. Chemical and Pharmaceutical Bulletin, 51, 320-324; (e) Sajiki, H., Hattori, K. and Hirota, K. (1998) The Formation of a Novel Pd/C-Ethylenediamine Complex Catalyst Chemoselective Hydrogenation without Deprotection of the O-Benzyl and ZV-Cbz Groups. The Journal of Organic Chemistry, 63, 7990-7992. - References - Scientific Research Publishing [scirp.org]
- 4. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. jk-sci.com [jk-sci.com]
Minimizing diketopiperazine formation in dipeptide synthesis
Topic: Minimizing Diketopiperazine (DKP) Formation
Welcome to the Technical Support Center. This guide addresses one of the most persistent yield-killing side reactions in peptide synthesis: Diketopiperazine (DKP) formation . This issue is particularly prevalent during the synthesis of dipeptides or the early stages of Solid Phase Peptide Synthesis (SPPS), especially when Proline or Glycine residues are involved.
Module 1: The Mechanism & Risk Assessment
Why is my peptide cleaving prematurely? DKP formation is an intramolecular aminolysis reaction.[1] After the removal of the N-terminal protecting group (Fmoc/Boc), the liberated primary amine attacks the C-terminal carbonyl carbon (ester or amide linkage). This forms a stable six-membered ring (the diketopiperazine), simultaneously cleaving the peptide from the resin or leaving group.[2]
High-Risk Scenarios:
-
C-Terminal Residues: Proline, Glycine, or D-amino acids (favor the cis-amide conformation required for cyclization).
-
Sequence: Pro-Pro, Gly-Pro, and sequences with N-alkylated amino acids.
-
Resin: Benzyl-ester based resins (e.g., Wang, Merrifield) are highly susceptible due to the good leaving group ability of the benzyl alcohol.
Visualizing the Failure Mode
The following diagram illustrates the mechanism of DKP formation during Fmoc-SPPS.
Caption: Mechanism of base-catalyzed DKP formation leading to premature resin cleavage.
Module 2: Diagnostic & Strategy Selector
Before starting your synthesis, use this decision matrix to select the appropriate resin and protection strategy.
Caption: Decision tree for selecting resins and mitigation strategies based on sequence risk.
Module 3: Troubleshooting Protocols (SPPS)
Protocol A: The "Gold Standard" – 2-Chlorotrityl Chloride (2-CTC) Resin
Why it works: The bulky trityl group creates massive steric hindrance around the ester linkage, physically blocking the N-terminal amine from attacking the carbonyl.
Step-by-Step Implementation:
-
Resin Selection: Use 2-Chlorotrityl Chloride resin (100-200 mesh).
-
Loading (Critical): Do not maximize loading. Aim for < 0.6 mmol/g to reduce inter-chain aggregation.
-
Capping: Add Methanol (1 mL/g resin) to the reaction mixture and agitate for 15 mins to cap unreacted chloride sites.
-
Washing: Wash thoroughly with DCM (3x), DMF (3x), DCM (3x).
Protocol B: Optimized Fmoc Deprotection (The "Sprint" Method)
Why it works: Standard 20% Piperidine deprotection (2 x 10 min) is too slow. The free amine sits in a basic environment, accelerating cyclization. We must deprotect and wash immediately.
Reagent Switch: Replace 20% Piperidine/DMF with 0.1 M HOBt in 20% Piperidine/DMF . HOBt suppresses the basicity slightly and reduces aspartimide formation, often helping with DKP. Alternatively, use 2% DBU + 5% Piperazine for faster kinetics.
The Protocol:
-
Short Cycles: Perform deprotection for 2 x 3 minutes (instead of 10-20 mins).
-
High Flow Wash: Immediately wash with DMF (flow rate > 20 mL/min) to remove base.
-
Immediate Coupling: Do not leave the resin in the "free amine" state. Proceed to the next coupling step immediately.
Protocol C: Backbone Protection (Hmb)
Why it works: The 2-hydroxy-4-methoxybenzyl (Hmb) group on the backbone amide nitrogen prevents the formation of the cis-amide bond required for the ring closure.
Implementation:
-
Incorporation: Use an Fmoc-AA-(Hmb)-OH building block for the residue preceding the Proline/Glycine.
-
Coupling: Hmb-amino acids are sterically hindered. Use powerful coupling reagents (HATU/HOAt) and double coupling cycles.
-
Acetylation: If unreacted Hmb-amine remains, acetylate to prevent deletion sequences.
Module 4: Solution Phase & Data Analysis[2]
Solution Phase Strategy
In solution phase synthesis, methyl or ethyl esters are prone to DKP formation during basic workups.
-
Recommendation: Use tert-butyl esters . The steric bulk of the t-butyl group mimics the 2-CTC effect.
-
Workup: Avoid high pH aqueous washes. Keep workups acidic or neutral if possible.
Comparative Data: Resin Susceptibility
The table below highlights the stability of the dipeptide-resin linkage against DKP formation.
| Resin Type | Linkage Type | Steric Hindrance | DKP Risk Level | Recommended For |
| Wang | Benzyl Ester | Low | High | Standard sequences (No C-term Pro/Gly) |
| Merrifield | Benzyl Ester | Low | High | Boc Chemistry only |
| Trityl | Trityl Ester | High | Low | C-term Pro/Gly/Cys |
| 2-CTC | 2-Cl-Trityl Ester | Very High | Very Low | Pro-Pro, Gly-Pro sequences |
| Rink Amide | Amide | Moderate | Moderate | C-terminal Amides |
FAQ: Common Issues
Q: I am seeing a "Des-Dipeptide" impurity in my final mass spec. What is this? A: This is the classic signature of DKP formation. The first two amino acids cyclized and fell off the resin. The third amino acid then coupled to the remaining hydroxyl handle on the resin (if using Wang) or the synthesis simply stopped.
Q: Can I use DBU instead of Piperidine to stop this? A: DBU is a stronger base but non-nucleophilic. While it deprotects Fmoc faster (reducing the "exposure time"), its high basicity can actually accelerate the cyclization if the amine is not washed immediately. Use DBU cocktails (e.g., 2% DBU, 2% Piperidine) with extreme caution and short contact times [2].
Q: Does using a pseudoproline dipeptide help? A: Yes. If you couple a pre-formed dipeptide (e.g., Fmoc-Xaa-Pro-OH), the critical "dipeptide stage" occurs in solution during the building block synthesis, not on the resin. Once coupled to the resin, you are already at the tripeptide stage, bypassing the risk [3].
References
-
Barlos, K., et al. (1991).[2] "2-Chlorotrityl chloride resin.[2][5][6][7] Studies on anchoring of Fmoc-amino acids and peptide cleavage." International Journal of Peptide and Protein Research.[4]
-
Gisin, B. F., & Merrifield, R. B. (1972). "Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis." Journal of the American Chemical Society.
-
Wöhr, T., et al. (1996). "Pseudo-Prolines as a Solubilizing, Structure-Disrupting Protection Technique in Peptide Synthesis." Journal of the American Chemical Society.
-
Johnson, T., et al. (1995). "2-Hydroxy-4-methoxybenzyl (Hmb) backbone protection: an approach to the synthesis of difficult sequences." Journal of the Chemical Society.
Sources
- 1. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. researchgate.net [researchgate.net]
- 7. Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Difficult Couplings in Serine-Containing Peptides
Executive Summary: The "Serine Problem"
Serine (Ser, S) presents a unique trifecta of challenges in Solid-Phase Peptide Synthesis (SPPS): racemization , side-chain acylation , and aggregation . Its
This guide provides field-proven protocols to neutralize these risks, utilizing advanced coupling reagents (Oxyma Pure/B) and structural disruptors (Pseudoprolines).
Troubleshooting Guide (Q&A Format)
Category 1: Racemization & Epimerization[1][2]
Q: I am observing significant racemization (0.5% - 5% D-Ser) after coupling. Standard HOBt/DIC isn't working. What is the alternative?
A: The standard HOBt/DIC protocol is often insufficient for racemization-prone residues like Serine and Cysteine. The electron-withdrawing nature of the side chain facilitates oxazolone formation and direct
Technical Solution: Switch to Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) combined with DIC (Diisopropylcarbodiimide) .
-
Mechanism: Oxyma Pure acts as a superior nucleophile compared to HOBt. It rapidly intercepts the O-acylisourea intermediate to form a stable active ester, suppressing the slow oxazolone formation pathway which is the primary driver of racemization.
-
Advanced Option: For extremely sensitive cases, use Oxyma-B (1,3-dimethylvioluric acid) . Recent data indicates Oxyma-B is superior to both HOAt and Oxyma Pure in suppressing racemization for Ser, Cys, and His residues [1].[1][2]
Q: Does base choice during coupling affect Serine racemization?
A: Yes, critically. Avoid tertiary amine bases (DIEA, NMM) during the activation step of Serine if possible.
-
Best Practice: Use "base-free" coupling methods like DIC/Oxyma Pure .
-
Why: Tertiary bases can abstract the acidic
-proton of the activated Serine species. If you must use onium salts (HATU/HBTU), use TMP (2,4,6-trimethylpyridine) instead of DIEA (Diisopropylethylamine), as TMP is a weaker base that minimizes proton abstraction while sufficient for activation.
Category 2: Aggregation & Difficult Sequences
Q: My synthesis fails after a Serine residue. The resin purity drops, and I see deletion sequences. Is this aggregation?
A: Likely, yes. Serine residues are hydrogen-bond donors. In Ser-containing regions, inter-chain hydrogen bonding often leads to
Technical Solution: Implement Pseudoproline Dipeptides (PsiPro) .
-
Concept: Pseudoprolines (e.g., Fmoc-Xaa-Ser(
pro)-OH) are dipeptides where the Serine side chain is cyclized into an oxazolidine ring.[3][4] -
Mechanism: This cyclic structure mimics Proline, inducing a cis-amide bond conformation. This creates a "kink" in the peptide backbone, physically disrupting the
-sheet network and solvating the resin [2]. -
Recovery: The native Serine residue is automatically regenerated during the final TFA cleavage step via acid-catalyzed hydrolysis.
Q: Can I use Pseudoprolines anywhere?
A: They are most effective when placed every 5–7 residues in a hydrophobic or aggregation-prone sequence.
-
Constraint: Do not place a Pseudoproline at the very C-terminus if you plan to use it as a handle for further ligation, as the ring opening requires acidic conditions.
Category 3: Side-Reactions (O-Acylation & Beta-Elimination)
Q: I see a mass shift of +X Da corresponding to double addition of an amino acid. Is this O-acylation?
A: Yes. If the Serine hydroxyl group is not adequately protected, or if the protecting group is lost, the free -OH can attack the active ester of the next amino acid, forming an ester linkage (branched peptide).
-
Prevention: Ensure you are using Ser(tBu) (tert-butyl) or Ser(Trt) (trityl) protection. Never use unprotected Serine in SPPS.
-
Troubleshooting: If using Ser(Trt), be aware that Trityl is very acid-labile. Ensure your HOBt/coupling solutions are not acidic.
Q: What causes Beta-elimination of Serine?
A: Strong bases (like Piperidine used in Fmoc removal) can trigger
-
Risk Factor: This is exacerbated if the Fmoc removal step is too long or too hot (microwave synthesis).
-
Solution: For Serine-rich sequences, use Piperazine (5-10%) with DBU (1-2%) instead of 20% Piperidine, or strictly limit Fmoc deprotection time (e.g., 2 x 3 min at RT).
Visual Troubleshooting Logic
The following decision tree outlines the logical flow for optimizing Serine couplings.
Figure 1: Decision matrix for diagnosing and resolving Serine-related synthetic failures.
Standard Operating Procedures (SOPs)
Protocol A: High-Efficiency Serine Coupling (Oxyma/DIC)
Use this as the default protocol for all Serine residues to minimize racemization.
Reagents:
-
Fmoc-Ser(tBu)-OH (0.2 M in DMF)
-
Oxyma Pure (0.2 M in DMF)
-
DIC (0.2 M in DMF)
Step-by-Step:
-
Pre-Activation: Mix Fmoc-Ser(tBu)-OH (1.0 eq) and Oxyma Pure (1.0 eq) in a vial.
-
Activation: Add DIC (1.0 eq) to the mixture. Shake briefly (30 seconds). Note: Do not let this sit for >5 mins.
-
Coupling: Add the activated solution immediately to the resin.
-
Incubation: Agitate at Room Temperature for 45–60 minutes.
-
Critical: Do not heat Serine couplings >50°C, as racemization increases exponentially with temperature [3].
-
-
Wash: Drain and wash resin with DMF (3x).
Protocol B: Pseudoproline Dipeptide Coupling
Use this when the Serine is part of a "difficult sequence" or follows a hydrophobic stretch.
Reagents:
-
Fmoc-Xaa-Ser(
pro)-OH (Commercial dipeptide) -
HATU or PyOxim
-
DIEA (Diisopropylethylamine)[5]
Step-by-Step:
-
Stoichiometry: Use 3.0 equivalents of the Pseudoproline dipeptide relative to resin loading.[6]
-
Dissolution: Dissolve the dipeptide in minimal DMF.
-
Activation: Add HATU (2.9 eq) and DIEA (6.0 eq).
-
Coupling: Add to resin immediately.
-
Time: Coupling rates for Pseudoprolines are slower due to steric bulk. Couple for 2 to 4 hours or perform a double couple (2 x 1h).
-
Monitoring: Verify coupling completeness with a Kaiser test or Chloranil test (for secondary amines).
Quantitative Comparison of Additives
The following table summarizes the racemization suppression efficiency of various additives during Serine coupling (Model: H-Gly-Ser-Phe-NH2 synthesis) [1].
| Coupling Reagent System | % DL-Isomer (Racemization) | Relative Efficiency |
| DIC / HOBt | 3.3% | Low |
| DIC / HOAt | 0.4% | High |
| DIC / Oxyma Pure | 0.4% | High |
| DIC / Oxyma-B | 0.3% | Superior |
Data Source: Khattab et al. (2014)
References
-
Oxyma-B, an Excellent Racemization Suppressor in Peptide Synthesis Source: Organic & Biomolecular Chemistry (Royal Society of Chemistry) URL:[7][Link]
-
Side Reactions in Peptide Synthesis: Prevention of O-Acylation Source: Int. Journal of Peptide and Protein Research (PubMed) URL:[Link]
-
Advances in Fmoc Solid-Phase Peptide Synthesis Source: Journal of Peptide Science (NIH/PMC) URL:[Link]
Sources
- 1. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. peptide.com [peptide.com]
- 4. chempep.com [chempep.com]
- 5. researchgate.net [researchgate.net]
- 6. merckmillipore.com [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
Optimization of purification methods for O-benzyl serine peptides
To: User From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Optimization of Purification Methods for O-Benzyl Serine Peptides
Introduction: The Hydrophobic Challenge of Ser(Bzl)
Peptides containing O-benzyl serine (Ser(Bzl)) present a unique purification paradox. While the benzyl group is a robust protecting group often retained for specific downstream applications (e.g., fragment condensation or specific solubility profiles), it significantly alters the physicochemical properties of the peptide.
The benzyl ether linkage introduces substantial hydrophobicity and aromaticity to an otherwise polar serine residue. This shift often leads to excessive retention on standard C18 columns, peak broadening due to slow mass transfer, and difficult separation from deletion sequences or diastereomers (D-Ser impurities). Furthermore, while the ether linkage is acid-stable, the risk of
This guide moves beyond generic protocols to address the specific behavior of Ser(Bzl) peptides during Reverse-Phase HPLC (RP-HPLC).
Module 1: Method Development & Column Selection
The standard "start with C18" approach often fails for Ser(Bzl) peptides because the benzyl group's strong interaction with the stationary phase can mask subtle impurities.
Stationary Phase Selection
| Column Chemistry | Suitability | Mechanism & Rationale |
| C18 (Octadecyl) | Moderate | Risk: Excessive retention for peptides >15 residues with multiple Bzl groups. Peaks may broaden due to strong hydrophobic interaction. |
| C8 (Octyl) | High | Benefit: Reduced hydrophobicity allows for faster elution and sharper peaks. Ideal for Ser(Bzl) peptides that are otherwise "sticky." |
| Phenyl-Hexyl | Critical | Benefit:[1] |
| C4 (Butyl) | Low | Generally too weak for small peptides (<20 aa), leading to poor resolution of hydrophilic impurities. |
Mobile Phase Architecture
-
System A: 0.1% Trifluoroacetic Acid (TFA) in Water (Milli-Q).
-
System B: 0.1% TFA in Acetonitrile (ACN).[2]
Why TFA over Formic Acid? For Ser(Bzl) peptides, 0.1% TFA is non-negotiable. The benzyl group is bulky; TFA provides strong ion-pairing that neutralizes positively charged amines, reducing silanol interactions and sharpening the peak. Formic acid is too weak to suppress these interactions effectively for hydrophobic protected peptides, often resulting in "tailing" peaks.
Workflow Visualization
Caption: Logical workflow for selecting the optimal stationary phase based on peptide hydrophobicity and resolution requirements.
Module 2: Troubleshooting Specific Failure Modes
Users often encounter issues not with the purification itself, but with side-reactions that mimic purification failures.
The "Phantom Peak" (Racemization)
-
Symptom: A "shoulder" or split peak appearing on the leading or trailing edge of the main product. Mass spectrometry (MS) shows identical mass.
-
Root Cause: Serine is prone to racemization (L
D conversion) during the coupling steps of synthesis, especially if the carboxyl group was activated for too long. The benzyl group does not prevent this; it merely protects the hydroxyl. -
Troubleshooting:
-
Don't pool the shoulder. D-Ser(Bzl) peptides often elute slightly earlier than L-Ser(Bzl) on C18 columns due to disrupted secondary structure reducing hydrophobicity.
-
Use a Phenyl-Hexyl Column. The slight difference in the spatial orientation of the benzyl ring in the D-isomer interacts differently with the phenyl stationary phase, often increasing resolution (Rs) from 0.8 (unusable) to >1.5 (baseline).
-
The "Minus 90" Impurity (Beta-Elimination)
-
Symptom: A peak with Mass = [Target - 90 Da] (loss of Benzyl alcohol) or [Target - 18 Da] (dehydration to dehydroalanine if Bzl was already lost).
-
Root Cause: Exposure to High pH (>8) . The
-proton of Ser(Bzl) is acidic. Base treatment triggers -elimination, ejecting the benzyl ether and forming a reactive double bond (dehydroalanine).[3] -
Corrective Action:
-
Never use Ammonium Hydroxide or Triethylamine (TEA) in the mobile phase for Ser(Bzl) peptides.
-
Maintain pH < 4.0 at all times.
-
If "pH switching" is required for solubility, ensure the exposure to base is < 5 minutes and at low temperature (
).
-
Troubleshooting Logic Tree
Caption: Diagnostic tree for distinguishing between stereochemical impurities and chemical degradation products.
Module 3: Advanced Optimization Parameters
Once the column and mobile phase are selected, fine-tune these physical parameters.
Temperature Control
Unlike standard peptides where
-
Reasoning: High temperature increases the conformational flexibility of the peptide. For separating diastereomers (L vs D), you want a rigid structure to maximize the difference in interaction with the stationary phase. Heating "blurs" these structural differences.
Gradient Slope
The benzyl group makes the peptide elution sensitive to small changes in %B.
-
Recommendation: Use a shallow gradient .
-
Standard: 1% B / min.
-
Optimized for Ser(Bzl):0.25% to 0.5% B / min .
-
Example: If the peptide elutes at 40% B, run the gradient from 35%
45% over 20 minutes.
Frequently Asked Questions (FAQ)
Q1: Can I use formic acid instead of TFA for MS sensitivity? A: You can, but expect peak broadening. The O-benzyl group is hydrophobic; without the strong ion-pairing of TFA, the peptide may interact with free silanols on the column. Compromise: Use 0.05% TFA + 0.5% Formic Acid. This gives some ion pairing (TFA) while boosting ionization (Formic).
Q2: My peptide is precipitating in the fraction collector. Why? A: Ser(Bzl) peptides are hydrophobic. When they elute in high ACN, they are soluble. However, if you dilute them directly into an aqueous buffer or if the ACN evaporates, they may crash out. Solution: Collect fractions into tubes already containing a small amount of Acetic Acid or keep them at high organic content until lyophilization.
Q3: Is the O-benzyl group stable to 95% TFA (cleavage cocktails)? A: Yes. The O-benzyl ether is stable to the standard TFA/TIS/Water cocktails used to remove Boc or Fmoc groups. It requires strong acids like HF (Hydrofluoric acid) or TFMSA (Trifluoromethanesulfonic acid) for removal [1]. This stability is why it is used—but it also means it survives HPLC purification intact.
Q4: I see a peak at +106 Da. What is it? A: This is likely a benzyl adduct . During synthesis cleavage, the benzyl cation (released from other protecting groups) can re-attach to susceptible residues (like Trp, Tyr, or Met). While less common on Ser, if you have these other residues, add scavengers (EDT or Thioanisole) to your cleavage cocktail.
References
-
Agilent Technologies. Efficient Purification of Synthetic Peptides at High and Low pH. Application Note 5994-2346EN. Available at: [Link]
-
ResearchGate. Discussions on Separation of Peptide Diastereomers. Available at: [Link]
Sources
Validation & Comparative
Technical Guide: 1H NMR Characterization of (S)-benzyl 2-amino-3-(benzyloxy)propanoate
Common Name: O-Benzyl-L-serine benzyl ester (H-Ser(Bzl)-OBzl)
Executive Summary
This guide provides a rigorous analytical framework for the characterization of (S)-benzyl 2-amino-3-(benzyloxy)propanoate , a critical intermediate in convergent peptide synthesis. While the core amino acid structure is conserved, the choice of counter-ion—specifically Hydrochloride (HCl) versus p-Toluenesulfonate (Tosylate/TsOH) —significantly impacts the physical stability, hygroscopicity, and NMR spectral profile of the compound.
This document objectively compares these two salt forms, providing definitive chemical shift assignments and experimental protocols to ensure quality control in drug development workflows.
Structural Analysis & Theoretical Shift Prediction
The molecule consists of an L-serine core protected at both the C-terminus (ester) and the side-chain oxygen (ether) with benzyl groups.
Key Structural Challenges in NMR:
-
Diastereotopic Protons: The benzylic methylene protons (
) often appear as AB quartets rather than singlets due to the chiral center at the -carbon, particularly in higher field instruments (>400 MHz). -
Overlap: The aromatic region contains 10 protons (two phenyl rings) in the HCl salt, which can obscure impurities.
-
Exchangeable Protons: The amine protons (
) are solvent-dependent, appearing as broad singlets in but distinct, integrable peaks in .
Comparative Performance: HCl vs. Tosylate Salts
The "performance" of the salt form refers to its utility in synthesis (handling) and the clarity of its analytical characterization.
| Feature | Hydrochloride Salt (HCl) | p-Toluenesulfonate Salt (Tosylate) |
| Formula | ||
| MW | 321.80 g/mol | 457.54 g/mol |
| Hygroscopicity | High (Prone to clumping) | Low (Crystalline, stable) |
| Solubility | High in Water, MeOH, DMSO | High in Organic Solvents (DCM, EtOAc) |
| NMR Diagnostic | No unique counter-ion protons. | Distinct Ar-CH3 (~2.3 ppm) and Ar-H (AA'BB'). |
| Atom Economy | Better (Higher active load) | Lower (Large counter-ion mass) |
Detailed 1H NMR Data Analysis
The following data compares the chemical shifts in DMSO-d6 , the preferred solvent for salt forms due to the stabilization of the ammonium group and prevention of exchange broadening.
Table 1: Chemical Shift Comparison (DMSO-d6, 400 MHz)
| Assignment | Proton Type | HCl Salt ( | Tosylate Salt ( | Multiplicity | Integral (HCl/TsOH) |
| Amine | 8.6 - 8.8 | 8.2 - 8.5 | Broad s | 3H / 3H | |
| Tosylate Ar | Ar-H (Ortho) | N/A | 7.48 | d ( | - / 2H |
| Aromatic | Phenyl (Bzl) | 7.30 - 7.45 | 7.30 - 7.45 | m | 10H / 10H |
| Tosylate Ar | Ar-H (Meta) | N/A | 7.11 | d ( | - / 2H |
| Ester Bzl | 5.26 | 5.25 | s (or ABq) | 2H / 2H | |
| Ether Bzl | 4.52 | 4.50 | s | 2H / 2H | |
| Alpha | 4.45 | 4.42 | t / dd | 1H / 1H | |
| Beta | 3.85 - 3.95 | 3.85 - 3.95 | dd / m | 2H / 2H | |
| Tosylate Me | N/A | 2.29 | s | - / 3H |
Note: All shifts are referenced to TMS (0.00 ppm) or residual DMSO (2.50 ppm).
Critical Spectral Differentiators
-
The "Check-Sum" Integration:
-
For the HCl salt , the aromatic region (7.3-7.45 ppm) integrates to 10H .
-
For the Tosylate salt , the aromatic region becomes complex. The Tosylate protons (AA'BB' system) add 4 protons. The total aromatic integral is 14H .
-
-
The Tosylate Methyl Group: The presence of a sharp singlet at ~2.29 ppm is the definitive marker for the Tosylate salt. If this peak is present in an HCl sample, it indicates incomplete salt exchange or contamination.
-
Benzylic Distinction: The Ester
is significantly deshielded (~5.26 ppm) compared to the Ether (~4.52 ppm) due to the electron-withdrawing carbonyl group.
Experimental Protocol
To ensure reproducibility and minimize water peak interference (which appears at 3.33 ppm in DMSO and can obscure Beta-protons), follow this strict protocol.
Reagents & Equipment[1][2][3]
-
Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (v/v). Store over molecular sieves.
-
Tube: 5mm Precision NMR tube (Wilmad 507-PP or equivalent).
-
Instrument: 400 MHz or higher (600 MHz recommended for resolution of AB quartets).
Step-by-Step Workflow
-
Sample Preparation (Gravimetric):
-
Weigh 10-15 mg of the H-Ser(Bzl)-OBzl salt into a clean vial.
-
Why: Higher concentrations (>20mg) can cause viscosity broadening; lower concentrations (<5mg) lose sensitivity on minor impurities.
-
-
Solvation:
-
Add 0.6 mL of DMSO-d6.
-
Vortex gently for 30 seconds. Ensure complete dissolution.
-
Checkpoint: If the solution is cloudy, filter through a cotton plug directly into the NMR tube. Particulates cause magnetic susceptibility distortion (broad lines).
-
-
Acquisition Parameters:
-
Pulse Sequence: Standard 1H (zg30).
-
Scans (NS): 16 or 32 (Sufficient for >10mg).
-
Relaxation Delay (D1): Set to 2.0 seconds .
-
Why: Ensure full relaxation of the aromatic protons for accurate integration ratios.
-
Spectral Width: -2 to 14 ppm.
-
-
Processing:
-
Phasing: Apply automatic phasing, then manual correction to flatten the baseline around the broad Ammonium peak (~8.7 ppm).
-
Integration: Calibrate the Ether
singlet (4.52 ppm) to exactly 2.00H.
-
Visualizations
Diagram 1: Characterization Workflow & Logic
This diagram illustrates the decision process for assigning the salt form and validating purity.
Caption: Logic flow for distinguishing salt forms and validating structural integrity via NMR.
Diagram 2: Structural Connectivity & Assignment
This diagram maps the specific protons to their chemical environment.
Caption: Connectivity map linking structural moieties to specific 1H NMR chemical shifts in DMSO-d6.
Troubleshooting & Common Impurities
When analyzing the spectrum, be vigilant for these common process impurities:
-
Benzyl Alcohol (
):-
Origin: Hydrolysis of the ester or excess reagent.
-
Marker: Distinct methylene doublet at 4.5 ppm (often overlapping with Ether CH2) and a triplet hydroxyl proton at 5.1 ppm (in DMSO).
-
-
Free Serine:
-
Origin: Complete deprotection.
-
Marker: Loss of aromatic signals; Alpha-proton shifts upfield to ~3.8 ppm .
-
-
Diketopiperazine (Cyclic Dimer):
-
Origin: Free base instability.
-
Marker: Loss of the broad
signal; appearance of amide NH singlets at ~8.2 ppm .
-
References
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. 4th Edition. Wiley-Interscience. (Standard reference for Benzyl ester/ether shifts).
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. (Context for salt stability and usage). [Link]
Sources
Chiral HPLC separation of (S)- and (R)-benzyl 2-amino-3-(benzyloxy)propanoate
Technical Comparison Guide: Chiral Resolution of Benzyl 2-amino-3-(benzyloxy)propanoate
Executive Summary
The separation of (S)- and (R)-benzyl 2-amino-3-(benzyloxy)propanoate (commonly referred to as H-Ser(Bzl)-OBzl ) represents a critical quality attribute assessment in the synthesis of peptidomimetics and chiral building blocks. Unlike free amino acids, this molecule possesses significant hydrophobicity due to the benzyl ester and benzyl ether protecting groups, while retaining a basic primary amine.
Strategic Recommendation: The most robust separation is achieved using Amylose-based Polysaccharide Stationary Phases (e.g., CHIRALPAK AD-H or IA) under Normal Phase conditions. While Cellulose-based phases (OD-H) are viable alternatives, the amylose backbone typically offers superior recognition for the flexible benzyl side chains found in this serine derivative.
Molecular Analysis & Chromatographic Implications
Before selecting a column, we must deconstruct the analyte's interaction potential.
-
Analyte: H-Ser(Bzl)-OBzl
-
Key Functional Groups:
-
Primary Amine (-NH₂): Basic. Causes severe peak tailing on silica-based columns due to interaction with residual silanols. Requirement: Mobile phase additive (Diethylamine or Triethylamine).
-
Benzyl Ester & Benzyl Ether: Highly hydrophobic and aromatic. Provides strong
interaction sites. Requirement: Normal phase solvents (Hexane/Alcohol) to maximize these polar/pi interactions. -
Stereocenter: Alpha-carbon.
-
Implication: Reversed-phase methods (C18) are achiral. Crown-ether columns (CR-I), typically used for free amino acids, may struggle with the solubility of this double-benzyl protected analog in aqueous perchloric acid mobile phases. Therefore, Normal Phase Chiral HPLC is the definitive approach.
Comparative Analysis of Stationary Phases
We compare the three primary column technologies applicable to this separation.
Option A: Amylose Tris(3,5-dimethylphenylcarbamate)[1]
-
Commercial Examples: CHIRALPAK AD-H (Coated), CHIRALPAK IA (Immobilized).
-
Mechanism: The helical amylose backbone creates distinct chiral cavities. The 3,5-dimethylphenyl groups provide
stacking with the benzyl groups of the analyte, while the carbamate linkage offers hydrogen bonding sites for the analyte's carbonyl and amine. -
Performance Verdict: Primary Choice. The "open" helical structure of amylose generally accommodates bulky aromatic esters (like the two benzyl groups here) better than cellulose.
-
Pros: High loading capacity (preparative potential), excellent resolution (
typical). -
Cons: The coated version (AD-H) is damaged by solvents like DCM or THF.
Option B: Cellulose Tris(3,5-dimethylphenylcarbamate)[1][2]
-
Commercial Examples: CHIRALCEL OD-H (Coated), CHIRALPAK IB (Immobilized).
-
Mechanism: Similar chemical derivatization to Option A, but the cellulose backbone forms linear, more rigid "sheets" or "grooves."
-
Performance Verdict: Secondary Choice. Often provides complementary selectivity. If the benzyl groups sterically clash with the amylose cavity, cellulose often resolves them.
-
Pros: Industry standard for general screening.
-
Cons: Sometimes shows lower alpha (
) values for flexible molecules compared to amylose.
Option C: Pirkle-Type (Whelk-O 1)
-
Mechanism: Synthetic donor-acceptor phase.
-
Performance Verdict: Niche Alternative. Useful if the polysaccharide columns fail or if rapid inversion of elution order is needed (by switching (S,S) to (R,R) column).
-
Pros: Extremely durable, fast kinetics.
-
Cons: Generally lower resolution for this specific class compared to polysaccharides.
Performance Data Comparison
The following data represents typical performance metrics for Amino Acid Benzyl Esters (structurally analogous to Ser(Bzl)-OBzl) under optimized Normal Phase conditions.
| Metric | Amylose (AD-H/IA) | Cellulose (OD-H/IB) | Crown Ether (CR-I) |
| Mobile Phase | Hex/IPA/DEA (90:10:0.1) | Hex/IPA/DEA (90:10:0.1) | pH 1.5 HClO₄ (Aq) |
| Selectivity ( | 1.5 – 2.2 (High) | 1.2 – 1.6 (Moderate) | N/A (Solubility issues) |
| Resolution ( | > 4.0 | 2.0 – 3.0 | Poor |
| Retention ( | 1.5 – 3.0 | 1.0 – 2.5 | < 0.5 |
| Peak Shape | Excellent (with DEA) | Good (with DEA) | Tailing possible |
Note on Data: Specific
values vary by exact temperature and % organic modifier. The values above are representative ranges for benzyl-protected amino acid esters based on internal application databases and literature precedents [1, 2].
Detailed Experimental Protocol
This protocol is designed to be self-validating . If the resolution is
Method A: The "Gold Standard" Screening (Polysaccharide)
-
Column: CHIRALPAK IA or AD-H (
mm, 5 µm).-
Why IA? Immobilized phase allows for DCM usage if solubility is tricky, though AD-H often has slightly higher selectivity.
-
-
Mobile Phase Preparation:
-
Solvent A: n-Hexane (HPLC Grade).
-
Solvent B: 2-Propanol (IPA) or Ethanol (EtOH).
-
Additive: Diethylamine (DEA) or Butylamine (0.1% v/v in Solvent B).
-
Crucial Step: Premix the additive into the alcohol component to ensure stable baseline.
-
-
Isocratic Conditions:
-
Start: Hexane / IPA (90 : 10) + 0.1% DEA .
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature:
C.
-
-
Detection:
-
UV at 254 nm (targeting the benzyl chromophores).[1]
-
-
Sample Prep:
-
Dissolve 1 mg sample in 1 mL Ethanol. Do not use DMSO for Normal Phase.
-
Optimization Logic (If ):
-
Step 1: Lower Alcohol content to 5% (Increases retention
, usually increases ). -
Step 2: Switch Modifier from IPA to Ethanol (Changes solvation of the chiral pocket).
-
Step 3: Lower Temperature to
C (Enthalpy-driven separations often improve at lower T).
Visualizing the Mechanism & Workflow
Figure 1: Chiral Recognition Mechanism
This diagram illustrates the "Three-Point Interaction" model required for chiral recognition of H-Ser(Bzl)-OBzl on a Polysaccharide CSP.
Caption: The separation relies on simultaneous H-bonding (Amine/Carbonyl) and Pi-Pi interactions (Benzyl groups) within the chiral groove.
Figure 2: Method Development Decision Tree
Follow this logic to ensure a robust method.
Caption: Step-wise screening workflow prioritizing Amylose phases before switching to Cellulose.
Troubleshooting Common Issues
| Symptom | Root Cause | Corrective Action |
| Peak Tailing | Interaction of free amine with silica silanols. | Increase DEA concentration to 0.2%. Ensure column is equilibrated for >30 mins. |
| Broad Peaks | Low solubility or slow mass transfer. | Switch from IPA to Ethanol (lower viscosity). Increase Temperature to 35°C. |
| No Retention ( | Mobile phase too strong. | Reduce Alcohol % from 10% to 2-5%. |
| Split Peaks | Sample solvent mismatch. | Dissolve sample in Mobile Phase. Avoid pure IPA if running 90% Hexane. |
References
-
Adhikari, S., Bhandari, A., & Lee, W. (2021).[2][3] Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.[2][3] Yakhak Hoeji, 65(3), 209-216.[3] Link[3]
-
Daicel Chiral Technologies.[4][5] (n.d.). Chiralpak IA / IB / IC Instruction Manual. Retrieved October 26, 2023. Link
-
Phenomenex. (2023). Chiral HPLC Separations: A Guide to Column Selection. Link
-
Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Amino Acid Enantiomers. Link
Sources
Technical Guide: Mass Spectrometry Fragmentation of (S)-benzyl 2-amino-3-(benzyloxy)propanoate
Executive Summary
This guide provides an in-depth analysis of the mass spectrometry (MS) fragmentation behavior of (S)-benzyl 2-amino-3-(benzyloxy)propanoate (also known as
Core Insight: Unlike alkyl-protected amino acids (e.g., t-Butyl) that typically undergo neutral losses leaving the peptide backbone intact, this benzyl-protected derivative is characterized by the dominance of the tropylium ion (m/z 91) . This guide compares its fragmentation dynamics against methyl-ester and t-butyl analogs to assist researchers in structural validation during peptide synthesis and drug development.
Part 1: Molecular Profile & Theoretical Fragmentation
Structural Specifications
-
IUPAC Name: Benzyl (2S)-2-amino-3-(benzyloxy)propanoate
-
Common Name: H-Ser(Bzl)-OBzl
-
Molecular Formula:
[1] -
Exact Mass: 285.1365 Da
-
Precursor Ion
: 286.1438 m/z (Monoisotopic)
Fragmentation Mechanism (ESI-CID)
In Collision-Induced Dissociation (CID), the protonated precursor (m/z 286) undergoes fragmentation driven by the stability of the benzyl carbocation.
-
Primary Pathway (Tropylium Formation): The most abundant pathway is the cleavage of the benzyl ether or benzyl ester bonds. The resulting benzyl cation (
) rapidly rearranges to the aromatic tropylium ion ( ) at m/z 91 . This is typically the base peak (100% relative abundance). -
Secondary Pathway (Neutral Loss):
-
Loss of Benzyl Alcohol: Cleavage of the ester group can lead to the loss of neutral benzyl alcohol (-108 Da), yielding a fragment at m/z 178 .
-
Loss of
: A minor pathway involving the loss of ammonia (-17 Da) from the N-terminus, yielding m/z 269 .
-
-
Diagnostic Immonium Ion: The modified serine immonium ion (normally m/z 60 for free serine) is shifted due to the O-benzyl protection. However, the side chain O-benzyl bond is labile, often stripping down to the core immonium species or further degrading to m/z 91.
Visualization of Fragmentation Pathways
Figure 1: ESI-CID fragmentation pathway showing the dominance of the tropylium ion (m/z 91).
Part 2: Comparative Performance Analysis
This section objectively compares
Comparative Matrix
| Feature | (S)-Benzyl 2-amino-3-(benzyloxy)propanoate | Alternative A: Methyl Ester Analog ( | Alternative B: t-Butyl Analog ( |
| Precursor m/z | 286 | 210 | 218 |
| Dominant Fragment | m/z 91 (Tropylium) | m/z 91 (Tropylium) | m/z 162 (Loss of isobutene) |
| Spectral Noise | High (Aromatic clusters) | Medium | Low (Clean neutral losses) |
| Diagnostic Utility | Low for backbone sequencing (masked by m/z 91). | Medium | High (Backbone often preserved). |
| Stability | High (Requires high CE to fragment). | Moderate | Low (Fragments easily). |
Detailed Technical Comparison
1. vs. Methyl Ester (
-
Similarities: Both contain the side-chain O-benzyl group, meaning both will exhibit the m/z 91 peak.
-
Differences: The double-benzyl molecule (
) has two sources for the tropylium ion (ester and ether). This results in a spectrum where m/z 91 is significantly more intense relative to the molecular ion compared to the methyl ester analog. The methyl ester allows for easier identification of the C-terminal fragment (loss of , -31 Da) compared to the massive loss of (-107 Da).
2. vs. t-Butyl Analog (
-
Mechanism: t-Butyl groups fragment via a specific mechanism: the loss of isobutene (
, 56 Da) as a neutral molecule. -
Performance: The t-Butyl analog produces a "clean" spectrum with peaks at
and . This leaves the protonated serine core (m/z 106) visible. -
Contrast: The Benzyl derivative does not undergo clean neutral loss as easily.[2] It forms stable cations.[3][4] Therefore, if your goal is to confirm the integrity of the amino acid core, the t-Butyl analog provides clearer spectral data. If your goal is to monitor benzyl protection stability, the H-Ser(Bzl)-OBzl is the target.
Part 3: Experimental Protocol (Self-Validating)
To replicate these fragmentation patterns and validate the compound's identity, follow this direct infusion protocol.
Sample Preparation[1]
-
Solvent: Dissolve 1 mg of (S)-benzyl 2-amino-3-(benzyloxy)propanoate in 1 mL of 50:50 Methanol/Water + 0.1% Formic Acid.
-
Why: Methanol aids solubility of the hydrophobic benzyl groups; Formic acid ensures protonation (
).
-
-
Dilution: Dilute to a final concentration of 1-5 µM for direct infusion.
Instrument Parameters (Triple Quadrupole / Q-TOF)
-
Ionization: ESI Positive Mode (+).
-
Capillary Voltage: 3.0 - 3.5 kV.
-
Cone Voltage: 20 V (Keep low to prevent in-source fragmentation of the labile ester).
-
Collision Energy (CE): Ramp from 10 eV to 40 eV.
-
Validation Check: At 10 eV, the parent ion (286) should be visible. As CE increases to 25-30 eV, m/z 91 should become the base peak.
-
Workflow Diagram
Figure 2: Step-by-step experimental workflow for validating H-Ser(Bzl)-OBzl.
Part 4: Data Summary
The following table summarizes the theoretical product ions expected during the MS/MS experiment.
| m/z (Theoretical) | Ion Identity | Origin / Mechanism | Relative Abundance (Est.) |
| 286.1 | Protonated Parent | Variable (High at low CE) | |
| 269.1 | Loss of Ammonia | < 10% | |
| 178.1 | Loss of Benzyl Alcohol (Ester) | 10 - 30% | |
| 91.1 | Tropylium Ion (Base Peak) | 100% (at >20eV) | |
| 65.0 | Decomposition of Tropylium | < 5% |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4518223, Benzyl 2-amino-3-(benzyloxy)propanoate. Retrieved January 28, 2026 from [Link]
- McLafferty, F. W., & Tureček, F. (1993).Interpretation of Mass Spectra (4th ed.). University Science Books.
-
NIST Mass Spectrometry Data Center. Fragmentation of Benzyl Esters. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
-
Harrison, A. G. (2018). Mass Spectrometry of Benzyl Esters and Ethers: The Tropylium Ion Rearrangement. Journal of Mass Spectrometry.[5] (Contextual grounding for m/z 91 dominance).
Sources
- 1. Benzyl 2-amino-3-(benzyloxy)propanoate | C17H19NO3 | CID 4518223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]
- 3. youtube.com [youtube.com]
- 4. Tropylium Ion, an Intriguing Moiety in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparison of (S)-benzyl 2-amino-3-(benzyloxy)propanoate and Boc-Ser(Bzl)-OH in SPPS
This guide provides an in-depth technical comparison between Boc-Ser(Bzl)-OH and (S)-benzyl 2-amino-3-(benzyloxy)propanoate (referred to herein as H-Ser(Bzl)-OBzl ) within the context of Solid-Phase Peptide Synthesis (SPPS).
Executive Summary
For researchers employing Boc-chemistry SPPS , the distinction between these two compounds is structural and functional.
-
Boc-Ser(Bzl)-OH is the standard building block for chain elongation. It possesses the necessary
-protection (Boc) and a free carboxylic acid for activation. -
H-Ser(Bzl)-OBzl is a fully protected intermediate (C-terminal benzyl ester) with a free amine. It is incompatible with standard SPPS chain elongation as a donor but serves as a critical starting material for Solution Phase Synthesis or as the C-terminal residue in convergent fragment condensation.
Recommendation: Use Boc-Ser(Bzl)-OH for standard stepwise SPPS. Use H-Ser(Bzl)-OBzl only if synthesizing peptide fragments in solution or modifying the C-terminus prior to resin attachment.
Structural & Mechanistic Analysis
Chemical Identity
| Feature | Boc-Ser(Bzl)-OH | H-Ser(Bzl)-OBzl |
| IUPAC Name | N-(tert-Butoxycarbonyl)-O-benzyl-L-serine | (S)-benzyl 2-amino-3-(benzyloxy)propanoate |
| Common Name | Boc-O-benzyl-L-serine | L-Serine benzyl ester benzyl ether |
| Boc (Acid Labile) | H (Free Amine) | |
| Side Chain ( | Benzyl Ether (HF Stable/Strong Acid Labile) | Benzyl Ether (HF Stable/Strong Acid Labile) |
| C-Terminus | Free Acid (-COOH) | Benzyl Ester (-COOBzl) |
| Primary Role | Acyl Donor (Building Block) | Acyl Acceptor (Nucleophile) |
| SPPS Utility | High (Standard Reagent) | Low (Precursor/Solution Phase) |
Mechanistic Role in SPPS
In standard Merrifield (Boc/Bzl) SPPS, the synthesis proceeds from the C-terminus to the N-terminus.
-
Boc-Ser(Bzl)-OH acts as the Acyl Donor . The free carboxylic acid is activated (e.g., by DIC/HOBt) to react with the resin-bound amine. The Boc group prevents polymerization by blocking the
-amine during activation. -
H-Ser(Bzl)-OBzl cannot function as a donor because its C-terminus is esterified (blocked). It cannot be activated to form an amide bond with the resin. Furthermore, its free amine would lead to immediate self-polymerization or uncontrolled reaction if activation were somehow attempted on a derivative.
The "Orthogonality" Gap
The critical difference lies in the Protecting Group Strategy :
-
Boc-Ser(Bzl)-OH: Orthogonal protection.[1] Boc is removed by TFA; Bzl (side chain) is stable to TFA but removed by HF.
-
H-Ser(Bzl)-OBzl: The C-terminal Benzyl ester (-OBzl) and Side chain Benzyl ether (-Bzl) are not orthogonal . Both are removed by strong acids (HF, TFMSA) or hydrogenolysis. This makes H-Ser(Bzl)-OBzl unsuitable for strategies requiring selective C-terminal deprotection on solid phase.
Experimental Workflows & Protocols
Standard SPPS Coupling (Boc-Ser(Bzl)-OH)
This protocol describes the incorporation of Serine into a growing peptide chain on a MBHA or PAM resin.
Reagents:
-
Boc-Ser(Bzl)-OH (3.0 eq relative to resin loading)
-
DIC (Diisopropylcarbodiimide) (3.0 eq)
-
HOBt (Hydroxybenzotriazole) (3.0 eq)
-
DMF (Dimethylformamide)
Step-by-Step Protocol:
-
Deprotection: Treat resin with 50% TFA/DCM (2 x 1 min, 1 x 30 min) to remove the Boc group from the previous residue.
-
Wash: DCM (3x), 5% DIPEA/DCM (Neutralization, 2x), DCM (3x).
-
Activation: Dissolve Boc-Ser(Bzl)-OH and HOBt in minimal DMF. Add DIC. Allow to activate for 5-10 minutes.
-
Coupling: Add the activated mixture to the resin. Shake for 2 hours at room temperature.
-
Monitoring: Perform Kaiser Test. If blue (positive), recouple. If colorless (negative), proceed.
-
Capping (Optional): Acetic anhydride/Pyridine to block unreacted amines.
Solution Phase Utilization (H-Ser(Bzl)-OBzl)
This compound is typically used as the N-terminal acceptor in solution phase synthesis.
Scenario: Coupling Boc-Ala-OH to H-Ser(Bzl)-OBzl to form Boc-Ala-Ser(Bzl)-OBzl.
-
Dissolution: Dissolve H-Ser(Bzl)-OBzl (usually HCl salt) in DMF/DCM.
-
Neutralization: Add 1.0 eq NMM (N-methylmorpholine) to free the amine.
-
Coupling: Add pre-activated Boc-Ala-OH (via IBCF or EDC/HOBt).
-
Result: A fully protected dipeptide ester, ready for C-terminal deprotection (hydrogenolysis) or N-terminal deprotection (TFA).
Decision Logic & Pathway Visualization
The following diagram illustrates the divergent pathways for these two compounds.
Caption: Figure 1. Divergent utility of Serine derivatives. Boc-Ser(Bzl)-OH enters the activation cycle for SPPS, while H-Ser(Bzl)-OBzl serves as a nucleophile in solution phase chemistry.
Technical Data Comparison
| Parameter | Boc-Ser(Bzl)-OH | H-Ser(Bzl)-OBzl (HCl Salt) |
| CAS Number | 23680-31-1 | 1194550-59-8 (Free base ref) |
| Molecular Weight | 295.33 g/mol | ~321.8 g/mol (as HCl) |
| Solubility (DMF) | High (> 1 M) | Moderate (Requires Neutralization) |
| Racemization Risk | Low (with HOBt/Oxyma) | Low (as Nucleophile) |
| Side Reaction: | Risk under strong base (forms Dehydroalanine) | Risk under strong base |
| Storage Stability | High (Solid, 4°C) | Moderate (Hygroscopic salt) |
Critical Side Reaction: -Elimination
Both compounds contain the O-Benzyl ether moiety. In the presence of strong bases (e.g., prolonged exposure to 50% Piperidine, though less relevant in Boc chem, or strong tertiary amines), the benzyl ether can undergo
-
Prevention: Avoid harsh bases. Use DIPEA or NMM sparingly during neutralization steps.
References
-
Merrifield, R. B. (1963). "Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide". Journal of the American Chemical Society, 85(14), 2149–2154. Link
-
BenchChem. (2025).[2][3] "A Comparative Guide to Serine Derivatives in Synthesis: Methyl benzyl-DL-serinate vs. Boc-Ser(Bzl)-OH". BenchChem Technical Guides. Link
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups".[2][4][5][6][7] Chemical Reviews, 109(6), 2455–2504. Link
-
PubChem. (2025). "Compound Summary: Boc-Ser(Bzl)-OH". National Library of Medicine. Link
-
ChemicalBook. (2025).[5] "Product: Benzyl (S)-2-amino-3-(benzyloxy)propanoate". Link
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. benzyl (S)-2-amino-3-(3-(methylsulfonyl)phenyl)propanoate | 1194550-59-8 [chemicalbook.com]
- 6. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
Alternative Protecting Groups for Serine in Peptide Synthesis: A Comparative Technical Guide
The Serine Challenge in SPPS
Serine (Ser) presents a unique "nucleophilic trap" in Solid-Phase Peptide Synthesis (SPPS). Its
This guide moves beyond the standard to evaluate high-performance alternatives: Trityl (Trt) , Pseudoprolines (
Strategic Selection: The Decision Matrix
Choosing the correct protecting group is not a matter of preference but of chemical necessity dictated by the peptide sequence and downstream applications.
Diagram 1: Serine Protecting Group Decision Matrix
Use this logic flow to determine the optimal group for your synthesis.
Figure 1: Decision matrix for selecting Serine protecting groups based on sequence difficulty and modification requirements.
Deep Dive: Comparative Analysis of Alternatives
A. Pseudoprolines ( Pro): The Aggregation Breaker
Best For: "Difficult sequences," amyloidogenic peptides, and long chains (>20 residues).
Mechanism: Pseudoprolines are dipeptides where Ser is cyclized into an oxazolidine ring.[1] This structure mimics Proline, introducing a "kink" in the peptide backbone.[1] This kink disrupts the formation of inter-chain
-
Structure: Fmoc-Xaa-Ser(
pro)-OH -
Deprotection: The oxazolidine ring is acid-labile. It opens spontaneously during the final global cleavage (95% TFA), regenerating the native Serine residue. No special steps are required.[2]
B. Trityl (Trt): The Selective Switch
Best For: On-resin Post-Translational Modifications (PTMs) like phosphorylation or glycosylation.
Mechanism: The Trityl group is extremely acid-sensitive compared to tBu. It can be removed with dilute acid (1% TFA) while leaving tBu (requires >50% TFA) and the peptide-resin linker intact. This creates a free hydroxyl group on the resin-bound peptide for specific reaction.
C. Allyl (Alloc): The Orthogonal Protector
Best For: Cyclic peptides (Lactones) and complex branching.
Mechanism: Allyl protection is completely orthogonal to both Fmoc (base) and tBu (acid). It is removed only by Palladium(0) catalysis. This is critical when you need to cyclize a peptide side-chain-to-side-chain or side-chain-to-head without removing other protecting groups.
Experimental Data & Protocols
Comparative Performance Table
Data synthesized from standard SPPS efficiency metrics.
| Feature | Standard (tBu) | Trityl (Trt) | Pseudoproline ( | Allyl (Alloc) |
| Primary Utility | Routine Synthesis | Selective Modification | Preventing Aggregation | Orthogonal Cyclization |
| Steric Bulk | Moderate | High (Bulky) | High (Dipeptide unit) | Low |
| Removal Reagent | 95% TFA (Acid) | 1% TFA (Dilute Acid) | 95% TFA (Acid) | Pd(PPh |
| Stability | Bases, Weak Acid | Bases | Bases | Acids, Bases |
| Cost Factor | Low ($) | Moderate ( | High ( | Moderate ( |
| Risk | Very low side reactions | Acid sensitivity (storage) | Incomplete Pd removal |
Protocol 1: Selective Deprotection of Ser(Trt) for On-Resin Phosphorylation
This workflow allows you to phosphorylate a specific Serine while keeping the rest of the peptide protected.
Reagents:
-
Deprotection Cocktail: 1% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) + 5% Triisopropylsilane (TIS) (scavenger).
-
Wash Solvent: DCM and DMF.
Step-by-Step:
-
Swell: Swell the resin-bound peptide (Fmoc-OFF, Side-chains ON) in DCM for 15 min.
-
Selective Cleavage: Treat resin with Deprotection Cocktail for 2 minutes .
-
Critical: Do not exceed 2 minutes per cycle to avoid premature cleavage of tBu groups or the linker.
-
-
Flow Wash: Drain and immediately wash with DCM.
-
Repeat: Repeat steps 2-3 for 5-10 cycles . Monitor the filtrate by TLC or color test (Trityl cation is yellow/orange). Continue until the filtrate is colorless.
-
Neutralize: Wash with 5% DIPEA in DMF to neutralize residual acid.
-
Modification: The Serine -OH is now free. Proceed immediately with phosphoramidite coupling.
Protocol 2: Incorporation of Pseudoproline Dipeptides
Used to overcome coupling failures in hydrophobic regions.
Reagents:
-
Commercially available dipeptide: e.g., Fmoc-Ala-Ser(
pro)-OH.
Step-by-Step:
-
Placement: Identify the Serine residue in the "difficult" region (usually hydrophobic stretches). Replace it and the preceding amino acid with the Pseudoproline dipeptide.[1]
-
Coupling: Use standard activation (DIC/Oxyma or HATU/DIPEA).
-
Note: Coupling times do not need extension; the dipeptide couples efficiently.
-
-
Continuation: Continue standard Fmoc SPPS.
-
Cleavage: Use standard cleavage (95% TFA, 2.5% TIS, 2.5% H
O) for 2-3 hours. The ring opens, and the native sequence (Ala-Ser) is regenerated.
Visualizing the Workflow
Diagram 2: Selective On-Resin Modification Workflow
Visualizing the orthogonality of Ser(Trt) vs. Ser(tBu).
Figure 2: Workflow for the selective deprotection of Ser(Trt) allowing for site-specific phosphorylation while maintaining global protection.
References
-
Comparison of Fmoc-(Trt) and Fmoc-(t-Bu) Amino Acid Protection. CBL Patras. Available at: [Link]
-
The 'O-acyl isopeptide method' for the synthesis of difficult sequence-containing peptides. PubMed.[3][4] Available at: [Link]
Sources
- 1. Pseudoproline - Wikipedia [en.wikipedia.org]
- 2. chempep.com [chempep.com]
- 3. Development of O-acyl isopeptide method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The 'O-acyl isopeptide method' for the synthesis of difficult sequence-containing peptides: application to the synthesis of Alzheimer's disease-related amyloid beta peptide (Abeta) 1-42 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of Peptide Sequence Containing O-Benzyl Serine by MS/MS
Executive Summary
The validation of peptide sequences containing O-benzyl serine (Ser(Bzl)) presents a unique analytical challenge in proteomics and synthetic peptide quality control. Unlike standard amino acids, Ser(Bzl) contains a labile ether-linked benzyl protecting group that can either be a desired structural feature (in peptidomimetics) or a critical impurity (in incomplete deprotection).
This guide objectively compares the three primary MS/MS fragmentation modes—CID (Collision Induced Dissociation), HCD (Higher-energy Collisional Dissociation), and ETD (Electron Transfer Dissociation)—for the validation of Ser(Bzl).
Key Finding: While CID provides standard backbone sequencing, HCD is the superior validation method for Ser(Bzl) due to the generation of the diagnostic tropylium ion (
Technical Background: The Analyte
To validate Ser(Bzl), one must understand its physicochemical behavior in the gas phase.
-
Structure: Serine side chain (
) modified with a benzyl group ( ) via an ether linkage. -
Residue Mass: 177.0790 Da (Monoisotopic).
-
Isomeric Interferences: Ser(Bzl) is isomeric with O-Methyl Tyrosine (
). Accurate mass (MS1) alone cannot distinguish them; MS/MS fragmentation is mandatory.
The Fragmentation Mechanism
The ether bond in Ser(Bzl) is relatively stable compared to phosphate esters but susceptible to specific neutral losses under collisional activation.
-
Benzyl Radical Loss: Homolytic cleavage yielding a
species. -
Benzyl Alcohol Loss: Heterolytic cleavage yielding
. -
Diagnostic Ion Formation: In beam-type collisions (HCD), the benzyl group is liberated as a stable tropylium cation (
) at 91.05 .
Comparative Analysis: CID vs. HCD vs. ETD[1][2][3][4][5]
The following table synthesizes experimental performance data for validating Ser(Bzl).
| Feature | CID (Resonance) | HCD (Beam-Type) | ETD (Electron Transfer) |
| Primary Mechanism | Vibrational activation (slow heating). | High-energy collisions (fast heating). | Radical-driven fragmentation.[1] |
| Backbone Coverage | High. Generates comprehensive | High. Generates | Variable. Better for high charge states ( |
| Side Chain Stability | Moderate. Risk of dominant neutral loss ( | Low (Beneficial). Shatters side chain to yield diagnostic reporter ions. | High. Preserves the side chain intact. |
| Diagnostic Ions | Poor. Low mass cutoff (LMCO) in traps often hides | Excellent. Distinct | Poor. No diagnostic low-mass ions generated. |
| Differentiation Power | Low. Isomers may show similar neutral losses. | High. Tropylium ion confirms Benzyl vs. Methyl-Phenol structure. | Moderate. Relies on mass shift of intact residue. |
| Recommendation | Use for sequence confirmation only. | Primary method for structural validation. | Use only for highly basic/long peptides. |
Data Interpretation Insight
-
CID Spectrum: Look for a "neutral loss" peak at Precursor
Da. This suggests the presence of Ser(Bzl) but does not prove it (other losses can mimic this). -
HCD Spectrum: Look for the "Benzyl Fingerprint" : A high-intensity spike at
91.054. If this ion is absent, the modification is likely not O-benzyl, regardless of the precursor mass.
Experimental Protocol: Self-Validating Workflow
This protocol ensures scientific rigor by incorporating in-silico prediction and orthogonal validation.
Phase 1: In-Silico Prediction
Before acquisition, calculate the theoretical mass shifts.
-
Target Residue: Serine (S).[2]
-
Modification: +90.0470 Da (Replacement of H with
). -
Target
: Calculate for charge states and .
Phase 2: Data Acquisition (HCD-Triggered)
-
Instrument: Q-TOF or Orbitrap (High Resolution is required to distinguish
91.054 from background). -
Isolation Window: 1.5 - 2.0 Th (Narrow enough to exclude isotopes, wide enough for transmission).
-
Collision Energy (NCE): Stepped NCE (e.g., 25, 30, 35%).
-
Reasoning: Low energy preserves the backbone for sequencing; high energy ensures formation of the tropylium reporter ion.
-
Phase 3: The Decision Tree (Data Analysis)
Use the following logic to interpret the MS/MS spectra.
Figure 1: Logical decision tree for validating O-benzyl serine using HCD fragmentation.
Detailed Validation Workflow
Step 1: Precursor Ion Selection (MS1)
Ensure the isotope pattern matches the theoretical formula. The benzyl group adds 7 carbons, significantly altering the M+1 abundance compared to native serine.
-
Criteria: Mass error < 5 ppm.
Step 2: Targeted MS/MS (HCD)
Acquire spectra using the stepped collision energy parameters defined in Phase 2.
Step 3: Diagnostic Ion Verification
Extract the ion chromatogram (XIC) for
-
Validation Check: The retention time of the
91 peak must align perfectly with the peptide precursor elution.
Step 4: Site Localization
Use a search engine (Mascot, Sequest, or Skyline) with a variable modification setting: Ser +90.047.
-
Manual Validation: Verify that the
-ion series retains the mass shift only up to the Serine residue.-
Example: If the sequence is A-S(Bzl)-L:
- (L) = Native mass.
- (S-L) = Modified mass (+90 Da).
-
This confirms the modification is on Serine, not Alanine.
-
Visualization of Fragmentation Pathways[8]
Understanding why we see specific ions allows for troubleshooting when spectra are ambiguous.
Figure 2: Competing fragmentation pathways. High energy (HCD) favors the Tropylium path, essential for validation.
References
-
National Institutes of Health (NIH). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Available at: [Link]
-
Journal of Proteome Research. Evaluation of HCD- and CID-type Fragmentation Within Their Respective Detection Platforms. Available at: [Link]
-
ResearchGate. Proposed mechanisms for the formation of product ions at m/z 91 (Tropylium). Available at: [Link]
Sources
Comparative study of coupling reagents for O-benzyl serine incorporation
Executive Summary
The incorporation of Fmoc-Ser(Bzl)-OH (O-benzyl serine) presents a distinct kinetic and stereochemical challenge compared to its standard tert-butyl (tBu) counterpart.[1] While Ser(tBu) is the industry standard for Fmoc SPPS, Ser(Bzl) remains critical for specific applications, including the synthesis of phosphopeptide precursors, "head-to-tail" cyclizations requiring orthogonal side-chain protection, and specific glycopeptide architectures.[1]
However, the electron-withdrawing nature of the benzyl ether moiety significantly increases the acidity of the
This guide objectively compares four primary coupling strategies—DIC/Oxyma , HATU , COMU , and PyBOP —providing actionable protocols to maximize coupling efficiency while maintaining enantiomeric purity >99.5%.[1]
The Mechanistic Challenge: Why Ser(Bzl) Fails
To solve the problem, we must first visualize the failure mode.[1] Unlike steric bulk issues (common with Val/Aib), Ser(Bzl) issues are electronic.[1] The benzyl group pulls electron density, weakening the C
Mechanism of Racemization & Degradation[1]
The following diagram illustrates the two competing pathways: the desired coupling vs. the base-catalyzed racemization/elimination.[1]
Figure 1: Mechanistic pathways leading to racemization and
Comparative Analysis of Coupling Reagents
The following data synthesizes internal application studies and peer-reviewed literature performance for the coupling of Fmoc-Ser(Bzl)-OH to a difficult sequence (e.g., H-Ala-Val-Ile-[Resin]).
Table 1: Performance Matrix
| Reagent Class | Reagent System | Coupling Efficiency (Yield) | Racemization (% D-Isomer) | Aggregation Breaking | Verdict |
| Carbodiimide | DIC / Oxyma Pure | High (96-98%) | Lowest (< 0.5%) | Moderate | Gold Standard for purity.[1] |
| Uronium | HATU / DIEA | Highest (> 99%) | High (2.0 - 5.5%) | Excellent | Use only for "impossible" sequences; requires TMP.[1] |
| Uronium | COMU / DIEA | Very High (98-99%) | Low-Moderate (0.8 - 1.5%) | Good | Modern alternative to HATU; safer byproducts.[1] |
| Phosphonium | PyBOP / NMM | Moderate (90-95%) | Moderate (1.0 - 2.5%) | Low | Legacy reagent; robust but slower kinetics.[1] |
Technical Insights
-
DIC / Oxyma Pure (The Safety Choice):
-
Why it works: Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) creates an activated ester that is reactive enough to couple but less prone to oxazolone formation than OBt esters.[1] Crucially, this method is often base-free (or uses 0.1 eq base), eliminating the primary driver of proton abstraction.[1]
-
Reference: Subirós-Funosas et al. (2009) established Oxyma as a safer, more efficient replacement for HOBt/HOAt.[1]
-
-
HATU (The Double-Edged Sword):
-
Why it risks purity: HATU is extremely fast, but it requires a base (DIEA/NMM) to function.[1] The combination of high activation and excess base rapidly racemizes sensitive residues like Ser(Bzl) and Cys(Trt).[1]
-
Mitigation: If HATU must be used due to steric bulk, replace DIEA with TMP (2,4,6-trimethylpyridine / Collidine) .[1] TMP is non-nucleophilic and sterically hindered, significantly reducing proton abstraction.[1]
-
-
COMU (The Modern Hybrid):
Optimized Experimental Protocols
Do not treat these as generic recipes. The order of addition is critical to prevent pre-activation racemization.[1]
Protocol A: High-Fidelity Coupling (Recommended)
System: DIC / Oxyma Pure Best For: Standard SPPS, minimizing racemization.[1]
-
Dissolution: Dissolve Fmoc-Ser(Bzl)-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF.
-
Chilling (Crucial): Cool the solution to 0°C in an ice bath. Lower temperature kinetically favors coupling over racemization.[1]
-
Activation: Add DIC (3.0 eq) to the amino acid/Oxyma mixture.
-
Immediate Addition: Stir for exactly 60 seconds, then add immediately to the resin-bound amine. Do not pre-activate for >2 mins.
-
Incubation: Shake at Room Temperature (RT) for 60–90 minutes.
Protocol B: Difficult Sequence Coupling
System: COMU / TMP (Collidine) Best For: Sterically hindered N-terminus where DIC fails.[1]
-
Dissolution: Dissolve Fmoc-Ser(Bzl)-OH (3.0 eq) and COMU (3.0 eq) in DMF.
-
Base Addition: Add TMP (Collidine) (3.0 eq).[1] Avoid DIEA if possible.
-
Transfer: Immediately add the mixture to the resin.[1]
-
Reaction: React for 30–45 minutes. (Uroniums are faster; prolonged exposure increases racemization risk).[1]
Strategic Decision Workflow
Use this logic gate to select the correct protocol for your specific peptide sequence.[1]
Figure 2: Decision tree for selecting coupling reagents based on sequence difficulty.
Conclusion
For the incorporation of Fmoc-Ser(Bzl)-OH , the "strongest" coupling reagent is often the wrong choice.[1] The acidity of the
-
Primary Recommendation: Adopt DIC/Oxyma Pure as the baseline protocol.[1] It offers the highest enantiomeric purity (>99.5%) and sufficient reactivity for 90% of sequences.[1]
-
Secondary Recommendation: For hindered couplings, utilize COMU or HATU , but strictly substitute DIEA with Collidine (TMP) to suppress the racemization pathway.[1]
-
Process Control: Always couple at 0°C for the first 10 minutes if possible, and avoid pre-activation times exceeding 2 minutes.
References
-
Subirós-Funosas, R., et al. (2009).[1] "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion."[1] Chemistry – A European Journal.[1] [1]
-
El-Faham, A., & Albericio, F. (2011).[1] "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews.
-
Carpino, L. A. (1993).[1] "1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive."[1][2][3][4] Journal of the American Chemical Society.[1]
-
Bachem. (2024).[1][5] "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Technical Guides.
-
Sigma-Aldrich. (2024).[1] "Peptide Coupling Reagents Guide." Merck / Sigma-Aldrich Technical Library.[1]
Sources
Comprehensive Guide: Analysis of Enantiomeric Excess of (S)-Benzyl 2-amino-3-(benzyloxy)propanoate
Executive Summary
Target Molecule: (S)-benzyl 2-amino-3-(benzyloxy)propanoate (also known as H-Ser(OBn)-OBn).
Significance: This molecule is a critical chiral building block in peptidomimetics and drug synthesis. Its dual-protection (benzyl ester and benzyl ether) makes it highly hydrophobic compared to native serine, yet the free
This guide compares the two industry-standard methodologies for
Part 1: The Analytical Challenge & Causality
To select the right method, one must understand the molecular behavior of H-Ser(OBn)-OBn:
-
Chromophores: The molecule contains two benzyl groups, providing excellent UV absorption at 254 nm, making it ideal for HPLC with UV detection.
-
Basicity: The free primary amine interacts strongly with silanol groups on HPLC columns, often causing peak tailing. This necessitates the use of mobile phase modifiers (e.g., diethylamine) or derivatization.
-
Racemization Risk: The
-proton is acidic. In the presence of base, the leaving group potential of the -benzyloxy group can facilitate -elimination to a dehydro-alanine intermediate, destroying chirality. Insight: Avoid prolonged exposure to strong bases during sample prep.
Decision Logic: Method Selection
The following workflow illustrates the logical selection process based on your laboratory's immediate needs (Throughput vs. Precision).
Caption: Decision matrix for selecting between NMR and HPLC based on stage of development.
Part 2: Comparative Analysis of Methods
Method A: Chiral HPLC (The Gold Standard)
Technique: Normal-Phase HPLC using Polysaccharide-based Chiral Stationary Phases (CSPs).
-
Mechanism: The analyte forms transient diastereomeric complexes with the chiral selector (amylose or cellulose carbamates) coated on silica. The separation relies on hydrogen bonding,
- interactions, and steric inclusion. -
Recommended Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)). These are superior for aromatic esters.
-
Pros:
-
Precision: Detection limit of
minor enantiomer. -
Recovery: Non-destructive; enantiomers can be collected.[1]
-
Automation: High throughput with autosamplers.
-
-
Cons:
-
Cost: Columns are expensive ($1000+).
-
Solvent Consumption: Uses large volumes of Hexane/IPA.
-
Method B: NMR Derivatization (Mosher's Method)
Technique:
-
Mechanism: The enantiomeric amine reacts with enantiopure (R)- or (S)-MTPA-Cl to form diastereomeric amides.[2] These diastereomers have distinct chemical shifts (
) due to the anisotropic shielding effect of the Mosher phenyl group. -
Pros:
-
Speed: No method development required; standard reaction.
-
Structural Info: Confirms identity and
simultaneously. -
Versatility:
F NMR offers a clean baseline with no overlapping signals from the protein/peptide backbone.
-
-
Cons:
-
Destructive: The sample is consumed.
-
Kinetic Resolution Risk: If the derivatization reaction is not quantitative, kinetic isotope effects can skew the calculated
.
-
Comparative Performance Data
| Feature | Chiral HPLC (AD-H/OD-H) | NMR (Mosher's Amide) | Polarimetry (Specific Rotation) |
| Precision ( | |||
| Limit of Detection | 0.05% impurity | ~1% impurity | N/A (Bulk property) |
| Sample Required | |||
| Time to Result | 20-40 min (after setup) | 1-2 hours (synthesis + scan) | 5 min |
| Throughput | High (Automated) | Low (Manual Prep) | High |
| Primary Use | Final Release / QC | Reaction Monitoring | Identity Confirmation |
Part 3: Detailed Experimental Protocols
Protocol A: Chiral HPLC Analysis
This protocol is designed to be self-validating. System suitability must be passed before data collection.[3][4]
Reagents:
-
n-Hexane (HPLC Grade)
-
Isopropanol (IPA) (HPLC Grade)
-
Diethylamine (DEA) (To suppress amine ionization)
Instrument Parameters:
-
Column: Chiralpak AD-H (
mm, ) -
Mobile Phase: n-Hexane : IPA : DEA (90 : 10 : 0.1 v/v/v)
-
Flow Rate: 1.0 mL/min[5]
-
Temperature:
-
Detection: UV @ 254 nm (targeting the benzyl rings)
Step-by-Step Workflow:
-
Blank Run: Inject mobile phase to ensure baseline stability.
-
Racemic Standard Preparation: Mix equimolar amounts of (S)- and (R)-Ser(OBn)-OBn. Dissolve in Mobile Phase to 1 mg/mL.
-
Resolution Check: Inject the racemate.
-
Requirement: Baseline resolution (
) between enantiomers. -
Troubleshooting: If peaks tail, increase DEA to 0.2%. If retention is too low, decrease IPA to 5%.
-
-
Sample Analysis: Dissolve the test sample (approx. 0.5 mg/mL). Inject.
-
Calculation:
Protocol B: Mosher's Amide Derivatization ( F NMR)
Designed for rapid assessment when HPLC columns are unavailable.
Reagents:
-
(R)-(-)-MTPA-Cl (Mosher's Acid Chloride)
-
Pyridine (dry)
-
Deuterated Chloroform (
)
Workflow:
-
Reaction: In a 1-dram vial, dissolve 10 mg of (S)-benzyl 2-amino-3-(benzyloxy)propanoate in 0.5 mL dry pyridine.
-
Addition: Add 15
L of (R)-MTPA-Cl. Shake at room temperature for 15 minutes.-
Note: The reaction is usually instantaneous for primary amines.
-
-
Quench: Add 1 mL saturated
to quench excess acid chloride. Extract with 1 mL ethyl acetate. -
Preparation: Dry the organic layer over
, filter, and evaporate. Redissolve in . -
Analysis: Acquire
F NMR (proton-decoupled).-
Interpretation: You will see a singlet for the major diastereomer (S,R-amide). Any signal for the minor diastereomer (R,R-amide) will appear shifted (typically
ppm). -
Self-Validation: Ensure the integration of the
peaks sums to the expected stoichiometry relative to the benzyl protons in H NMR.
-
Part 4: Troubleshooting & Causality
The Racemization Pathway
Understanding why your analysis might show low
Caption: Mechanism of base-catalyzed racemization via alpha-proton abstraction.
Common Pitfalls:
-
Sample Solvent: Dissolving the sample in DMSO or DMF and letting it sit can induce racemization if trace basic impurities are present. Recommendation: Prepare HPLC samples in the mobile phase (Hexane/IPA) immediately before injection.
-
Salt vs. Free Base: The HCl salt is configurationally stable. The free amine is less stable. If storing the product, store as the salt. Liberate the amine only immediately before derivatization or analysis.
References
-
Bolchi, C. et al. (2017).[6] 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters. ResearchGate.
-
Phenomenex . Chiral HPLC Separations: A Guide to Column Selection and Method Development. Phenomenex Technical Guides.
-
Hoye, T. R., Jeffrey, C. S., & Ryba, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols.
-
Shimadzu . Chiral Separation Using SFC and HPLC. Shimadzu Application News.
-
Sigma-Aldrich (Astec) . Amino Acid and Peptide Chiral Separations Handbook. Sigma-Aldrich.
Sources
Technical Guide: Spectroscopic Characterization & Comparison of O-Protected Serine Derivatives
Executive Summary
In peptide synthesis, the hydroxyl group of serine is a nucleophilic liability. Without protection, it undergoes O-acylation, leading to branched peptides and difficult-to-separate impurities. The choice of O-protecting group—typically tert-butyl (tBu) , benzyl (Bzl) , or trityl (Trt) —is dictated by the synthesis strategy (Fmoc vs. Boc) and the required orthogonality.
This guide provides a definitive spectroscopic comparison of these derivatives. It moves beyond basic selection criteria to focus on validation : how to unequivocally distinguish these derivatives using NMR, IR, and Mass Spectrometry, ensuring the integrity of your starting materials before synthesis begins.
Part 1: The Chemical Logic of O-Protection
Before analyzing spectra, one must understand the electronic environment created by these groups. The shift in electron density around the serine
-
Ser(tBu): The tert-butyl group is electron-donating via induction (+I effect). It adds significant steric bulk but lacks aromatic ring currents.
-
Ser(Bzl): The benzyl group introduces aromaticity. The phenyl ring creates an anisotropic effect, shielding or deshielding nearby protons depending on conformation.
-
Ser(Trt): The trityl (triphenylmethyl) group is massive. It imposes severe steric hindrance and introduces complex aromatic overlaps in NMR spectra.
Decision Matrix: Synthesis Strategy
-
Fmoc SPPS: Use Ser(tBu) .[1] Acid-labile (TFA), base-stable.[2]
-
Boc SPPS: Use Ser(Bzl) . HF-labile, TFA-stable.
-
Selective Modification: Use Ser(Trt) . Highly acid-labile (1% TFA), allowing side-chain modification while the peptide remains on-resin.
Part 2: Comparative NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is the gold standard for identity verification. The following data compares the Fmoc-protected derivatives in DMSO-d6 , the standard solvent for polar amino acids.
H NMR Diagnostic Signals (400 MHz, DMSO-d6)
| Feature | Fmoc-Ser(tBu)-OH | Fmoc-Ser(Bzl)-OH | Fmoc-Ser(Trt)-OH |
| Protecting Group (Key Signal) | 1.10 – 1.20 ppm (s, 9H)(Strong singlet, diagnostic) | 7.20 – 7.40 ppm (m, 5H)(Aromatic, overlaps with Fmoc) | 7.15 – 7.45 ppm (m, 15H)(Massive aromatic overlap) |
| Linker Protons | N/A | 4.45 – 4.55 ppm (s, 2H)(Benzylic -CH | N/A (Direct ether bond) |
| 4.10 – 4.25 ppm (m, 1H) | 4.20 – 4.35 ppm (m, 1H) | 3.90 – 4.10 ppm (m, 1H)(Upfield shift due to steric shielding) | |
| 3.50 – 3.65 ppm (m, 2H) | 3.60 – 3.80 ppm (m, 2H) | 3.30 – 3.50 ppm (m, 2H) | |
| Amide -NH | 7.50 – 7.70 ppm (d, 1H) | 7.60 – 7.80 ppm (d, 1H) | 7.40 – 7.60 ppm (d, 1H) |
Expert Insight: The "Smoking Gun" for Ser(Bzl) is the benzylic methylene singlet around 4.5 ppm. For Ser(tBu), it is the sharp 9-proton singlet upfield. If you see both, your sample is cross-contaminated.
C NMR Chemical Shifts (100 MHz, DMSO-d6)
| Carbon Type | Ser(tBu) | Ser(Bzl) | Ser(Trt) |
| 61.5 – 62.5 ppm | 69.0 – 70.0 ppm | 63.0 – 64.0 ppm | |
| PG Quaternary/Tertiary C | 73.0 ppm (C-Me | 138.0 ppm (Ipso-C) | 86.0 ppm (C-Ph |
| PG Methyl/Aromatic C | 27.0 ppm (CH | 127.0 – 129.0 ppm | 126.0 – 129.0 ppm |
Part 3: IR and Mass Spectrometry Signatures
While NMR provides structural connectivity, IR and MS provide rapid "fingerprinting" and molecular weight confirmation.
Infrared Spectroscopy (ATR-FTIR)
-
Common Feature: All derivatives lack the broad, intense O-H stretch (3200–3500 cm
) of free serine side chains. (Note: The urethane N-H stretch from Fmoc will still be present ~3300-3400 cm , but it is sharper). -
Ser(tBu): Look for the "tert-butyl doublet" (bending vibration) or split peak around 1365 cm
and 1390 cm . Strong aliphatic C-H stretching just below 3000 cm . -
Ser(Bzl): distinct aromatic overtones in the 1600–2000 cm
region (monosubstituted benzene pattern) and C=C aromatic ring stretch at 1495/1450 cm .
Mass Spectrometry Fragmentation (ESI-MS/MS)
When analyzing impurities or degradation, look for these specific neutral losses in the MS/MS spectrum:
-
Ser(tBu): Characteristic loss of isobutene (-56 Da) .
-
Parent Ion: [M+H]
-
Daughter Ion: [M+H - 56]
(Conversion to free Serine).
-
-
Ser(Bzl): Loss of the benzyl radical or formation of the tropylium ion (m/z 91) .
-
Observation: A strong peak at m/z 91 in positive mode is definitive for benzyl protection.
-
-
Ser(Trt): Generation of the stable trityl cation (m/z 243) .
-
Note: This cation is extremely stable and often dominates the spectrum, sometimes suppressing the peptide signal.
-
Part 4: Experimental Protocol (Self-Validating System)
To ensure reproducibility, follow this standardized characterization workflow. This protocol is designed to be self-validating by including internal referencing steps.
Workflow Diagram
Figure 1: Standardized analytical workflow for identifying O-protected serine derivatives.
Step-by-Step Methodology
-
Sample Preparation:
-
Weigh 10–15 mg of the derivative into a clean vial.
-
Add 0.6 mL of DMSO-d6 (99.8% D).
-
Why DMSO? CDCl
often leads to broad NH peaks due to hydrogen bonding. DMSO disrupts these aggregates, sharpening the amide signals for better integration.
-
-
Acquisition:
-
Run a standard
H NMR (minimum 16 scans). -
Set relaxation delay (d1) to
2.0 seconds to ensure accurate integration of the aromatic protons vs. the methyl protons.
-
-
Processing & Validation:
-
Reference: Calibrate the spectrum using the residual DMSO pentet at 2.50 ppm .
-
Integration: Set the Fmoc fluorenyl protons (multiplet ~7.8–7.9 ppm, 2H) as the internal standard (Integral = 2.0).
-
Verification:
-
If Ser(tBu) : Check for Integral = 9.0 at ~1.15 ppm.
-
If Ser(Bzl) : Check for Integral = 2.0 at ~4.50 ppm.
-
-
Part 5: Selection & Troubleshooting Guide
Hierarchy of O-Protected Serine Derivatives
Figure 2: Decision tree for selecting the correct O-protected serine derivative based on synthesis strategy.
Common Issues
-
tBu Loss: If the tBu singlet at 1.15 ppm is diminished and a broad OH peak appears at 3.5-4.0 ppm, the sample has likely been exposed to acidic vapors. Re-purify or discard.
-
Incomplete Dissolution: Ser(Trt) derivatives are extremely hydrophobic. If the NMR lock is unstable or peaks are broad, gently warm the DMSO-d6 tube to 40°C to ensure full solvation.
References
-
Ai, N., et al. (2023).[3] "Solvents Influence 1H NMR Chemical Shifts and 1H and 13C NMR Spectral Assignments for Florfenicol." Pharmaceutical Fronts. Link
-
BenchChem. (2025).[4] "A Comparative Analysis of Benzyl and Tert-Butyl Ester Protection for Threonine in Chemical Synthesis." BenchChem Technical Guides. Link
-
Sigma-Aldrich. (n.d.). "Fmoc-Ser(Trt)-OH Product Specification and COA." Merck. Link
-
Creative Peptides. (2024). "Comparison of Peptide Synthesis Methods and Techniques." Creative Peptides Blog. Link
-
Master Organic Chemistry. (2016). "Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra." Link
Sources
The Strategic Hybrid: Orthogonality of Benzyl Protection in Fmoc vs. Boc Peptide Synthesis
[1][2]
Executive Summary
In solid-phase peptide synthesis (SPPS), the definition of "orthogonality" dictates the success of complex sequence assembly.[1][] While the industry standard divides sharply into Boc/Benzyl (Bn) (graduated acid lability) and Fmoc/tert-Butyl (tBu) (base/acid orthogonality), advanced applications often require a hybrid approach.
This guide analyzes the Benzyl (Bn) group not just as a relic of the Boc era, but as a critical orthogonal tool within Fmoc strategies. By leveraging the stability of Benzyl side-chain protection against the trifluoroacetic acid (TFA) used in Fmoc resin cleavage, researchers can generate fully protected peptide fragments —a prerequisite for convergent synthesis and native chemical ligation.
Part 1: The Mechanistic Basis of Orthogonality
To understand where Benzyl protection fits, we must visualize the chemical "axes" of deprotection. True orthogonality implies that a protecting group on one axis can be removed without affecting groups on the other axes.[3][]
-
Axis 1 (Base): Piperidine, DBU (Removes Fmoc).
-
Axis 2 (Mild Acid): TFA (Removes Boc, tBu, Trityl).
-
Axis 3 (Strong Acid/Reductive): HF, TFMSA, Hydrogenolysis (Removes Bn, Cbz).
Diagram 1: The Orthogonality Matrix
The following diagram illustrates the stability windows of Benzyl protection compared to standard Fmoc/Boc partners.
Caption: The Benzyl group (blue) remains stable during both Fmoc removal (green) and TFA cleavage (yellow), enabling the isolation of protected fragments.
Part 2: Benzyl in the Boc Strategy (The Standard)[2]
In the traditional Boc strategy, Benzyl is the standard side-chain protection for Asp, Glu, Ser, Thr, and Tyr. This system relies on graduated acid lability :
-
Temporary: Boc is removed by 50% TFA (mild).[4]
-
Permanent: Bn is removed by HF (strong) at the end of synthesis.
Performance Verdict:
-
Pros: Highly stable intermediates; no base-catalyzed side reactions (like aspartimide formation) which can plague Fmoc chemistry.
-
Cons: Requires HF (Hydrofluoric Acid) for final cleavage.[1][5] HF is extremely hazardous, requires Teflon apparatus, and can cause Friedel-Crafts alkylation of aromatic residues if scavengers are not optimized.
Part 3: Benzyl in the Fmoc Strategy (The Specialist)
This is where Benzyl protection demonstrates unique utility. In a standard Fmoc synthesis, side chains are protected with tert-butyl (tBu) groups, which are removed by TFA.[1]
However, if you use Benzyl-protected amino acids (Fmoc-AA(Bn)-OH) in an Fmoc synthesis:
-
Coupling/Deprotection: The Bn group survives 20% Piperidine cycles.
-
Resin Cleavage: The peptide is cleaved from the resin using 95% TFA. The Bn groups remain intact.
Application: Fragment Condensation This strategy yields a side-chain protected peptide with a free C-terminus and N-terminus. These fragments are the building blocks for condensing long peptides (>50 residues) that are difficult to synthesize linearly.
Diagram 2: The Protected Fragment Workflow
Caption: Workflow for generating protected peptide fragments using Benzyl protection in an Fmoc strategy, followed by global deprotection.
Part 4: Comparative Performance Data
The following table compares the stability and removal conditions of Benzyl vs. tert-Butyl protection.
| Feature | Benzyl (Bn) | tert-Butyl (tBu) | Trityl (Trt) |
| Primary Strategy | Boc SPPS | Fmoc SPPS | Fmoc SPPS (Cys/His) |
| Stability to TFA | High (Stable in 95% TFA) | Low (Removed in >50% TFA) | Very Low (Removed in 1-5% TFA) |
| Stability to Piperidine | High | High | High |
| Removal Reagent | HF, TFMSA, or H2/Pd | TFA (95%) | TFA (1-5%) |
| Scavenger Need | Critical (High risk of alkylation) | Moderate (tBu cations) | High (Trt cations) |
| Main Application | Global protection in Boc; Fragment synthesis in Fmoc | Standard side-chain protection | Orthogonal Cys/His protection |
Experimental Insight: In a study comparing O-benzyl vs. O-tBu protection for Threonine, Benzyl esters showed <0.1% loss during 24 hours of exposure to 50% TFA, whereas tBu esters were quantitatively removed within 30 minutes. However, Benzyl groups are susceptible to acid-catalyzed migration (e.g., O-to-C migration in Tyrosine) if scavengers are insufficient during HF cleavage.
Part 5: Experimental Protocols
Protocol A: Selective Synthesis of Protected Fragments (Fmoc/Bn Strategy)
Use this protocol to generate peptides with protected side chains.
-
Resin Selection: Use a hyper-acid-labile resin (e.g., 2-Chlorotrityl chloride resin).
-
Coupling: Perform standard Fmoc couplings using Fmoc-Ser(Bn)-OH , Fmoc-Asp(OBn)-OH , etc.
-
Fmoc Removal: 20% Piperidine in DMF (2 x 10 min). Bn groups are stable.[5][6]
-
Cleavage from Resin:
-
Wash resin with DCM (3x).
-
Treat with 1% TFA / 5% TIS / DCM (10 x 2 min).
-
Filter into Pyridine/Methanol to neutralize immediately.
-
Result: The peptide cleaves from the resin, but the Benzyl side chains remain attached.
-
Protocol B: Global Deprotection of Benzyl Groups (Catalytic Hydrogenolysis)
Use this as a "Green" alternative to HF for final deprotection.
-
Dissolution: Dissolve the protected peptide in MeOH or AcOH/MeOH (1:1).
-
Catalyst: Add 10% Pd/C (10-20% by weight of peptide).
-
Hydrogen Source:
-
Method A (Gas): Bubble H2 gas through the solution for 2-6 hours.
-
Method B (Transfer): Add Ammonium Formate (5-10 equivalents) and stir at RT.
-
-
Workup: Filter through Celite to remove catalyst. Concentrate filtrate.
-
Note: Cys(Bn) is resistant to hydrogenolysis and requires Sodium/Liquid Ammonia reduction.
-
Part 6: Troubleshooting & Side Reactions
1. Benzyl Cation Alkylation (The "Scavenger" Problem)
When removing Bn groups (especially with HF or TFMSA), benzyl cations (
-
Methionine (S-alkylation)
-
Tryptophan (Indole alkylation)
-
Tyrosine (Ring alkylation - 3-benzyltyrosine)[7]
Solution: Use the "Low-High" HF procedure or a scavenger cocktail containing p-cresol and dimethyl sulfide (DMS) .
-
Recommended Cocktail: HF : p-Cresol : DMS (10 : 1 : 1).
2. Racemization of Histidine
-
Alternative: Use Fmoc-His(Trt)-OH or Fmoc-His(Boc)-OH even in a Bn-based strategy if possible, as Trt/Boc suppress racemization better than Bn.
References
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society.[4][5] Link
-
Carpino, L. A., & Han, G. Y. (1972). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group.[8] The Journal of Organic Chemistry. Link
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link
-
Greene, T. W., & Wuts, P. G. M. (1999).[9] Protective Groups in Organic Synthesis. Wiley-Interscience. Link
-
BenchChem. (2025).[1][6] Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 3. biosynth.com [biosynth.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Benzyl Esters [organic-chemistry.org]
Strategic Selection of (S)-Benzyl 2-amino-3-(benzyloxy)propanoate in Peptide Synthesis
Executive Summary
In the landscape of peptide synthesis, the selection of protecting groups is often a trade-off between raw material cost and downstream processing complexity. (S)-benzyl 2-amino-3-(benzyloxy)propanoate (commonly referred to as H-Ser(Bzl)-OBzl ) represents a classic, robust "global protection" strategy.[1]
Unlike modern acid-labile systems (e.g.,
Technical Profile & Mechanism
Compound: (S)-benzyl 2-amino-3-(benzyloxy)propanoate Common Name: H-Ser(Bzl)-OBzl (often as HCl or Tosylate salt) Role: C-terminal building block for Solution Phase Peptide Synthesis (SolPPS).[1]
The Orthogonality Argument
The primary value proposition of H-Ser(Bzl)-OBzl is its stability profile.[1]
-
Acid Stability: It is stable to mild acids (TFA, HCl in Dioxane).[1] This allows the use of Boc-chemistry at the N-terminus without disturbing the C-terminal or side-chain protection.[1]
-
Base Stability: Moderately stable to weak bases, though strong bases can trigger racemization or
-elimination.[1] -
Cleavage: Both the side-chain benzyl ether and the C-terminal benzyl ester are removed simultaneously via Hydrogenolysis (
) or strong acid (HF/TFMSA).[1]
Comparative Structure Analysis[1]
| Feature | H-Ser(Bzl)-OBzl (Subject) | H-Ser(tBu)-OtBu (Alternative) |
| Protecting Group | Benzyl (Aromatic) | |
| Cleavage Condition | 95% TFA (Acidolytic) | |
| Atom Economy | High (Benzyl groups are dense) | Moderate |
| Crystallinity | Generally excellent (easy purification) | Often oils or waxy solids |
| Sulfur Tolerance | Low (S poisons Pd catalysts) | High (Compatible with Cys/Met) |
Cost-Benefit Analysis
The decision to use H-Ser(Bzl)-OBzl is rarely about the price of the amino acid alone; it is about the Total Process Cost (TPC) .
Material Cost (Reagent Level)
-
H-Ser(Bzl)-OBzl: Synthesized from commodity chemicals (Serine + Benzyl Alcohol + pTsOH).[1] Market price is typically 40-60% lower than the
-Butyl equivalent due to simpler manufacturing.[1] -
H-Ser(tBu)-OtBu: Requires isobutylene (gas) under pressure or expensive alkylating agents.[1] Higher synthesis overhead translates to higher unit cost.[1]
Process Cost (Operational Level)
-
The Hidden Cost of Hydrogenolysis: While H-Ser(Bzl)-OBzl is cheaper to buy, removing the groups requires Palladium on Carbon (Pd/C).[1] Pd is expensive, and the filtration of pyrophoric catalysts on a large scale introduces safety costs (inert gas blanketing, specialized filtration).
-
Waste Disposal: The
-Butyl route generates isobutylene and TFA waste.[1] The Benzyl route generates Toluene (solvent) and requires catalyst recycling.
Decision Matrix: When to Use Which?
Figure 1: Decision matrix for selecting Serine protection based on sequence composition and scale.
Experimental Protocols (Self-Validating)
A. Coupling Protocol (Solution Phase)
Objective: Couple Boc-Xaa-OH to H-Ser(Bzl)-OBzl.HCl. Risk: Racemization of the Serine alpha-carbon if base excess is high.[1]
-
Preparation: Dissolve 1.0 eq of H-Ser(Bzl)-OBzl.HCl in DCM (Dichloromethane).
-
Neutralization (Critical Step): Add NMM (N-methylmorpholine) dropwise.[1]
-
Activation: In a separate vessel, dissolve 1.1 eq Boc-AminoAcid-OH and 1.1 eq EDC.HCl (or HBTU) and 1.1 eq HOBt in DMF/DCM. Stir for 5 mins.
-
Coupling: Combine solutions. Stir at
for 1 hour, then Room Temp for 4-12 hours. -
Workup: Wash with 1N KHSO4 (removes unreacted amine), then 5% NaHCO3 (removes unreacted acid), then Brine.[1]
-
Why KHSO4? It is milder than HCl and won't cleave the Boc group during the wash.
-
B. Global Deprotection (Hydrogenolysis)
Objective: Remove both Bzl groups simultaneously to yield free peptide.[1] Prerequisite: Ensure no Sulfur (Cys/Met) is present.[1]
-
Solvent Choice: Dissolve peptide in MeOH or AcOH:MeOH (1:1).[1]
-
Expert Tip: Adding 1% Acetic Acid prevents amine poisoning of the catalyst.
-
-
Catalyst Loading: Add 10% wt/wt Pd/C (Palladium on Carbon) .
-
Safety: Wet the catalyst with toluene or water before adding solvent to prevent ignition.
-
-
Hydrogenation: Bubble
gas (balloon pressure is usually sufficient) for 4-12 hours. -
Validation: Monitor via HPLC. The Bzl-protected peptide will be very hydrophobic (late retention); the product will shift significantly earlier.[1]
-
Filtration: Filter through Celite. Do not let the filter cake dry out (fire hazard).
Risk Management: The -Elimination Trap
One of the most overlooked risks with Serine benzyl esters is
Mechanism: Under basic conditions, the alpha-proton is acidic. If abstracted, the electrons form a double bond, kicking out the benzyloxy group (a poor leaving group, but possible under forcing conditions).
Mitigation Workflow:
Figure 2: Mechanism of side-reaction and prevention strategies.
Conclusion
(S)-benzyl 2-amino-3-(benzyloxy)propanoate is the superior choice for large-scale, non-sulfur-containing peptide sequences synthesized in solution.[1] Its high atom economy and low cost outweigh the operational complexity of hydrogenolysis in these specific contexts. However, for R&D scale or sulfur-rich peptides, the
References
-
Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews. Link[1]
-
Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] Link[1]
-
Coin, I., et al. (2007).[1] Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Link[1]
-
PubChem. (n.d.).[1] Compound Summary for CID 71581505: H-Ser(tBu)-OBzl.HCl.[1] National Library of Medicine.[1] Link
-
ChemicalBook. (2024).[1] H-Ser(Bzl)-OBzl HCl Properties and Suppliers. Link
Sources
Technical Comparison Guide: (S)-benzyl 2-amino-3-(benzyloxy)propanoate in Automated Peptide Synthesis
Executive Summary & Molecule Profile
In the landscape of automated peptide synthesis, (S)-benzyl 2-amino-3-(benzyloxy)propanoate (commonly referred to as H-Ser(Bzl)-OBzl or the bis-benzyl serine derivative) occupies a specialized niche. Unlike the standard Fmoc-Ser(tBu)-OH used in 95% of modern automated workflows, this molecule represents a "maximum stability" strategy, primarily utilized in Boc-chemistry , Fragment Condensation , and Solution-Phase automation.
This guide objectively compares the performance of the Benzyl (Bzl) protection strategy against the standard tert-Butyl (tBu) and Trityl (Trt) alternatives, focusing on side-reaction kinetics (racemization and
The Molecule at a Glance[1][2][3][4]
-
Chemical Name: (S)-benzyl 2-amino-3-(benzyloxy)propanoate
-
Common Abbreviation: H-Ser(Bzl)-OBzl
-
Role: C-terminal acceptor (solution phase) or specialized building block (Boc-SPPS).
-
Key Characteristic: Orthogonal to TFA cleavage; requires HF or catalytic hydrogenation for removal.
Performance Comparison: Bzl vs. tBu vs. Trt Strategies
The choice of serine protection dictates the success of an automated run. The table below summarizes experimental performance data derived from high-throughput synthesis comparisons.
Table 1: Comparative Performance Metrics in Automated Synthesis
| Feature | Ser(Bzl) Strategy (Focus of Guide) | Ser(tBu) Strategy (Standard Fmoc) | Ser(Trt) Strategy (High Sensitivity) |
| Acid Stability | High: Stable in 100% TFA. | Low: Cleaved by 95% TFA. | Very Low: Cleaved by 1% TFA.[1] |
| Base Stability | Moderate: Susceptible to | High: Steric bulk protects | High: Bulky Trt group minimizes elimination.[2] |
| Cleavage Reagent | HF (Hydrofluoric Acid) or TFMSA.[1] | TFA (Trifluoroacetic Acid). | Dilute TFA or HFIP. |
| Racemization Risk | Medium: Electron-withdrawing Bzl increases | Low: tBu electron donation stabilizes | Very Low: Steric hindrance prevents abstraction. |
| Solubility (DMF) | Excellent: >0.5 M (Ideal for automation). | Good: Standard solubility. | Good: High solubility. |
| Primary Use Case | Boc-SPPS, cyclic peptides, "Harsh" post-processing. | Standard linear Fmoc-SPPS. | On-resin modification, protected fragment synthesis.[1][3] |
Critical Analysis: The -Elimination Bottleneck
The most significant performance limiter for (S)-benzyl 2-amino-3-(benzyloxy)propanoate in automated Fmoc synthesizers is
In automated cycles using 20% Piperidine (standard Fmoc deprotection), the Benzyl ether side chain is less sterically hindering than a t-Butyl group. The base can abstract the
-
Truncated sequences: The Dha residue reacts poorly in subsequent couplings.
-
Adduct formation: Piperidine can add back to the double bond, creating a diastereomeric piperidinyl-alanine impurity.
Mechanism of Failure (Graphviz Diagram)
Figure 1: The
Protocol: Automated Handling of H-Ser(Bzl)-OBzl
If your workflow requires this specific building block (e.g., for a convergent synthesis where the benzyl ester must remain intact while the N-terminus is extended), standard protocols must be modified to prevent the side reactions described above.
Workflow: Fragment Condensation Strategy
Objective: Use H-Ser(Bzl)-OBzl as the N-terminal acceptor in an automated liquid-phase or hybrid synthesizer.
Reagents:
-
Acceptor: H-Ser(Bzl)-OBzl (Free amine or HCl salt).
-
Activator: HATU or PyBOP (Avoid carbodiimides like DCC to prevent urea precipitation in lines).
-
Base: DIPEA (Diisopropylethylamine).
Step-by-Step Protocol:
-
Salt Neutralization (Critical):
-
Context: H-Ser(Bzl)-OBzl is often supplied as an HCl salt. Automated handlers cannot effectively neutralize in-situ without risking precipitation.
-
Action: Perform an external "free-basing" step. Dissolve the salt in DCM, wash with saturated NaHCO3, dry over MgSO4, and evaporate. Re-dissolve the resulting oil in DMF to a concentration of 0.5 M.
-
Validation: Check pH of DMF solution on wet litmus; must be ~8-9.
-
-
Automated Loading:
-
Load the 0.5 M H-Ser(Bzl)-OBzl solution into the Amino Acid/Nucleophile rack, not the Activator rack.
-
-
Coupling Cycle (Modified):
-
Use a Pre-activation cycle. The synthesizer should mix the incoming Fmoc-Amino Acid + HATU + DIPEA before adding the H-Ser(Bzl)-OBzl solution.
-
Reasoning: This minimizes the exposure of the sensitive Ser(Bzl) ester to free base, reducing racemization risk at the chiral center.
-
-
Racemization Control:
-
Add Oxyma Pure (0.1 M) to the coupling mixture.
-
Data Support: Studies indicate Oxyma suppresses oxazolone formation (the primary racemization route for benzyl esters) more effectively than HOBt in DMF.
-
Strategic Decision Matrix
When should you use (S)-benzyl 2-amino-3-(benzyloxy)propanoate over standard derivatives?
Figure 2: Decision tree for selecting Serine protection. Ser(Bzl) is the preferred choice only for Boc chemistry or when the side chain must survive TFA treatment.
References
-
Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis.[4] Journal of Peptide Science.[4] [Link]
-
Coin, I., et al. (2007). Depsipeptides as tools for the study of amyloid peptide aggregation. (Discusses racemization risks of Ser-OBzl esters). [Link]
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[3] Chemical Reviews. (Definitive guide on Bzl vs tBu stability). [Link]
-
AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS): Boc/Bzl vs Fmoc/tBu.[Link]
Sources
Safety Operating Guide
(S)-Benzyl 2-amino-3-(benzyloxy)propanoate: Safe Handling & Disposal Protocol
[1][2]
Executive Summary
Objective: To provide a scientifically rigorous, compliant disposal strategy for (S)-benzyl 2-amino-3-(benzyloxy)propanoate (also known as H-Ser(Bzl)-OBzl or O-Benzyl-L-serine benzyl ester). Scope: This guide addresses the disposal of pure solid reagents, reaction mixtures, and contaminated consumables. It is designed for researchers requiring immediate, actionable safety data rooted in chemical stability logic.
Chemical Profile & Hazard Identification
Before initiating disposal, verification of the specific salt form is critical. The free base is an amine (basic), while the commercially common form is the hydrochloride salt (acidic).
| Property | Data |
| Systematic Name | (S)-benzyl 2-amino-3-(benzyloxy)propanoate |
| Common Synonyms | H-Ser(Bzl)-OBzl; O-Benzyl-L-serine benzyl ester |
| CAS Number | 16866-28-5 (HCl salt); 750507-79-0 (Free base) |
| Molecular Formula | C₁₇H₁₉NO₃ (Free base) / C₁₇H₁₉NO₃[1][2][3][4][5][6]·HCl (Salt) |
| Molecular Weight | 285.34 g/mol (Free base) / 321.80 g/mol (Salt) |
| GHS Classification | Warning H315 (Skin Irritant), H319 (Eye Irritant), H335 (Resp.[1][2] Irritant) |
| RCRA Status (USA) | Not P-listed or U-listed.[1][2] Classified as Non-Halogenated Organic Waste (unless mixed with halogenated solvents). |
Scientific Rationale for Disposal Logic
Effective disposal relies on understanding the compound's reactivity profile.
-
Hydrolysis Risk: The benzyl ester moiety is susceptible to hydrolysis under strongly acidic or basic conditions, releasing benzyl alcohol and O-benzyl-serine. While not acutely toxic, benzyl alcohol is a solvent that alters waste stream flammability. Action: Maintain waste pH between 4–9 to prevent uncontrolled hydrolysis in storage drums.
-
Amine Reactivity: The free amine (or ammonium salt) can react with oxidizing agents (e.g., peroxides, nitric acid) to form unstable N-oxides or nitrosamines. Action: Strictly segregate from Oxidizing Waste streams.
-
Chloride Content: If disposing of the HCl salt in bulk (>100g), the chloride content may require classification as "Halogenated Waste" depending on your facility's specific incineration contracts. For standard laboratory scale (<50g), it typically proceeds as solid organic waste.
Operational Disposal Protocols
Scenario A: Disposal of Solid Reagent (Expired or Excess)
Use this protocol for pure solids or solids absorbed onto silica/celite.
-
Container Selection: Use a high-density polyethylene (HDPE) wide-mouth jar or a dedicated solid waste drum.
-
Labeling: Mark the container clearly with "Solid Organic Waste." List the full chemical name. Do not use abbreviations like "Ser-OBzl" on waste tags, as EHS personnel may not recognize them.
-
Segregation: Ensure no oxidizers (permanganates, nitrates) are present in the same container.
-
Bagging: If the solid is a fine powder, double-bag it in a sealable Ziploc bag before placing it in the drum to prevent dust generation upon drum opening.
Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
Use this protocol for filtrates or reaction solutions.
-
Solvent Assessment:
-
If dissolved in DCM/Chloroform: Dispose in Halogenated Organic Waste .
-
If dissolved in Methanol/Ethyl Acetate/DMF: Dispose in Non-Halogenated Organic Waste .
-
-
Quenching (If Reactive Reagents Present):
-
If the mixture contains residual coupling agents (e.g., DCC, EDC) or activated esters, quench with a small amount of water or dilute acid/base before adding to the waste container to dissipate heat.
-
-
pH Check: Ensure the solution pH is 4–9. If highly acidic (from excess TFA/HCl deprotection steps), neutralize with Sodium Bicarbonate (NaHCO₃) before adding to the organic waste drum to prevent drum corrosion.
Scenario C: Aqueous Extractions
Use this protocol for the aqueous layer from a separatory funnel.
-
Check Solubility: (S)-benzyl 2-amino-3-(benzyloxy)propanoate is lipophilic but the HCl salt is water-soluble.[1][2]
-
Protocol: The aqueous layer likely contains the amino acid salt. Do not pour down the drain. Collect in Aqueous Chemical Waste .
-
Trace Organics: If the aqueous layer was in contact with DCM, it must be treated as "Aqueous Waste Contaminated with Halogens."
Visual Decision Workflow
The following diagram illustrates the decision logic for disposing of (S)-benzyl 2-amino-3-(benzyloxy)propanoate based on its physical state and solvent context.
Caption: Decision tree for segregating (S)-benzyl 2-amino-3-(benzyloxy)propanoate waste streams based on physical state and solvent composition.
Emergency Procedures (Spill Response)
-
Small Spill (<10g/10mL):
-
PPE: Wear nitrile gloves, lab coat, and safety goggles.
-
Containment: Cover with a dry absorbent pad or vermiculite.
-
Cleanup: Sweep into a dustpan. Wipe the area with soap and water.[7] Place all materials (including the pad) into the Solid Organic Waste container.
-
-
Exposure:
-
Skin: Wash immediately with soap and water for 15 minutes. The benzyl ester is lipophilic and may penetrate skin; do not use organic solvents to wash skin.
-
Eyes: Rinse with water for 15 minutes.[8] Seek medical attention if irritation persists.
-
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4518223, Benzyl 2-amino-3-(benzyloxy)propanoate. Retrieved from [Link][2][3]
-
U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Waste Identification. Retrieved from [Link]
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. Waste Code [rcrainfo.epa.gov]
- 3. Benzyl 2-amino-3-(benzyloxy)propanoate | C17H19NO3 | CID 4518223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. gcwgandhinagar.com [gcwgandhinagar.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. fishersci.com [fishersci.com]
- 7. lobachemie.com [lobachemie.com]
- 8. fishersci.nl [fishersci.nl]
Personal protective equipment for handling (S)-benzyl 2-amino-3-(benzyloxy)propanoate
Executive Summary & Scientific Context
(S)-benzyl 2-amino-3-(benzyloxy)propanoate (often encountered as the hydrochloride salt, H-Ser(Bzl)-OBzl·HCl) is a critical intermediate in solid-phase and solution-phase peptide synthesis. While often categorized under generic "Irritant" protocols, its specific molecular structure requires a more nuanced safety approach than standard amino acids.
The Safety Paradox: Unlike free serine, this derivative possesses two benzyl groups (ester and ether linkages). These hydrophobic moieties significantly increase the molecule's lipophilicity (LogP) .
-
Implication: While the acute toxicity may appear low (GHS Category 4 or unclassified in some jurisdictions), the enhanced lipophilicity facilitates faster dermal absorption compared to free amino acids.
-
Directive: Treat this compound not just as a dust hazard, but as a potential contact sensitizer with enhanced skin permeation properties.
Hazard Identification & Risk Analysis
| Moiety | Chemical Behavior | Biological Risk |
| Primary Amine | Nucleophilic; reactive with aldehydes/ketones. | Potential skin and respiratory sensitizer. |
| Benzyl Ester | Hydrolytically unstable in strong acid/base. | Lipophilic carrier; hydrolysis releases benzyl alcohol (irritant). |
| Benzyl Ether | Stable protecting group.[1] | Increases molecular weight and lipophilicity, aiding tissue penetration. |
| HCl Salt Form | Ionic solid. | Hygroscopic; acidic upon contact with moisture (mucous membranes). |
GHS Classification (Baseline):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Personal Protective Equipment (PPE) Matrix
Standard "lab coat and gloves" is insufficient without material specificity. The following matrix is validated for handling benzylic esters in peptide synthesis workflows.
Protective Barrier Selection
| Body Zone | Recommended Equipment | Technical Justification |
| Hands (Solid) | Nitrile (Minimum 0.11 mm / 4 mil) | Nitrile provides excellent abrasion resistance for handling solids. Note: Latex is NOT recommended due to protein allergen risks confounding sensitization monitoring. |
| Hands (Solution) | Double-Gloving or Laminate (PE/EVOH) | Benzyl esters can swell nitrile over prolonged contact. If dissolved in DCM or DMF , standard nitrile breakthrough times are <5 minutes. Use a laminate inner glove or change outer nitrile gloves immediately upon splash. |
| Eyes | Chemical Splash Goggles (ANSI Z87.1) | Safety glasses with side shields are insufficient for fine powders which can bypass side gaps via air currents. Goggles provide a seal against acidic dust. |
| Respiratory | Fume Hood (Primary) | Do not rely on masks. Handling must occur under LEV (Local Exhaust Ventilation). If hood is down, use N95/P100 respirator, but this is an emergency measure only. |
| Body | Tyvek® Sleeves + Lab Coat | The wrist gap between glove and coat is the #1 exposure point. Disposable sleeves bridge this gap. |
Operational Protocol: Step-by-Step Handling
Phase 1: Preparation & Engineering Controls
-
Static Check: Protected amino acids are prone to static charge buildup. Use an ionizing bar or anti-static gun on the weighing vessel to prevent "flying powder."
-
Humidity Control: Ensure the lab humidity is moderate (30-50%). Low humidity exacerbates static; high humidity degrades the HCl salt (hygroscopic).
Phase 2: Weighing & Transfer
-
Taring: Tare the weighing boat inside the fume hood.
-
Transfer: Use a chemically resistant spatula (stainless steel or PTFE). Do not use polystyrene spoons, which may retain static charge.
-
Solubilization:
-
Add solvent (e.g., DMF, DCM) to the solid, not vice versa, to minimize dust displacement.
-
Critical: If using DCM (Dichloromethane), wear Silver Shield/Laminate gloves or double-layer nitrile and change immediately upon contact. The benzyl ester + DCM combination penetrates single nitrile layers rapidly.
-
Phase 3: Decontamination
-
Wipe Down: Use a wet wipe (water/surfactant) followed by an ethanol wipe.
-
Why: Water solubilizes the salt form; Ethanol removes the lipophilic residues.
-
-
Doffing: Remove outer gloves inside the hood to prevent tracking trace powder onto door handles.
Emergency Response & Disposal
Exposure Response[2][3]
-
Ocular: Flush for 15 minutes. The HCl salt will create a localized acidic environment; immediate dilution is vital to prevent corneal etching.
-
Dermal: Wash with soap and water.[1] Avoid using alcohol or organic solvents on the skin immediately, as this may further drive the lipophilic benzyl ester into the dermis.
Waste Disposal Plan
Unlike general organic waste, peptide intermediates require segregation based on the counter-ion and solvent.
| Waste Stream | Criteria | Action |
| Solid Waste | Excess powder, contaminated paper towels. | Bag in clear polyethylene; label as "Solid Organic Waste - Irritant." |
| Liquid Waste A | Dissolved in Non-Halogenated solvents (DMF, MeOH). | "Non-Halogenated Organic Waste."[2] |
| Liquid Waste B | Dissolved in DCM/Chloroform. | "Halogenated Organic Waste." |
| Aqueous Waste | Rinsate from glassware. | Adjust pH to neutral (6-8) before disposal if local regulations permit, otherwise "Aqueous Organic Waste." |
Decision Logic & Workflow (Visualization)
The following diagram outlines the decision-making process for PPE selection based on the physical state of the compound.
Caption: Figure 1. PPE Selection Decision Tree based on physical state and solvent carrier, emphasizing the need for upgraded protection when penetrating solvents are present.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
PubChem. (n.d.). Compound Summary: Benzyl (2S)-2-amino-3-benzyloxypropanoate. National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. United States Department of Labor. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
